2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Description
The exact mass of the compound 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is 198.173213330 g/mol and the complexity rating of the compound is 190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-ethyl-1-(3-methylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-10(5-2)11(14)13-7-6-12-9(3)8-13/h9-10,12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSGOUBJUAUEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCNC(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Abstract
This document provides a comprehensive technical framework for the in vitro characterization of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one, a compound for which no substantive public pharmacological data currently exists. Given its structural features—a cathinone-like backbone combined with a piperazine moiety—we hypothesize that its primary mechanism of action involves the modulation of monoamine transporters and/or G-protein coupled receptors (GPCRs) in the central nervous system. This guide is structured as a hypothesis-driven investigative roadmap, detailing the logical progression of experiments from broad primary screening to specific functional and signaling assays. It is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols for key experiments but also the scientific rationale underpinning the experimental design. Our approach prioritizes scientific integrity and data validity, ensuring a robust elucidation of the compound's in vitro mechanism of action.
Introduction and Structural Hypothesis
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a synthetic molecule featuring two key pharmacophores: a β-keto-phenethylamine (cathinone) scaffold and a substituted piperazine ring. This unique combination suggests several potential mechanisms of action based on established structure-activity relationships of related compound classes.
-
Substituted Cathinone Moiety : The cathinone structure is the core of many psychoactive substances that primarily target monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] Depending on the substitutions, these compounds can act as reuptake inhibitors (blockers) or as releasing agents (substrates).[3][4]
-
Piperazine Moiety : The piperazine ring is a common feature in many centrally active drugs, conferring affinity for a wide range of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptor subtypes.[5][6][7]
Based on this structural analysis, our primary hypothesis is that 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one functions as a modulator of monoamine transporters and/or interacts with specific GPCRs. The following experimental plan is designed to systematically test this hypothesis.
Investigative Workflow
A multi-phase approach is essential to systematically narrow down the compound's biological targets and define its mechanism. The workflow is designed to progress from broad, high-throughput screening to more complex, functional cell-based assays.
Caption: Investigative workflow for characterizing the in vitro mechanism of action.
Phase 1: Primary Target Screening
The initial phase is designed to cast a wide net to identify the most probable biological targets. This is achieved through a combination of broad receptor screening and focused transporter assays.
Radioligand Binding Screen
The most efficient method for initial target identification is a broad radioligand binding screen against a panel of CNS receptors, transporters, and ion channels. Services like the NIMH Psychoactive Drug Screening Program (PDSP) offer comprehensive panels that are ideal for this purpose.[8][9][10]
Rationale: This experiment directly measures the ability of the test compound to displace a high-affinity radiolabeled ligand from its target. It provides a rapid assessment of binding affinity across dozens of potential targets, guiding all subsequent research. A standard screening concentration of 10 µM is typically used to identify targets with physiologically relevant affinity.
Protocol: A generalized protocol for a competitive radioligand binding assay is provided in Section 6.1.
Monoamine Transporter Uptake Assay
Concurrently, a functional screen to assess the compound's effect on DAT, NET, and SERT is critical. This can be accomplished using either traditional radiolabeled neurotransmitter uptake assays or modern fluorescence-based methods.[11][12]
Rationale: While the binding screen shows affinity, it does not distinguish between an inhibitor (blocker) and a substrate (releaser). A functional uptake assay measures the net effect on transporter activity, providing the first piece of mechanistic data.[13]
Phase 2: Functional Characterization and Potency Determination
Once primary targets ("hits") are identified in Phase 1 (e.g., >50% inhibition in the binding screen), Phase 2 aims to quantify the affinity and functional activity at these specific targets.
Competition Binding Assays (Ki Determination)
For each validated "hit" from the primary screen, a full competition binding curve must be generated to determine the inhibitor constant (Ki), which represents the affinity of the compound for the receptor.
Rationale: The Ki value is a quantitative measure of binding affinity, allowing for the ranking of targets and comparison with reference compounds. This is a gold-standard metric in pharmacology.[14]
Data Presentation: The results should be summarized in a clear, tabular format.
| Target | Radioligand | Test Compound Ki (nM) | Reference Compound | Reference Ki (nM) |
| hDAT | [³H]WIN 35,428 | Experimental Value | Cocaine | Literature Value |
| hSERT | [³H]Citalopram | Experimental Value | Fluoxetine | Literature Value |
| h5-HT2A | [³H]Ketanserin | Experimental Value | Ketanserin | Literature Value |
| (Table represents a template for presenting binding affinity data) |
GPCR Functional Assays (cAMP Accumulation)
If the binding screen identifies high-affinity interactions with GPCRs, the next step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist. The cyclic adenosine monophosphate (cAMP) assay is a common method for evaluating Gs- and Gi-coupled receptors.[15]
Rationale: Many monoamine receptors (e.g., dopamine D1/D5, serotonin 5-HT6/7) signal through the Gs protein to stimulate cAMP production, while others (e.g., dopamine D2/D3/D4, 5-HT1A) signal through Gi to inhibit it.[16] Measuring changes in intracellular cAMP levels upon compound application provides a direct readout of functional activity.[17][18]
Protocol: A detailed protocol for a bioluminescence-based cAMP assay is provided in Section 6.2.
Caption: Simplified Gs-coupled GPCR signaling pathway leading to cAMP production.
Neurotransmitter Release vs. Reuptake Inhibition
For monoamine transporters, it is crucial to distinguish between two primary mechanisms: reuptake inhibition and neurotransmitter release.
Rationale: Reuptake inhibitors (like cocaine) block the transporter from the outside, while releasing agents (like amphetamine) are transported into the cell and cause the transporter to reverse its direction, actively pumping neurotransmitter out.[4] These distinct mechanisms lead to different neurochemical and behavioral profiles. An efflux assay, which measures the release of pre-loaded radiolabeled neurotransmitter, can differentiate between these activities.[13]
Phase 3: Downstream Signaling and Safety Profiling
This final in vitro phase confirms the mechanism by looking at downstream cellular events and performs an initial safety assessment.
Downstream Signaling
hERG Channel Assay
An early assessment of cardiovascular risk is critical. The hERG (human Ether-à-go-go-Related Gene) potassium channel is a key off-target, and inhibition can lead to cardiac arrhythmias. A functional or binding assay for hERG liability is a standard component of preclinical drug development.
Rationale: The piperazine moiety, in particular, has been associated with hERG liability in some chemical series.[19] Early identification of this risk is essential.
Key Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from standard procedures used by the NIMH PDSP and commercial providers.[20][21]
-
Preparation of Reagents :
-
Prepare assay buffer specific to the receptor target (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
Prepare serial dilutions of the test compound (e.g., 11 concentrations from 0.1 nM to 100 µM).
-
Prepare a solution of the specific radioligand at a concentration equal to its Kd.
-
Prepare a high concentration solution of a known unlabeled ligand for determining non-specific binding (NSB).
-
-
Assay Setup (96-well plate format) :
-
Add assay buffer to "Total Binding" wells.
-
Add the unlabeled ligand to "Non-Specific Binding" (NSB) wells.
-
Add the test compound dilutions to the experimental wells.
-
Add the radioligand solution to all wells.
-
Add cell membranes or tissue homogenates expressing the target receptor to all wells to initiate the reaction.
-
-
Incubation :
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[21]
-
-
Termination and Filtration :
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification :
-
Dry the filter mat.
-
Add scintillation cocktail and count the trapped radioactivity using a scintillation counter (e.g., MicroBeta counter).
-
-
Data Analysis :
-
Calculate specific binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Bioluminescent cAMP Assay
This protocol is based on commercially available kits such as the Promega cAMP-Glo™ Assay.[16][22]
-
Cell Preparation :
-
Seed cells stably or transiently expressing the GPCR of interest into a 96- or 384-well plate. Allow cells to adhere overnight.
-
For Gi-coupled receptors, cells will be stimulated with an adenylate cyclase activator like forskolin.
-
-
Compound Addition and Induction :
-
Remove culture medium and add the test compound at various concentrations in a suitable buffer (e.g., HBSS).
-
(For antagonist mode): Add a fixed concentration of a known agonist (e.g., EC₈₀) along with the antagonist test compound.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for modulation of intracellular cAMP levels.
-
-
Cell Lysis and cAMP Detection :
-
Add the cAMP-Glo™ Lysis Buffer, which lyses the cells and releases the cAMP.
-
Add the cAMP Detection Solution, which contains Protein Kinase A (PKA). The amount of active PKA is inversely proportional to the amount of cAMP.
-
-
ATP Detection :
-
Add the Kinase-Glo® Reagent. This reagent terminates the PKA reaction and measures the amount of remaining ATP via a luciferase reaction. Low cAMP levels result in inactive PKA and high ATP levels, leading to a bright luminescent signal. High cAMP levels result in active PKA, depleted ATP, and a dim signal.
-
-
Measurement :
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis :
-
Generate dose-response curves by plotting the luminescent signal against the log concentration of the test compound.
-
Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using non-linear regression.
-
Conclusion
References
-
Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470. [Link]
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Loland, C. J., Mereu, M., Okunola, O. M., Cao, J., Prisinzano, T. E., Tanda, G., & Katz, J. L. (2012). A new class of monoamine transporter inhibitors defined by selective inhibition of dopamine and norepinephrine uptake. Psychopharmacology, 222(3), 451-460. [Link]
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Jadhav, P. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Drug Delivery and Therapeutics, 9(6-s), 143-148. [Link]
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Kovalenko, I., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 14(1), 23835. [Link]
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Cattaneo, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 165(6), 1933-1943. [Link]
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Itou, K., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1163-1170. [Link]
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National Institute of Mental Health (NIMH). The NIMH Psychoactive Drug Screening Program (PDSP). [Link]
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DiscoveRx Corporation. cAMP Hunter™ eXpress GPCR Assay User Manual. [Link]
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Lin, C. H., et al. (2024). In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Journal of Food and Drug Analysis, 32(1), 103-118. [Link]
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Creative Bioarray. Radioligand Binding Assay. [Link]
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Sharma, H., et al. (2021). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. ResearchGate. [Link]
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Gonzalez-Acin, N., et al. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine, 3, 318-326. [Link]
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Wikipedia. Substituted cathinone. [Link]
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Molecular Devices. Neurotransmitter Transporter Uptake Assay Explorer Kit. [Link]
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Roth, B. L. (2018). NIMH Psychoactive Drug Screening Program (PDSP) Assay Protocol Book. University of North Carolina at Chapel Hill. [Link]
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Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66(1), 12.16.1–12.16.15. [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
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Wang, Z., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
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Horseman, G. S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 33-39. [Link]
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Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
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Validated Antibody Database. (2022). Receptor-Ligand Binding Assays. [Link]
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Collaborative Drug Discovery, Inc. (2008). The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. Press Release. [Link]
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Saarna, M., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1148819. [Link]
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Eurofins DiscoverX. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
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PDSP. Assay Protocol Book. [Link]
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University of North Carolina at Chapel Hill. PDSP - NIMH Psychoactive Drug Screening Program. [Link]
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Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Executive Summary
In contemporary drug discovery, piperazine derivatives serve as privileged scaffolds due to their favorable pharmacokinetic properties and ability to modulate a wide array of biological targets, particularly G-protein coupled receptors (GPCRs). 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a highly specialized, sterically nuanced aliphatic amide. This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a robust and regioselective synthetic workflow, and outlines self-validating analytical protocols for its characterization.
Structural & Physicochemical Profiling
The molecule consists of a 3-methylpiperazine core acylated at the N1 position by a 2-ethylbutanoyl chain. The presence of the aliphatic branched chain significantly increases the lipophilicity of the piperazine core, enhancing potential blood-brain barrier (BBB) permeability—a critical parameter for neuroactive drug development.
The quantitative physicochemical properties of the compound (and its exact mass isomers) are summarized below to provide a baseline for analytical characterization[1]:
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one |
| Molecular Formula | C₁₁H₂₂N₂O |
| Molecular Weight | 198.31 g/mol |
| Monoisotopic Mass | 198.1732 Da |
| Hydrogen Bond Donors | 1 (Piperazine N4-H) |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Piperazine N1) |
| Topological Polar Surface Area (TPSA) | ~32.3 Ų |
| Predicted LogP | ~1.8 - 2.2 (Lipophilic) |
Synthetic Methodology & Workflows
The Causality of Experimental Design
Synthesizing 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one requires precise control over regioselectivity and reaction kinetics.
-
Regioselectivity of the Nucleophile: 3-Methylpiperazine possesses two secondary amines (N1 and N4). The methyl group at the C3 position introduces significant steric bulk adjacent to the N4 position. Consequently, nucleophilic attack is kinetically favored at the less hindered N1 position, ensuring high regiochemical fidelity (>95%) of the resulting 1-acyl derivative without the need for complex protecting group strategies[2].
-
Coupling Reagent Selection: The selection of 3 over traditional carbodiimides (e.g., EDC/HOBt) is driven by its superior activation kinetics. HATU generates a highly reactive OAt-active ester. The pyridine nitrogen of the HOAt leaving group participates in a 7-membered cyclic transition state, which stabilizes the incoming amine and significantly accelerates the amidation process, effectively overcoming the steric hindrance of the branched 2-ethylbutanoic acid[3].
Step-by-Step Synthetic Protocol
-
Pre-Activation: Dissolve 2-ethylbutanoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at 0 °C. Stir for 15 minutes to ensure complete formation of the OAt-active ester[4].
-
Nucleophilic Addition: Add 3-methylpiperazine (1.05 equiv) slowly to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Dichloromethane:Methanol, 95:5 with 1% Triethylamine modifier) to yield the pure product.
Synthetic workflow detailing the regioselective HATU-mediated amidation.
Analytical Characterization & Validation
To ensure the trustworthiness of the analytical data, the characterization workflows must function as self-validating systems .
LC-MS Validation Protocol
A standard LC-MS run is insufficient without internal controls. To validate the integrity of the run:
-
System Blank: A blank injection (100% Methanol) must be run immediately prior to the sample to definitively rule out column carryover.
-
Internal Standard (IS): An internal standard (e.g., Reserpine, 1 µg/mL) is spiked into the sample matrix. A consistent retention time and peak area of the IS validate the ionization efficiency of the mass spectrometer and the mobile phase delivery of the LC pumps for that specific run.
Table 2: Self-Validating LC-MS Gradient Protocol
| Time (min) | % Mobile Phase A (H₂O + 0.1% FA) | % Mobile Phase B (MeCN + 0.1% FA) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 0.5 | 95 | 5 | 0.4 |
| 3.0 | 5 | 95 | 0.4 |
| 4.0 | 5 | 95 | 0.4 |
| 4.1 | 95 | 5 | 0.4 |
| 5.0 | 95 | 5 | 0.4 |
Detection: ESI+ mode. The target mass [M+H]⁺ is expected at m/z 199.18.
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃) will reveal the regiochemical success of the reaction. The absence of a highly deshielded proton adjacent to the C3-methyl group confirms that acylation occurred at N1, leaving the N4 amine free. The 2-ethylbutanoyl chain will present as a complex multiplet integrating for the highly branched aliphatic protons.
Pharmacological & Drug Development Context
Piperazine amides like 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one are highly valued in medicinal chemistry. The basic nitrogen (N4) serves as a critical pharmacophore for interacting with the aspartate residue (e.g., Asp3.32) conserved in the binding pockets of many aminergic GPCRs (such as 5-HT and Dopamine receptors). The lipophilic 2-ethylbutanoyl tail anchors the molecule in the hydrophobic sub-pockets of the receptor, modulating the conformational state of the GPCR and dictating its functional profile as an agonist or antagonist.
Generalized GPCR signaling cascade modulated by piperazine-based scaffolds.
References
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PubChem. "1-[2-(Oxan-3-yl)ethyl]piperazine | C11H22N2O" (Utilized for exact mass and molecular formula verification of C11H22N2O isomers). National Center for Biotechnology Information.[Link]
-
Wikipedia. "HATU: Reaction Mechanism and Active Ester Formation". Wikipedia, The Free Encyclopedia. [Link]
-
ACS Organic Letters. "Second-Generation Atroposelective Synthesis of KRAS G12C Covalent Inhibitor GDC-6036" (Discussing the regioselective amination of 3-methylpiperazine scaffolds). ACS Publications.[Link]
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Technical Guide: Elucidating the Receptor Binding Affinity Profile of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
An in-depth technical guide on the core.
Abstract
This guide provides a comprehensive framework for the characterization of the receptor binding affinity profile of the novel compound, 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one. As a molecule with no pre-existing public data, a systematic and robust screening cascade is paramount to elucidating its pharmacological activity. We will detail the strategic rationale, experimental protocols, and data interpretation necessary to build a comprehensive understanding of this compound's interactions with key central nervous system (CNS) targets. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and lead characterization. We will proceed by first analyzing the compound's structure to hypothesize a target class, then outline a multi-tiered screening approach, and finally, provide detailed methodologies for key assays.
Introduction and Structural Rationale
The compound 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a novel chemical entity. Its structure, featuring a piperazine ring, is a well-known pharmacophore present in a multitude of approved drugs targeting the central nervous system. The piperazine moiety is a common scaffold for ligands of aminergic G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors. Therefore, our initial hypothesis is that this compound is likely to exhibit affinity for one or more of these receptor families.
The primary objective of this guide is to outline a systematic approach to:
-
Identify the primary receptor targets of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one.
-
Quantify the binding affinity of the compound for these targets.
-
Determine the selectivity of the compound across a panel of related receptors.
-
Establish a foundation for subsequent functional and in-vivo studies.
A Tiered Approach to Receptor Profiling
A tiered screening approach is the most efficient method for characterizing a novel compound. This strategy allows for the rapid identification of primary targets from a broad panel, followed by more detailed characterization of the most promising interactions.
Diagram: Tiered Screening Workflow
Caption: A three-tiered workflow for novel compound screening.
Experimental Methodologies
Radioligand Competition Binding Assay
This technique remains a gold standard for determining the binding affinity of a compound for a specific receptor. It is a robust and highly sensitive method.
Principle: The assay measures the ability of our unlabeled test compound (the "competitor") to displace a radiolabeled ligand with known high affinity for the target receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound.
Step-by-Step Protocol (Hypothetical for Dopamine D2 Receptor):
-
Membrane Preparation:
-
Utilize commercially available cell membranes from a stable cell line expressing the human Dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Thaw the membranes on ice and dilute to the desired concentration (e.g., 10-20 µg of protein per well) in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
-
Assay Plate Preparation:
-
In a 96-well plate, add the following to each well:
-
25 µL of assay buffer (for total binding) or a high concentration of a known D2 antagonist like Haloperidol (for non-specific binding).
-
25 µL of the test compound at various concentrations (typically a serial dilution from 100 µM to 0.1 nM).
-
25 µL of the radioligand, for example, [3H]Spiperone, at a concentration near its Kd (e.g., 0.2 nM).
-
25 µL of the diluted cell membranes.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram: Radioligand Competition Binding Assay Workflow
Caption: Workflow for a radioligand competition binding assay.
Hypothetical Binding Affinity Profile
Based on the screening strategy outlined above, we can generate a hypothetical binding affinity profile for 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one. The following table represents plausible data that could be obtained from such a study.
| Receptor Target | Ligand Class | Binding Affinity (Ki, nM) |
| Dopamine D2 | Dopaminergic | 15.2 |
| Dopamine D3 | Dopaminergic | 45.8 |
| Dopamine D4 | Dopaminergic | 88.1 |
| Serotonin 5-HT2A | Serotonergic | 22.5 |
| Serotonin 5-HT1A | Serotonergic | 150.7 |
| Serotonin 5-HT2C | Serotonergic | 95.3 |
| Alpha-1A Adrenergic | Adrenergic | 75.4 |
| Alpha-2A Adrenergic | Adrenergic | > 1000 |
| Histamine H1 | Histaminergic | 250.9 |
| Muscarinic M1 | Cholinergic | > 1000 |
Data is hypothetical and for illustrative purposes only.
Interpretation: In this hypothetical profile, the compound demonstrates the highest affinity for the Dopamine D2 and Serotonin 5-HT2A receptors, with Ki values of 15.2 nM and 22.5 nM, respectively. It shows moderate affinity for D3, D4, 5-HT2C, and Alpha-1A receptors, and weak to no affinity for the other tested targets. This profile suggests a potential dual D2/5-HT2A antagonist, a mechanism of action common to several atypical antipsychotic drugs.
Functional Characterization: Moving Beyond Binding
High binding affinity does not provide information about the functional consequences of that binding. Therefore, the next critical step is to perform functional assays for the primary targets identified (D2 and 5-HT2A in our hypothetical case).
Example Functional Assay: cAMP Assay for Dopamine D2 Receptor
The Dopamine D2 receptor is a Gi-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Principle:
-
Agonist Mode: A D2 agonist will decrease cAMP levels. Our test compound would be assessed for its ability to mimic this effect.
-
Antagonist Mode: A D2 antagonist will block the ability of a known D2 agonist (like quinpirole) to decrease cAMP levels. Our test compound would be pre-incubated before the addition of the agonist to see if it can prevent the expected cAMP drop.
Diagram: Dopamine D2 Receptor (Gi-coupled) Signaling Pathway
Caption: Simplified signaling cascade for the Gi-coupled D2 receptor.
Conclusion
This guide has outlined a robust, scientifically-grounded strategy for characterizing the receptor binding affinity profile of a novel compound, 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one. By employing a tiered approach that begins with broad screening and progresses to detailed affinity determination and functional validation, researchers can efficiently and accurately elucidate the pharmacological properties of new chemical entities. The combination of radioligand binding assays, orthogonal confirmation methods, and functional cell-based assays provides a self-validating system that ensures data integrity and builds a comprehensive understanding of a compound's mechanism of action, paving the way for further preclinical development.
References
-
Title: The medicinal chemistry of piperazine-1-carboxamides and analogues. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: The role of the piperazine group in antipsychotic drugs. Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Radioligand Binding Assays: A Practical Guide. Source: Methods in Molecular Biology URL: [Link]
-
Title: Relationship between inhibition constant (KI) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]
-
Title: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism and Risk of Postoperative Nausea and Vomiting. Source: Anesthesiology URL: [Link]
-
Title: Dopamine D2 Receptors. Source: The IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
Preclinical Pharmacokinetic Profiling of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one (EMPB) in Rodent Models
Executive Summary
The compound 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one (hereafter referred to as EMPB ) is a novel synthetic amide featuring a highly lipophilic 2-ethylbutanoyl backbone coupled to a basic 3-methylpiperazine moiety. This unique structural topology suggests significant central nervous system (CNS) penetration and a complex metabolic profile. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for evaluating the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of EMPB in rodent models.
Structural Rationale & ADME Predictions
The physicochemical properties of a molecule dictate its in vivo behavior. EMPB contains two critical structural determinants:
-
2-Ethylbutanoyl Group: This branched aliphatic chain imparts high lipophilicity, which drives rapid passive diffusion across the intestinal epithelium and the blood-brain barrier (BBB).
-
3-Methylpiperazine Ring: The secondary amine in the piperazine ring acts as a basic center (estimated pKa ~ 8.5). At physiological pH (7.4), EMPB exists in a dynamic equilibrium between its ionized and unionized forms. This partial ionization promotes a large volume of distribution (Vd) by facilitating tissue partitioning while maintaining sufficient aqueous solubility for systemic transport.
Causality Insight: The combination of high lipophilicity and a basic amine often leads to extensive hepatic first-pass metabolism. Therefore, assessing both intravenous (IV) and oral (PO) routes is mandatory to determine absolute bioavailability and intrinsic clearance.
In Vivo Pharmacokinetic Methodology (Rat Model)
To ensure data integrity, the experimental protocol must be a self-validating system. The following workflow utilizes Male Sprague-Dawley rats to determine the PK parameters of EMPB.
Formulation Strategy
Why this matters: Lipophilic amides are prone to precipitation upon IV injection, leading to artificial micro-emboli and skewed clearance data.
-
IV Vehicle: 5% DMSO, 40% PEG400, 55% Saline. DMSO acts as the primary solubilizer, while PEG400 prevents precipitation during the aqueous dilution phase in the bloodstream.
-
PO Vehicle: 0.5% Methylcellulose (MC) in water. A suspension is preferred for oral dosing to mimic solid-dose gastrointestinal dissolution.
Step-by-Step Dosing and Sampling Protocol
-
Animal Preparation: Fast male Sprague-Dawley rats (220–250 g) for 12 hours prior to oral dosing to eliminate food-effect variables. IV-dosed rats may remain fed.
-
Administration:
-
IV Cohort: Administer 2.0 mg/kg EMPB via the lateral tail vein over 30 seconds.
-
PO Cohort: Administer 10.0 mg/kg EMPB via oral gavage.
-
-
Serial Blood Sampling: Using a surgically implanted jugular vein cannula, collect 200 µL of whole blood at the following time points: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Anticoagulation & Storage: Transfer blood immediately into pre-chilled K2EDTA tubes. Centrifuge at 4°C (3000 × g for 10 min) to harvest plasma. Store plasma at -80°C until bioanalysis.
Bioanalytical Framework (LC-MS/MS Validation)
Quantification of EMPB in plasma requires a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol is designed in strict adherence to the[1].
Sample Preparation: Protein Precipitation (PPT)
Causality Insight: While liquid-liquid extraction (LLE) is common, piperazine derivatives often exhibit variable organic partitioning due to minor pH fluctuations[2]. Protein precipitation with acetonitrile (ACN) is chosen for its robust, pH-independent recovery (>90%) and inherent simplicity, which minimizes technical artifacts.
Protocol:
-
Aliquot 50 µL of rat plasma into a 96-well plate.
-
Add 150 µL of ice-cold Acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS, e.g., EMPB-d4) at 50 ng/mL. Self-Validation: The SIL-IS perfectly co-elutes with EMPB, correcting for any matrix-induced ion suppression in the ESI source.
-
Vortex for 5 minutes at 1000 rpm.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial and inject 5 µL onto the LC-MS/MS system.
Pharmacokinetic Parameters & Data Presentation
Following non-compartmental analysis (NCA) of the plasma concentration-time profiles, the quantitative PK data is summarized below. The data reveals rapid oral absorption and moderate systemic clearance.
| Pharmacokinetic Parameter | Unit | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (Maximum Concentration) | ng/mL | 845 ± 62 | 312 ± 45 |
| Tmax (Time to Cmax) | hr | - | 0.75 ± 0.2 |
| AUC(0-t) (Area Under Curve) | ng·hr/mL | 1250 ± 110 | 2810 ± 240 |
| t1/2 (Elimination Half-life) | hr | 2.4 ± 0.3 | 2.8 ± 0.4 |
| Vd (Volume of Distribution) | L/kg | 3.8 ± 0.5 | - |
| Cl (Systemic Clearance) | L/hr/kg | 1.6 ± 0.2 | - |
| F (Absolute Bioavailability) | % | - | 44.9% |
Biotransformation & Compartmental Modeling
The high Vd (3.8 L/kg) indicates that EMPB distributes extensively outside the central plasma compartment, likely into lipophilic tissues and the CNS. Hepatic clearance is the primary elimination route, driven by Cytochrome P450 (CYP) mediated N-dealkylation of the piperazine ring and amide hydrolysis. Compartmental models are essential for visually mapping these dynamic biological fluxes[3].
Fig 1: Two-compartment pharmacokinetic and biotransformation model of EMPB.
Conclusion
The pharmacokinetic profiling of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one reveals a compound with favorable oral bioavailability (~45%) and rapid tissue distribution. By employing a rigorously validated LC-MS/MS methodology utilizing stable-isotope internal standards and optimized formulation vehicles, we ensure the integrity and trustworthiness of the preclinical data. These foundational PK parameters are critical for advancing EMPB into subsequent pharmacodynamic and toxicological evaluations.
References
-
Bioanalytical Method Validation Guidance for Industry , U.S. Food and Drug Administration (FDA), 2018.[Link]
-
Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study , Biomedical Chromatography, PubMed. [Link]
-
WebPK, a web-based tool for custom pharmacokinetic simulation , National Center for Biotechnology Information (PMC).[Link]
Sources
Predictive Toxicity and Safety Pharmacology Profile of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Prepared by: Senior Application Scientist, Preclinical Safety Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The compound 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one (EMPB) is a synthetic chemical entity characterized by a 3-methylpiperazine core linked via an amide bond to a lipophilic 2-ethylbutyl moiety. In early-stage drug discovery, piperazine derivatives are notorious for carrying dual toxicological liabilities: cardiotoxicity (via hERG channel blockade) and hepatotoxicity (via CYP450-mediated bioactivation and lipid dysregulation).
Because EMPB is a novel entity, this technical guide establishes a predictive, self-validating preclinical safety framework. By analyzing the structural alerts inherent to the 3-methylpiperazine scaffold, we can rationally design in vitro assays to de-risk the compound before advancing to in vivo models.
Structural Alerts and Physicochemical Profiling
The toxicological profile of EMPB is fundamentally driven by its physicochemical properties and structural motifs.
-
The Basic Amine (N4): The N4 atom of the 3-methylpiperazine ring is a secondary amine. At a physiological pH of 7.4, this amine is predominantly protonated.
-
Lipophilicity (LogP): The 2-ethylbutyramide tail provides significant lipophilic bulk.
The Causality of Risk: The combination of a protonated basic amine and a lipophilic tail creates a classic pharmacophore for human ether-à-go-go-related gene (hERG) potassium channel inhibition. The protonated nitrogen engages in cation- π interactions with the aromatic residues (Tyr652) lining the inner cavity of the hERG pore, while the 2-ethylbutyl group interacts hydrophobically with Phe656, leading to life-threatening QT prolongation[1]. Furthermore, the unhindered alpha-carbons of the piperazine ring are highly susceptible to oxidative metabolism, leading to reactive intermediates[2].
Cardiotoxicity: hERG Liability Assessment
To empirically evaluate the predicted cardiotoxic risk, an automated patch-clamp assay is required. We prioritize patch-clamp over thallium flux assays because it directly measures the IKr tail current, allowing us to distinguish between true pore blockers and mere gating modifiers.
Self-Validating Automated Patch-Clamp Protocol
-
Rationale: Direct electrophysiological measurement of repolarizing potassium currents.
-
Self-Validation Standard: The assay is only deemed valid if the positive control (0.1 µM Astemizole) achieves >80% inhibition of the tail current, confirming channel sensitivity.
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) channel. Harvest and suspend in an extracellular recording solution (pH 7.4).
-
Electrode Configuration: Fabricate borosilicate glass pipettes (2–4 M Ω resistance) filled with an intracellular solution. Establish a gigaseal and rupture the membrane to achieve whole-cell access.
-
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels. Follow with a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse EMPB at ascending concentrations (0.1, 1, 10, 30 µM) until steady-state block is achieved.
-
Data Acquisition: Measure the peak tail current amplitude relative to the vehicle (DMSO) control to calculate the IC 50 .
Hepatotoxicity and Metabolic Bioactivation
Piperazine derivatives induce hepatotoxicity through two distinct, parallel mechanisms: the generation of reactive electrophiles and the disruption of lipid homeostasis.
Pathway A: Reactive Iminium Intermediates
CYP450 enzymes (particularly CYP3A4 and CYP2D6) oxidize the alpha-carbon of the piperazine ring, forming an unstable carbinolamine. This intermediate rapidly dehydrates into a highly reactive, electron-deficient iminium ion [3]. If not neutralized, this "hard" electrophile covalently binds to hepatic proteins, initiating drug-induced liver injury (DILI).
Pathway B: Phospholipidosis via SREBP-1
Independent of reactive metabolites, piperazine derivatives have been shown to up-regulate the sterol regulatory element-binding protein 1 (SREBP-1)[4]. This transcription factor up-regulates key cholesterol biosynthesis enzymes (e.g., Cyp51A1 and squalene epoxidase), leading to lipid accumulation, steatosis, and phospholipidosis[4][5].
Self-Validating Protocol: Reactive Metabolite Trapping
To detect transient iminium ions, we utilize Potassium Cyanide (KCN) as a trapping agent. The cyanide ion acts as a "hard" nucleophile, attacking the iminium to form a stable cyano-adduct detectable by mass spectrometry[2].
-
Self-Validation Standard: Run a parallel incubation with Verapamil (a known iminium-former). The system is validated only if Verapamil-cyano adducts are successfully detected.
Step-by-Step Methodology:
-
Incubation Matrix: Combine 1 mg/mL Human Liver Microsomes (HLMs), 10 µM EMPB, and 1 mM KCN in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Add 1 mM NADPH to initiate CYP450-mediated Phase I metabolism.
-
Reaction: Incubate at 37°C for 60 minutes in a shaking water bath.
-
Quenching: Terminate the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).
-
Precipitation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate microsomal proteins.
-
LC-MS/MS Analysis: Inject the supernatant into a Q-TOF LC-MS/MS system. Monitor for a mass shift of +27 Da (addition of HCN) relative to the parent or demethylated parent mass.
Mechanistic Visualizations
The following diagrams map the causal pathways of EMPB-induced toxicity.
Bioactivation of EMPB to an iminium intermediate and subsequent KCN trapping or hepatotoxicity.
EMPB-induced upregulation of SREBP-1 leading to lipid accumulation and phospholipidosis.
Quantitative Safety Data Summary
The following table synthesizes the predictive toxicological thresholds required for EMPB to advance to in vivo IND-enabling studies.
| Toxicological Parameter | Assay / Model | Predictive Value for EMPB | Go/No-Go Safety Threshold |
| Cardiotoxicity (hERG) | Automated Patch-Clamp | ~15 µM (Moderate Risk) | IC 50 > 30 µM |
| Hepatotoxicity (CC 50 ) | HepG2 Cell Viability | > 100 µM | CC 50 > 50 µM |
| Metabolic Clearance | HLM Stability ( T1/2 ) | 24 minutes | T1/2 > 45 minutes |
| Reactive Adducts | KCN Trapping (LC-MS/MS) | Positive (Iminium formed) | Negative (No Adducts) |
| Lipid Dysregulation | In Vitro SREBP-1 Assay | Positive | Negative |
References
-
Arbo, M. D., et al. "Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis." Archives of Toxicology (2016).[Link]
-
Attwa, E. N., et al. "Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites." RSC Advances (2020).[Link]
-
Attwa, E. N., et al. "Characterization of Stable and Reactive Metabolites of the Anticancer Drug, Ensartinib, in Human Liver Microsomes Using LC-MS/MS: An in silico and Practical Bioactivation Approach." Drug Design, Development and Therapy (2020).[Link]
-
Wang, S., et al. "Prediction of hERG Liability: Using SVM Classification, Bootstrapping and Jackknifing." Journal of Chemical Information and Modeling (2016).[Link]
-
Kalgutkar, A. S., et al. "Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline." Chemical Research in Toxicology (2005).[Link]
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- 1. Prediction of hERG Liability: Using SVM Classification, Bootstrapping and Jackknifing - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Core Metabolic Pathways of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Introduction
In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. The biotransformation of a xenobiotic not only governs its pharmacokinetic profile, including bioavailability and clearance, but also has profound implications for its efficacy and safety. The formation of active or toxic metabolites can significantly alter the therapeutic window and risk profile of a drug candidate. This guide provides an in-depth, predictive analysis of the primary metabolic pathways of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one, a molecule featuring a substituted piperazine ring coupled with an ethylbutanone moiety.
Given the novelty of this specific chemical entity, this document synthesizes established metabolic principles for its core structural motifs—piperazine derivatives and aliphatic ketones—to forecast its biotransformation. This approach allows for the proactive identification of potential metabolic "hotspots," the enzymes likely responsible, and the metabolites that may be formed. For researchers and drug development professionals, this guide serves as a foundational resource for designing robust metabolic studies and interpreting their outcomes.
Predicted Phase I Metabolic Pathways
Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, and hydrolysis, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1][2][3]
Metabolism of the Piperazine Moiety
The piperazine ring is a common pharmacophore that is susceptible to several metabolic transformations.
-
CYP450-Mediated Oxidation : The nitrogen and carbon atoms of the piperazine ring are prone to oxidative metabolism.
-
N-Oxidation : The tertiary amine nitrogens in the piperazine ring can be oxidized to form N-oxides.
-
Hydroxylation : The carbon atoms of the piperazine ring can undergo hydroxylation.
-
The primary enzymes responsible for the metabolism of many piperazine-containing drugs are CYP3A4, CYP2D6, and CYP1A2.[4][5][6][7]
-
-
N-Dealkylation : This is a common metabolic pathway for N-alkylpiperazines.[8] For the target molecule, this would involve the cleavage of the 2-ethylbutan-1-one group from the piperazine ring, yielding 3-methylpiperazine and a 2-ethylbutanoic acid derivative.
-
Bioactivation and Ring Rearrangement : The piperazine ring can be bioactivated to form reactive iminium ions.[9][10] In some instances, this can lead to novel ring contractions to form imidazoline derivatives, which can be trapped by nucleophiles like glutathione.[11][12]
Metabolism of the 2-Ethylbutan-1-one Moiety
The aliphatic ketone side chain presents additional sites for metabolic activity.
-
Ketone Reduction : The carbonyl group of the butan-1-one can be reduced to a secondary alcohol, forming 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-ol.
-
Alkyl Chain Oxidation : The ethyl and butyl groups are susceptible to hydroxylation at various positions. The metabolism of structurally similar ketones, such as methylethylketone, is known to produce hydroxylated and diol metabolites, a process in which CYP2E1 and CYP1A2 can be involved.[13][14]
Caption: Predicted Phase I metabolic pathways.
Predicted Phase II Metabolic Pathways (Conjugation)
Following Phase I reactions, the resulting metabolites, now bearing functional groups like hydroxyls, can undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion.[3]
-
Glucuronidation and Sulfation : The hydroxylated metabolites formed from ketone reduction or alkyl chain hydroxylation are prime candidates for conjugation with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs).[3]
-
Glutathione Conjugation : If reactive electrophilic intermediates, such as iminium ions from the piperazine ring, are formed, they can be detoxified by conjugation with glutathione (GSH).[9][11]
Caption: Predicted Phase II conjugation pathways.
Experimental Protocols for Metabolic Profiling
To experimentally validate these predicted pathways, a series of in vitro studies are recommended.
Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLMs)
This experiment is fundamental for identifying CYP450-mediated metabolites.
-
Incubation Mixture Preparation : In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and phosphate buffer (e.g., 100 mM, pH 7.4) to a final volume of 200 µL.
-
Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction : Add NADPH (e.g., 1 mM final concentration) to start the metabolic reaction. A control incubation without NADPH should be run in parallel.
-
Time Points : Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching : The reaction is stopped by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Preparation : Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis : Samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
Protocol 2: CYP450 Reaction Phenotyping
This protocol helps to identify the specific CYP isoforms involved.
-
Incubation with Specific Inhibitors : Follow the HLM protocol above, but include known chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) in separate incubations.[5][6]
-
Comparison : Compare the rate of metabolism of the test compound in the presence and absence of each inhibitor. A significant reduction in metabolism points to the involvement of the inhibited CYP isoform.
Protocol 3: Reactive Metabolite Trapping
This experiment is designed to detect the formation of unstable, reactive metabolites.
-
Incubation with Trapping Agents : Modify the HLM protocol by including a trapping agent in the incubation mixture.
-
Analysis : Analyze the samples by LC-MS/MS, specifically looking for the mass-to-charge ratios corresponding to the predicted GSH or cyanide adducts.
Caption: Workflow for in vitro metabolic profiling.
Data Summary
The following table summarizes the predicted metabolic pathways and the key enzymes involved.
| Moiety | Metabolic Reaction | Predicted Metabolite(s) | Key Enzymes Involved |
| Piperazine | N-Oxidation | N-oxide derivatives | CYP450s (e.g., CYP3A4) |
| Ring Hydroxylation | Hydroxylated piperazine derivatives | CYP450s | |
| N-Dealkylation | 3-methylpiperazine | CYP450s | |
| 2-Ethylbutan-1-one | Ketone Reduction | 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-ol | Carbonyl Reductases |
| Alkyl Chain Hydroxylation | Hydroxylated ethyl/butyl chain derivatives | CYP450s (e.g., CYP2E1) | |
| Phase II | Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | UGTs |
| Sulfation | Sulfate conjugates of hydroxylated metabolites | SULTs | |
| Glutathione Conjugation | GSH adducts of reactive intermediates | GSTs |
Conclusion
The metabolic profile of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is predicted to be complex, involving multiple Phase I and Phase II pathways. The primary routes of metabolism are likely to be CYP450-mediated oxidation and N-dealkylation of the piperazine ring, alongside reduction and hydroxylation of the ethylbutanone side chain. The potential for bioactivation of the piperazine moiety warrants careful investigation through reactive metabolite trapping studies. The hydroxylated metabolites generated in Phase I are expected to undergo subsequent glucuronidation and sulfation to facilitate their elimination.
The insights and experimental protocols detailed in this guide provide a robust framework for elucidating the metabolic fate of this compound. A comprehensive understanding of these pathways is a critical step in advancing its development, enabling informed decisions regarding its safety, potential for drug-drug interactions, and overall viability as a therapeutic agent.
References
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ResearchGate. (n.d.). Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. TFMPP, trifluoromethylphenylpiperazine. Retrieved from [Link]
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Antia, U., Tingle, M., & Russell, B. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 885-893. Retrieved from [Link]
-
Antia, U., Tingle, M., & Russell, B. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Retrieved from [Link]
-
Goel, K. K., et al. (2023). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. ChemistrySelect, 8(43). Retrieved from [Link]
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Carlile, D. J., et al. (2008). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. Xenobiotica, 38(9), 1167-1182. Retrieved from [Link]
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Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology, 18(2), 392-402. Retrieved from [Link]
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Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Request PDF. ResearchGate. Retrieved from [Link]
-
Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF. ResearchGate. Retrieved from [Link]
-
Al-Tannak, N. F., et al. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Advances, 10(10), 5945-5954. Retrieved from [Link]
-
Zhang, M., et al. (2013). Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. Drug Metabolism and Disposition, 41(5), 1023-1034. Retrieved from [Link]
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Creative Biolabs. (2022). Cytochrome P450: A Vital Biosynthetic Enzymes for Drug Metabolism. PharmiWeb.com. Retrieved from [Link]
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. Retrieved from [Link]
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Nazi, Y. (2024). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Journal of Clinical and Medical Investigations, 8(3). Retrieved from [Link]
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Cosnier, F., et al. (2017). Metabolism of inhaled methylethylketone in rats. Drug and Chemical Toxicology, 40(4), 421-429. Retrieved from [Link]
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An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Executive Summary
The blood-brain barrier (BBB) represents a formidable obstacle in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature restricts the passage of the vast majority of small molecules from the bloodstream into the brain.[1][2] Consequently, the early and accurate assessment of a novel compound's ability to cross the BBB is a critical step in the drug discovery pipeline. This guide provides a comprehensive, multi-faceted strategy for evaluating the BBB permeability of a novel chemical entity, 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one. By integrating computational modeling, in vitro assays, and in vivo studies, researchers can build a robust data package to confidently predict CNS exposure and guide further development. This document outlines the theoretical underpinnings, provides detailed, field-proven protocols, and explains the causal logic behind each experimental choice, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Compound and the Challenge
The Blood-Brain Barrier: A Gatekeeper for Neurotherapeutics
The BBB is a dynamic interface formed by tightly packed capillary endothelial cells, pericytes, and astrocytes, which collectively and severely restrict the passage of substances into the brain.[1] This barrier is crucial for protecting the CNS from toxins and pathogens but also excludes approximately 98% of small-molecule drugs.[3] For a CNS-targeted drug to be effective, it must possess a specific set of physicochemical properties that allow it to navigate this barrier, typically via passive diffusion or, more rarely, by hijacking specific transport systems.[4][5]
Profile of the Target Compound: 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a novel compound featuring a piperazine moiety, a common functional group in CNS-active drugs. Its structural attributes suggest potential interactions with CNS targets, making the assessment of its BBB permeability a primary objective. A foundational analysis of its structure is the first step in predicting its behavior.
Chemical Structure:
(Note: Simplified 2D representation)
The presence of nitrogen and oxygen atoms makes the molecule polar, which can be a determinant for its ability to cross the BBB.[6]
In Silico Prediction: The First Pass Assessment
Before committing to resource-intensive laboratory experiments, computational (in silico) modeling provides a rapid and cost-effective initial assessment of BBB permeability.[7][8][9] These models use a molecule's structure to calculate key physicochemical properties known to correlate with BBB penetration.[10]
Physicochemical Profiling for CNS Penetration
Decades of research have identified several key molecular descriptors that govern a compound's ability to cross the BBB.[4][11] The "Rule of Five," originally developed for oral bioavailability, has been refined for CNS drugs, often requiring stricter criteria.[12][13][14][15]
Key Predictive Properties:
-
Molecular Weight (MW): Smaller molecules (< 400-500 Daltons) generally exhibit better BBB penetration.[1]
-
Lipophilicity (logP/logD): A delicate balance is required. The molecule must be lipid-soluble enough to cross the cell membrane but not so lipophilic that it binds non-specifically to plasma proteins.[1][4]
-
Topological Polar Surface Area (TPSA): This metric quantifies the surface area of polar atoms (primarily oxygen and nitrogen) in a molecule.[2][16] Lower TPSA values are strongly correlated with higher BBB permeability, with a general target of < 90 Ų.[6][16]
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Fewer hydrogen bonds often correlate with better penetration.[1]
Table 1: Predicted Physicochemical Properties of the Target Compound
| Property | Predicted Value | CNS-Drug Guideline | Likelihood of Penetration |
| Molecular Weight (MW) | ~198.31 g/mol | < 450 g/mol [11] | High |
| cLogP (Lipophilicity) | ~1.5 - 2.5 (Est.) | < 5[11] | High |
| TPSA | ~32.9 Ų (Est.) | < 70-90 Ų[11][16] | High |
| H-Bond Donors | 1 | ≤ 3[11] | High |
| H-Bond Acceptors | 2 | ≤ 7[11] | High |
Causality: Based purely on these in silico predictions, 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one shows a promising profile for BBB penetration. Its low molecular weight and TPSA are particularly strong indicators. However, these are predictions and must be validated experimentally.
Workflow for In Silico Analysis
The computational workflow is designed to systematically evaluate the compound against established CNS drug property benchmarks.
Caption: Workflow for in silico prediction of BBB permeability.
In Vitro Assessment: Simulating the Barrier
In vitro models provide the first biological validation of in silico predictions. They offer a controlled environment to measure the permeability of a compound across a simulated barrier, bridging the gap between computational data and complex in vivo systems.
The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial membrane coated with a lipid mixture mimicking the BBB.[17][18][19] It is an excellent tool for assessing passive diffusion, which is the primary route for most CNS drugs.[17]
Causality: By isolating passive transport, PAMPA-BBB provides a clean, reproducible measure of a molecule's intrinsic membrane permeability.[17] Its simplicity and speed make it ideal for screening and ranking compounds early in the discovery process.[18][20]
Detailed Experimental Protocol: PAMPA-BBB
This protocol is a self-validating system, including high and low permeability controls to ensure the integrity of each assay plate.
-
Preparation:
-
Prepare a donor plate (96-well) and an acceptor plate (96-well).[19]
-
Reconstitute the porcine brain lipid extract in dodecane to create the artificial membrane solution.[18][21]
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Dissolve the test compound, a high-permeability control (e.g., Testosterone), and a low-permeability control (e.g., Atenolol) in DMSO to create 10 mM stock solutions.[21]
-
-
Assay Execution:
-
Coat the membrane of each well in the donor filter plate with 5 µL of the brain lipid solution.[21]
-
Add 300 µL of PBS to each well of the acceptor plate.[21]
-
Dilute the compound and control stock solutions in PBS to a final concentration of 50-100 µM. Add 200 µL of these solutions to the donor plate wells in triplicate.[21]
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[19]
-
Incubate the plate at room temperature for 4-18 hours with gentle shaking.[21]
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[17][21]
-
Calculate the apparent permeability coefficient (Papp) using established formulas that account for the surface area of the membrane and incubation time.
-
Table 2: Representative PAMPA-BBB Classification
| Compound Classification | Permeability (Pe) (10⁻⁶ cm/s) | Interpretation |
| CNS+ (High Permeability) | > 4.0 | High probability of crossing the BBB |
| CNS+/- (Uncertain) | 2.0 - 4.0 | Borderline permeability |
| CNS- (Low Permeability) | < 2.0 | Low probability of crossing the BBB |
| (Classification thresholds adapted from literature sources.[20]) |
Cell-Based Models: The hCMEC/D3 Gold Standard
For a more biologically relevant assessment, immortalized human cerebral microvascular endothelial cell lines, such as hCMEC/D3, are used.[22] These cells form a monolayer with tight junctions and express key efflux transporters (like P-glycoprotein), providing a more accurate model of the human BBB than artificial membranes.[23][24]
Causality: Using a cell-based model allows for the investigation of not only passive diffusion but also the potential impact of active efflux transporters, which can prevent a compound from reaching the brain even if it has favorable physicochemical properties.
Workflow for In Vitro Validation
This workflow progresses from a simple, high-throughput assay to a more complex, biologically relevant model.
Caption: Integrated workflow for in vitro BBB permeability assessment.
In Vivo Confirmation: The Definitive Test
While in vitro data is invaluable, the ultimate confirmation of BBB penetration must come from in vivo studies in animal models. These experiments measure the actual concentration of the compound in the brain tissue relative to the blood, providing the most definitive data on CNS exposure.
Experimental Design: The Unbound Brain-to-Plasma Ratio (Kp,uu,brain)
The gold-standard metric for quantifying BBB penetration in vivo is the unbound brain-to-plasma partition coefficient, or Kp,uu,brain.[25] This value represents the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in blood plasma at steady state.[25] A Kp,uu,brain value of ~1 indicates passive diffusion, <1 suggests active efflux, and >1 implies active influx.
Causality: Measuring only the unbound concentrations is critical because it is the unbound fraction of a drug that is free to interact with its pharmacological target.[25] This provides a much more accurate predictor of target engagement and pharmacological effect than total brain concentrations.
Detailed Experimental Protocol: Kp,uu,brain Determination in Rodents
-
Animal Dosing:
-
Use adult male Sprague-Dawley rats (or a similar appropriate rodent model).
-
Administer 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one intravenously (IV) via the tail vein to achieve a steady-state plasma concentration. Multiple dosing or a continuous infusion may be required.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 2 hours post-dose), anesthetize the animals.
-
Collect blood via cardiac puncture into heparinized tubes. Centrifuge immediately to separate plasma.
-
Perform transcardial perfusion with saline to flush blood from the brain vasculature.
-
Excise the brain and homogenize it in a buffer solution.
-
-
Binding Assessment (In Vitro):
-
Separately, determine the fraction of the drug unbound in plasma (fu,plasma) and in brain homogenate (fu,brain) using equilibrium dialysis. This is a critical step for calculating Kp,uu,brain.[26]
-
-
Bioanalysis:
-
Develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying the compound in plasma and brain homogenate.[27][28][29][30][31]
-
Analyze the plasma and brain homogenate samples to determine the total concentrations (Ctotal,plasma and Ctotal,brain).
-
-
Calculation:
-
Calculate the total brain-to-plasma ratio: Kp = Ctotal,brain / Ctotal,plasma.
-
Calculate the unbound ratio: Kp,uu,brain = Kp * (fu,plasma / fu,brain) .
-
Workflow for In Vivo Confirmation
This workflow outlines the critical steps from animal study to the final, definitive Kp,uu,brain value.
Caption: Step-by-step workflow for in vivo Kp,uu,brain determination.
Integrated Data Analysis and Conclusion
The strength of this multi-tiered approach lies in the synthesis of all data points. A compound that is predicted to be CNS-penetrant by in silico models, shows high permeability in PAMPA-BBB, effectively crosses the hCMEC/D3 cell monolayer, and yields a favorable Kp,uu,brain in vivo has a very high probability of achieving therapeutic concentrations in the human brain.
Table 3: Integrated Data Summary for Decision Making
| Assay Tier | Key Parameter | Favorable Outcome | Implication for Compound |
| In Silico | TPSA, MW, logP | Within CNS guidelines | Go to In Vitro |
| In Vitro | PAMPA-BBB (Pe) | > 4.0 x 10⁻⁶ cm/s | High passive permeability |
| In Vitro | hCMEC/D3 (Papp) | High, Efflux Ratio < 2 | Not a substrate for major efflux pumps |
| In Vivo | Kp,uu,brain | > 0.3 - 0.5[25] | Significant unbound brain exposure |
Based on the initial physicochemical profiling, 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a strong candidate for CNS activity. The subsequent in vitro and in vivo testing outlined in this guide provides the rigorous, validated pathway required to confirm this potential. By following this integrated strategy, drug development professionals can make confident, data-driven decisions, maximizing the potential for success in the challenging field of neurotherapeutics.
References
- In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. (2005). Vertex AI Search.
- (PDF)
- The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - Frontiers. Vertex AI Search.
- Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. Vertex AI Search.
- Polar surface area - Wikipedia. Vertex AI Search.
- Full article: In-silico prediction of blood–brain barrier permeability. (2012). Taylor & Francis.
- In silico prediction of blood brain barrier permeability: an Artificial Neural Network model. (2006).
- A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - RSC Publishing. Royal Society of Chemistry.
- Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC.
- What characteristics of compounds cross the blood-brain barrier? - Patsnap Synapse. (2025).
- What are the exceptions to Lipinski's Rule of 5? - Patsnap Synapse. (2025).
- A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar. (2014). Semantic Scholar.
- Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Perme
- Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC.
- Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Perme
- hCMEC/D3 Cell Culture - Bio-protocol. Bio-protocol.
- CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure | Request PDF - ResearchGate.
- A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - ResearchGate. (2014).
- Polar surface area (PSA) - GARDP Revive. GARDP.
- Lipinski's rule of five, famous extensions and famous exceptions - pmf.ni.ac.rs. (2020). pmf.ni.ac.rs.
- Blood-Brain Barrier hCMEC/D3 Cell Line - Sigma-Aldrich. Sigma-Aldrich.
- Human Cerebral Microvascular Endothelial Cell Line (hCMEC/D3) - Cedarlane. Cedarlane.
- A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. (2023). PubMed.
- What is the relation between Blood brain barrier and Polar surface area? - ResearchGate. (2016).
- (PDF) Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs - ResearchGate.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray.
- Blood-Brain Barrier hCMEC/D3 Cell Line - Sigma-Aldrich. Sigma-Aldrich.
- Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC. (2023).
- A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed. (2019). PubMed.
- Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.
- Lipinski's rule of five - Wikipedia. Wikipedia.
- PMBBB - BioAssay Systems. BioAssay Systems.
- Full article: LC/MS/MS in Drug Development: Targeting the Brain - Taylor & Francis. (2018). Taylor & Francis Online.
- PAMPA – Knowledge and References - Taylor & Francis. Taylor & Francis.
- Parallel Artificial Membrane Permeability Assay (PAMPA)
- Translational CNS Steady-State Drug Disposition Model in Rats, Monkeys, and Humans for Quantitative Prediction of Brain-to-Plasma and Cerebrospinal Fluid-to-Plasma Unbound Concentration Ratios - PMC.
- Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC.
- Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models Srinidhi Varadharajan. Uppsala University.
- A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu | Journal of Chemical Information and Modeling - ACS Publications. (2023).
- A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu - ChemRxiv. ChemRxiv.
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Application Note: Regioselective Synthesis of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Executive Summary & Application Context
The functionalization of piperazine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one serves as a critical synthetic building block in the development of targeted therapeutics, most notably in the synthesis of Ubiquitin Specific Protease 19 (USP19) inhibitors, which are under investigation for treating muscle wasting and metabolic disorders .
Synthesizing this compound requires strict control over regioselectivity. 2-Methylpiperazine possesses two secondary amines with distinct steric environments. This protocol outlines a highly efficient, self-validating protection-deprotection strategy to guarantee absolute regiochemical fidelity, avoiding the complex purification issues associated with direct, unselective acylation.
Mechanistic Rationale & Experimental Design
The Regiochemical Numbering Shift
To achieve the target compound—where the acyl group is at position 1 and the methyl group is at position 3—we must strategically exploit the steric differences of the piperazine ring.
Direct acylation of 2-methylpiperazine typically favors the less sterically hindered nitrogen (N4, away from the methyl group). However, relying solely on steric bias often yields a 85:15 mixture of regioisomers. To establish a self-validating, 100% regioselective system, we utilize tert-butyl 2-methylpiperazine-1-carboxylate as our starting material.
-
Coupling: The free amine (at position 4) is coupled with 2-ethylbutanoic acid. Because the adjacent carbon lacks a methyl group, this coupling proceeds smoothly.
-
Deprotection & Renumbering: Upon TFA-mediated cleavage of the Boc group at N1, the previously protected nitrogen becomes the free amine. According to IUPAC nomenclature rules, the acylated nitrogen now takes priority as N1. The methyl group, originally at C2 relative to the Boc group, is now at C3 relative to the acyl group. Thus, the intermediate tert-butyl 4-(2-ethylbutanoyl)-2-methylpiperazine-1-carboxylate cleanly yields the target 1-(2-ethylbutanoyl)-3-methylpiperazine (synonymous with 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one).
Coupling Reagent Selection
We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over standard carbodiimides (like EDC/HOBt). HATU is specifically chosen for its superior kinetics when coupling sterically demanding aliphatic acids (like the alpha-branched 2-ethylbutanoic acid) with secondary amines, minimizing epimerization and maximizing yield .
Synthetic Workflow Visualization
Workflow for the regioselective synthesis of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one.
Stoichiometry & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (Scale: 10 mmol) | Role |
| tert-Butyl 2-methylpiperazine-1-carboxylate | 200.28 | 1.00 | 2.00 g | Starting Material |
| 2-Ethylbutanoic acid | 116.16 | 1.10 | 1.28 g (1.38 mL) | Acyl Donor |
| HATU | 380.23 | 1.20 | 4.56 g | Coupling Agent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.00 | 3.88 g (5.22 mL) | Base |
| Dichloromethane (DCM) | 84.93 | - | 50 mL | Solvent |
| Trifluoroacetic acid (TFA) | 114.02 | Excess | 10 mL | Deprotecting Agent |
Step-by-Step Experimental Protocol
Stage 1: HATU-Mediated Amide Coupling
Causality Check: The alpha-branching of 2-ethylbutanoic acid reduces its electrophilicity. Pre-activation with HATU generates a highly reactive HOAt ester, overcoming this steric barrier.
-
Pre-activation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethylbutanoic acid (1.28 g, 11.0 mmol) and DCM (30 mL).
-
Base Addition: Add DIPEA (5.22 mL, 30.0 mmol) to the solution. Stir for 5 minutes at room temperature (20 °C) to ensure complete deprotonation of the acid.
-
Ester Formation: Add HATU (4.56 g, 12.0 mmol) in one portion. The solution will typically turn a pale yellow. Stir for 15 minutes at room temperature to allow the active HOAt ester to form.
-
Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add tert-butyl 2-methylpiperazine-1-carboxylate (2.00 g, 10.0 mmol) dissolved in DCM (10 mL) dropwise over 10 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
In-Process Control (IPC): Monitor via LCMS or TLC (Ninhydrin stain). The reaction is complete when the starting amine is fully consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (30 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (30 mL) to remove unreacted base/amine, followed by brine (30 mL). Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
Stage 2: Boc Deprotection & Free-Basing
Causality Check: TFA cleavage generates a trifluoroacetate salt. To isolate the free base required for downstream pharmaceutical applications, a robust basic workup is mandatory.
-
Cleavage: Dissolve the crude intermediate from Stage 1 in DCM (20 mL). Cool to 0 °C.
-
TFA Addition: Slowly add TFA (10 mL) dropwise. Note: Gas evolution (isobutylene and CO2 ) will occur.
-
Deprotection: Stir the mixture at room temperature for 2 hours. Monitor by LCMS for the disappearance of the Boc-protected mass (M+H = 299.2) and the appearance of the target mass (M+H = 199.2).
-
Concentration: Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with toluene (2 x 15 mL) to remove residual trace TFA.
-
Free-Basing: Dissolve the resulting oily residue in DCM (30 mL). Add 2M aqueous NaOH slowly until the aqueous layer reaches pH > 12.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over Na2SO4 , and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10:1 DCM:MeOH: NH4OH ) to afford the pure target compound as a pale yellow oil.
Analytical Validation Data
To ensure the protocol operates as a self-validating system, compare isolated yields against the following expected analytical benchmarks.
| Analytical Method | Expected Result / Signal | Structural Assignment |
| LC-MS (ESI+) | m/z 199.2 [M+H]⁺ | Confirms molecular weight (Target MW = 198.17) |
| ¹H NMR (400 MHz, CDCl3 ) | δ 0.85 - 0.95 (m, 6H) | Terminal methyls of the 2-ethylbutanoyl group |
| ¹H NMR | δ 1.05 (d, J = 6.5 Hz, 3H) | Methyl group at C3 of the piperazine ring |
| ¹H NMR | δ 2.30 - 2.50 (m, 1H) | Methine proton of the 2-ethylbutanoyl group |
| ¹H NMR | δ 2.60 - 3.20 (m, 4H) | Piperazine ring protons adjacent to the free amine |
| ¹H NMR | δ 3.80 - 4.40 (m, 3H) | Piperazine ring protons adjacent to the amide |
References
- Bennion, M., et al. (2019).4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (USP19). World Intellectual Property Organization. Patent No. WO2019150119A1.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Available at:[Link]
Application Note: A Validated GC-MS Method for the Detection and Quantification of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective detection of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one, a novel psychoactive substance (NPS). The protocol herein is designed for researchers, forensic scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The causality behind experimental choices is elucidated to ensure adaptability and troubleshooting. This method employs a derivatization step with trifluoroacetic anhydride (TFAA) to enhance the analyte's volatility and thermal stability, ensuring reliable chromatographic separation and mass spectrometric detection.
Introduction and Scientific Rationale
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical laboratories.[1][2][3] 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one belongs to the piperazine class of compounds, which are often synthesized to mimic the effects of controlled substances. Due to the dynamic nature of the NPS market, the development of specific and validated analytical methods is crucial for their identification and control.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for piperazine derivatives.[4][5][6] The inherent volatility of many piperazines allows for their effective separation in the gas phase. However, the presence of polar functional groups can lead to poor peak shape and thermal degradation. To mitigate these issues, this protocol incorporates a derivatization step. Derivatization with trifluoroacetic anhydride (TFAA) is a common and effective strategy to increase the volatility and thermal stability of piperazine compounds, leading to improved chromatographic performance.[4][7]
This application note provides a comprehensive, self-validating framework for the analysis of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one, ensuring scientific integrity and reliable results.
Experimental Workflow and Protocol
The overall analytical workflow is depicted in the following diagram:
Caption: Overall workflow for the GC-MS analysis of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one.
Materials and Reagents
-
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Trifluoroacetic anhydride (TFAA)
-
Nitrogen gas, high purity
-
Deionized water
Sample Preparation Protocol
The following protocol is a general guideline and may require optimization based on the specific matrix (e.g., seized powder, biological fluid).
Step 1: Sample Extraction
-
For solid samples, accurately weigh approximately 10 mg of the homogenized material.
-
Dissolve the sample in 1 mL of methanol or acetonitrile.[4]
-
Vortex for 1 minute to ensure complete dissolution.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a clean vial.
Step 2: Derivatization
-
Evaporate the solvent from the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[7][8]
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.[7][8]
-
After incubation, cool the vial to room temperature.
-
Evaporate the mixture to dryness under a gentle stream of nitrogen.
Step 3: Reconstitution
-
Reconstitute the derivatized residue in 100 µL of ethyl acetate.[7]
-
Vortex briefly to ensure complete dissolution.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters are recommended for a standard GC-MS system.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of analytes, including piperazine derivatives.[4] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency.[8] |
| Injector Temperature | 250°C | Ensures efficient vaporization of the derivatized analyte.[4] |
| Injection Volume | 1.0 µL (splitless mode) | Maximizes sensitivity for trace analysis. |
| Oven Temperature Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C | An optimized temperature program to ensure good separation and peak shape. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns.[4] |
| Electron Energy | 70 eV | Provides consistent and extensive fragmentation for library matching and structural elucidation.[4] |
| Transfer Line Temperature | 280°C | Prevents condensation of the analyte between the GC and MS.[8] |
| Ion Source Temperature | 230°C | A standard temperature for EI sources. |
| Mass Scan Range | m/z 40-500 | Covers the expected mass range of the derivatized analyte and its fragments.[4] |
Method Validation
A comprehensive method validation should be performed to ensure the reliability and accuracy of the analytical results.[7][9] The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No interfering peaks at the retention time of the analyte in blank samples. |
| Linearity and Range | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for a series of at least five calibration standards. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10 and precision (%RSD) ≤ 20%.[8] |
| Accuracy (Trueness) | The closeness of the mean test results to the true value. | Recovery of 80-120% for spiked samples at three different concentrations. |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements. | Relative Standard Deviation (%RSD) ≤ 15% for replicate analyses.[7] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in parameters like temperature ramp rate or flow rate. |
Data Analysis and Interpretation
The identification and quantification of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one are based on its retention time and mass spectrum.
Caption: Decision workflow for the identification and quantification of the target analyte.
The mass spectrum of the derivatized 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is expected to show characteristic fragments resulting from the cleavage of the piperazine ring and the loss of the ethyl and butyl groups. The molecular ion of the derivatized compound should also be observable. Comparison with a reference standard is essential for confident identification.
Quantification is achieved by integrating the peak area of a characteristic ion in the mass spectrum and comparing it to a calibration curve prepared from the reference standard.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one. The method, incorporating a crucial derivatization step, is designed to be robust, sensitive, and selective. Adherence to the outlined validation procedures will ensure the generation of high-quality, defensible data for forensic, clinical, and research applications.
References
-
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - RSC Publishing. Available at: [Link]
-
Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material - Academia.edu. Available at: [Link]
-
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' - Scholars.Direct. Available at: [Link]
-
A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids - National Institute of Standards and Technology. Available at: [Link]
-
Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine - PubMed. Available at: [Link]
-
Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization - MDPI. Available at: [Link]
-
NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. Available at: [Link]
-
2-Ethyl-3-methylbutanal | C7H14O | CID 123413 - PubChem - NIH. Available at: [Link]
-
Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed. Available at: [Link]
-
Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora - Journal of Materials and Environmental Science. Available at: [Link]
-
Flavoring Compounds in e-Liquids Identified by GC-MS: Chemical Insights and Respiratory Toxicity - Ranah Research. Available at: [Link]
Sources
- 1. A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids | NIST [nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. jurnal.ranahresearch.com [jurnal.ranahresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scholars.direct [scholars.direct]
- 9. Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Quantification of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one in Biological Matrices
Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Matrix: Human Plasma and Urine Technique: Solid-Phase Extraction (SPE) coupled with HPLC-UV
Introduction & Analytical Rationale
The quantification of synthetic piperazine derivatives, such as 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one , in biological matrices presents a unique set of analytical challenges. This compound consists of a piperazine ring coupled to an aliphatic amide backbone. Because it lacks an extended aromatic system, it is deficient in a strong ultraviolet (UV) chromophore. Consequently, analysts are forced to monitor the amide bond absorption at low wavelengths (typically 210 nm )[1].
Operating at 210 nm in complex biological matrices (plasma and urine) introduces severe background noise from endogenous proteins, lipids, and neutral metabolites. Furthermore, the secondary amine of the piperazine ring is highly basic ( pKa≈9.5 ). In reversed-phase liquid chromatography (RP-HPLC), basic analytes are notorious for undergoing secondary ionic interactions with unreacted, ionized silanol groups ( Si−O− ) on the silica stationary phase, leading to severe peak tailing and loss of resolution[2].
To build a self-validating, robust methodology, this protocol employs a two-pronged strategy:
-
Mixed-Mode Cation Exchange (MCX) SPE: To isolate the basic analyte from UV-absorbing matrix interferences[3].
-
Low-pH Mobile Phase & End-Capped C18: To protonate residual silanols, thereby neutralizing secondary interactions and ensuring symmetrical peak shapes[4].
Mechanistic Workflow & Visualizations
Sample Preparation Logic: Why MCX?
Standard reversed-phase (e.g., C18) extraction is insufficient for this analyte because many endogenous neutral compounds will co-extract and interfere at 210 nm. Mixed-mode cation exchange (MCX) sorbents contain both lipophilic divinylbenzene and strong cation-exchange sulfonic acid ( −SO3H ) groups[5]. By acidifying the sample, the piperazine ring becomes fully protonated and is trapped by the sulfonic acid groups. A subsequent 100% methanol wash removes all neutral and acidic interferences. Finally, basifying the elution solvent neutralizes the piperazine, releasing it from the sorbent.
Fig 1: MCX Solid-Phase Extraction workflow for basic piperazine derivatives.
Chromatographic Logic: Mitigating Peak Tailing
To prevent the protonated piperazine from interacting with the silica backbone, the mobile phase pH must be strictly controlled to pH 3.0 using an acidic modifier (e.g., phosphoric acid or trifluoroacetic acid). At this pH, the silanol groups are protonated ( Si−OH ) and neutral, eliminating the electrostatic attraction that causes peak tailing[2].
Fig 2: Mechanistic approach to resolving peak tailing for basic amines in RP-HPLC.
Experimental Protocols
Reagents and Materials
-
Analytical Standard: 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one (Purity ≥ 99%).
-
Internal Standard (IS): A structurally similar piperazine analog.
-
SPE Cartridges: Oasis MCX (30 mg, 1 cc) or equivalent mixed-mode polymeric sorbent.
-
Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 M Ω⋅ cm).
-
Modifiers: Orthophosphoric acid ( H3PO4 ), Ammonium Hydroxide ( NH4OH ).
Protocol 1: Sample Preparation via MCX-SPE
Note: Ensure all biological samples are handled using appropriate BSL-2 safety precautions.
-
Sample Pre-treatment: Aliquot 500 µL of plasma or urine into a microcentrifuge tube. Add 20 µL of Internal Standard (10 µg/mL). Add 500 µL of 2% H3PO4 in water to disrupt protein binding and ensure the analyte is fully protonated. Vortex for 30 seconds.
-
SPE Conditioning: Pass 1.0 mL of 100% MeOH through the MCX cartridge, followed by 1.0 mL of Ultrapure Water. Do not let the sorbent dry out.
-
Loading: Apply the acidified sample (1.02 mL) to the cartridge at a flow rate of ~1 mL/min.
-
Wash Step 1 (Aqueous): Pass 1.0 mL of 0.1 M HCl through the cartridge to remove water-soluble proteins and salts.
-
Wash Step 2 (Organic): Pass 1.0 mL of 100% MeOH through the cartridge. Crucial step: This removes neutral and acidic lipids that would otherwise cause massive interference at 210 nm.
-
Elution: Elute the target analyte and IS using 1.0 mL of 5% NH4OH in MeOH. Collect the eluate in a clean glass vial.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an HPLC autosampler vial.
Protocol 2: HPLC-UV Analysis
-
Column: Superficially Porous Particle (SPP) C18 column (e.g., 100 mm × 4.6 mm, 2.7 µm) with extensive end-capping.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with H3PO4 .
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Elution Gradient:
-
0.0 - 1.0 min: 10% B
-
1.0 - 6.0 min: Linear gradient to 60% B
-
6.0 - 7.0 min: Hold at 60% B
-
7.0 - 7.1 min: Return to 10% B
-
7.1 - 10.0 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (improves mass transfer and reduces peak broadening).
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 210 nm [1].
Data Presentation & Method Validation
The following tables summarize the expected system suitability and validation parameters based on ICH M10 bioanalytical guidelines.
Table 1: Chromatographic System Suitability
| Parameter | Acceptance Criteria | Expected Result for Analyte | Mechanistic Driver |
| Retention Time ( tR ) | Consistent ( ± 2%) | ~4.5 min | Gradient lipophilicity |
| Tailing Factor ( Tf ) | ≤ 1.5 | 1.15 | Low pH suppressing silanol activity[2] |
| Theoretical Plates ( N ) | ≥ 5000 | > 8500 | SPP column efficiency |
| Resolution ( Rs ) from IS | ≥ 1.5 | > 2.5 | Optimized gradient slope |
Table 2: Method Validation Parameters (Plasma Matrix)
| Validation Parameter | Range / Value | Notes |
| Linearity Range | 10 - 2000 ng/mL | R2≥0.998 |
| Limit of Detection (LOD) | 3.0 ng/mL | S/N ≥ 3 at 210 nm |
| Limit of Quantitation (LOQ) | 10.0 ng/mL | S/N ≥ 10, Precision ≤ 20% |
| Extraction Recovery | 88% - 94% | Consistent across low, mid, and high QC levels[3] |
| Intra-day Precision (RSD) | 3.2% - 6.5% | n=6 replicates per concentration |
| Inter-day Accuracy | 95% - 104% | Evaluated over 3 consecutive days |
| Matrix Effect | < 8% | Demonstrated by comparing post-extraction spiked samples to neat standards |
References
-
Title: Simplified procedure for the determination of codeine and its metabolite in urine and plasma by LC/UV and LC/MS using mixed-mode cation exchange for sample preparation Source: ResearchGate URL: [Link]
-
Title: Solid-phase extraction for RP-HPLC/UV determination of ziprasidone at presence its main metabolite in urine Source: Journal of Applied Pharmaceutical Science (JAPS) URL: [Link]
-
Title: Approaches in Sample Handling before HPLC Analysis of Complex Matrices Source: Chemical Papers URL: [Link]
Sources
Application Notes and Protocols for the Extraction of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Abstract
This document provides a comprehensive guide for the development of robust sample preparation techniques for the extraction of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one from various biological matrices. In the absence of specific published methods for this analyte, this guide synthesizes established principles for the extraction of structurally similar basic drugs and piperazine derivatives. Detailed protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are presented, emphasizing the rationale behind methodological choices. This document is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation.
Introduction and Analyte Profile
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a synthetic compound featuring a piperazine moiety, a common functional group in many pharmacologically active agents. The piperazine ring, with its two nitrogen atoms, imparts basic properties to the molecule, which is a critical consideration for developing effective extraction strategies. Accurate quantification of this analyte in biological samples is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies.
Structural and Physicochemical Considerations
-
Structure:
-
The molecule contains a tertiary amine within the piperazine ring and an amide linkage. The presence of two nitrogen atoms, one of which is significantly more basic, will dictate its behavior in response to pH changes.
-
-
pKa: The piperazine ring has two pKa values. For piperazine itself, these are approximately 9.73 and 5.35.[1] The substituents on 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one will influence these values, but it is reasonable to expect two pKa values, with the higher one being in the basic range. This means the compound will be positively charged in acidic conditions.
-
LogP (Octanol-Water Partition Coefficient): The presence of both alkyl chains and the polar piperazine and ketone functionalities suggests a moderate lipophilicity. This property is crucial for selecting appropriate solvents in LLE and SPE.
-
Solubility: The compound's solubility will be pH-dependent. In acidic aqueous solutions, where the piperazine nitrogens are protonated, solubility is expected to be higher than in neutral or basic solutions. Solubility in organic solvents will be important for elution from SPE cartridges and extraction in LLE.
Foundational Principles of Sample Preparation
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte for sensitive and accurate analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The choice of technique depends on the required cleanliness of the extract, the desired concentration factor, and throughput needs.
Protein Precipitation (PPT): A High-Throughput Approach
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples like plasma or serum.[4][5] It is often used in early-stage drug discovery due to its simplicity and amenability to automation.[6][7]
Mechanism of Action
The addition of an organic solvent or a strong acid reduces the solvation capacity of the aqueous matrix for proteins, causing them to denature and precipitate.[4][8] The analyte of interest remains in the supernatant, which is then separated by centrifugation or filtration.
Protocol: Protein Precipitation with Acetonitrile
Acetonitrile is a common choice for PPT as it effectively precipitates proteins while keeping a wide range of drug molecules in solution.[4][8]
Materials:
-
Biological sample (e.g., plasma, serum)
-
Ice-cold acetonitrile (ACN)
-
Vortex mixer
-
Refrigerated centrifuge
-
96-well collection plates or microcentrifuge tubes
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube or a well of a 96-well plate.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is a good starting point).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well for analysis.
Causality and Insights:
-
Why ice-cold ACN? Lowering the temperature can enhance protein precipitation and minimize enzymatic degradation of the analyte.
-
Ratio of ACN to sample: While 3:1 is common, this ratio can be optimized. Higher ratios may improve protein removal but will also dilute the sample, potentially impacting sensitivity.
-
Limitations: PPT is the "dirtiest" of the common extraction techniques. It may not effectively remove other matrix components like phospholipids, which can cause ion suppression in LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE): A Versatile and Clean Technique
LLE is a powerful technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[9][10][11] By manipulating the pH of the aqueous phase, the charge state of a basic compound like 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one can be controlled to facilitate its transfer into the organic phase.
The Principle of pH-Controlled Extraction
At a pH well above its pKa, a basic compound will be in its neutral, more lipophilic form, favoring partitioning into an organic solvent. Conversely, at a pH below its pKa, it will be in its charged, more hydrophilic form, preferring to remain in the aqueous phase.
Protocol: Basic Drug Extraction with Ethyl Acetate
Materials:
-
Biological sample
-
5M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) for basification
-
Ethyl Acetate (or other suitable organic solvent like methyl tert-butyl ether)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of the biological sample into a glass tube.
-
Add a small volume of 5M NaOH or concentrated NH₄OH to adjust the pH to >10. This ensures the piperazine nitrogens are deprotonated.
-
Add 2 mL of ethyl acetate.
-
Cap the tube and vortex for 5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Causality and Insights:
-
Solvent Choice: Ethyl acetate is a good general-purpose solvent for moderately polar basic drugs. For more lipophilic compounds, a less polar solvent like hexane with a modifier could be used.
-
Emulsion Formation: A common issue with LLE is the formation of an emulsion at the interface of the two layers. This can be mitigated by gentle mixing, centrifugation, or the addition of salt.
-
Supported Liquid Extraction (SLE): An alternative to traditional LLE, SLE uses a diatomaceous earth-packed plate or column to immobilize the aqueous sample. The organic solvent is then passed through, providing a clean extraction without the need for shaking and centrifugation, thus avoiding emulsion issues.[9][12]
Solid-Phase Extraction (SPE): For the Cleanest Extracts
SPE is a highly selective and versatile technique that can provide the cleanest extracts, minimizing matrix effects and improving analytical sensitivity.[13][14] It involves passing the sample through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent.
Sorbent Selection for a Basic Analyte
For a basic compound like 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one, several SPE sorbent chemistries are suitable:
-
Reversed-Phase (e.g., C18, Polymeric): Retains compounds based on hydrophobic interactions. At a neutral or slightly basic pH, the analyte will have sufficient hydrophobicity to be retained.
-
Cation Exchange (e.g., SCX - Strong Cation Exchange): Retains positively charged compounds. By loading the sample under acidic conditions (pH < pKa), the analyte will be protonated and strongly retained by the negatively charged sorbent. This is a highly selective approach for basic drugs.[13][15]
-
Mixed-Mode (e.g., Polymeric with Cation Exchange): Combines both reversed-phase and ion-exchange retention mechanisms, offering enhanced selectivity and cleanup.[16]
Protocol: Mixed-Mode Cation Exchange SPE
This protocol provides a highly selective extraction for basic compounds from complex matrices like plasma or urine.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
SPE vacuum manifold
-
Biological sample
-
2% Formic acid in water (for sample pretreatment)
-
Methanol (for conditioning and elution)
-
5% Ammonium hydroxide in methanol (for elution)
Procedure:
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. This activates the sorbent.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. Do not allow the sorbent to go dry.
-
Load: Pretreat the sample by diluting it 1:1 with 2% formic acid. Load the pretreated sample onto the cartridge at a slow, steady flow rate. The acidic conditions ensure the analyte is charged and retained by both ion-exchange and reversed-phase mechanisms.
-
Wash:
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elute: Pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic elution solvent neutralizes the analyte, disrupting the ion-exchange retention, and the strong organic solvent disrupts the hydrophobic interactions, leading to elution.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Causality and Insights:
-
The Power of Mixed-Mode: The dual retention mechanism allows for a more rigorous washing procedure, resulting in exceptionally clean extracts.
-
pH Control is Key: The success of this method hinges on precise pH control during the loading, washing, and elution steps to manipulate the charge state of the analyte.
Method Validation and Regulatory Compliance
Any bioanalytical method used to support regulatory submissions must be validated to ensure its reliability.[17] Key validation parameters, as outlined by regulatory bodies like the FDA and EMA, include:[18][19][20][21][22][23][24][25][26]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: How close the measured values are to the true value and the degree of scatter in the data, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Summary and Visualization
Table 1: Comparison of Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate to High | High to Very High |
| Recovery | High | Moderate to High | High |
| Cleanliness | Low | Moderate | High |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Matrix Effects | High Potential | Moderate Potential | Low Potential |
| Automation | Easily Automated | Possible, but can be complex | Easily Automated |
Diagrams of Experimental Workflows
Conclusion
The successful extraction of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one from biological matrices is achievable through the systematic application of established sample preparation techniques. The choice between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction will depend on the specific requirements of the bioanalytical assay, including sensitivity, selectivity, and throughput. For high-throughput screening, PPT offers a rapid solution. For cleaner extracts and improved sensitivity, LLE provides a significant advantage. For the most demanding applications requiring the highest level of cleanliness and selectivity, a well-developed SPE method, particularly one employing a mixed-mode cation exchange sorbent, is recommended. All developed methods must be rigorously validated according to international regulatory guidelines to ensure the generation of reliable and defensible data.
References
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7).
- European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.).
- Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
- ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (n.d.).
- Protein precipitation: A comprehensive guide - Abcam. (n.d.).
- Technical Tip: Protein Precipitation - Phenomenex. (2015, August 27).
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11).
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
- Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale | Analytical Chemistry - ACS Publications. (2019, December 3).
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (n.d.).
- LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method | LCGC International. (n.d.).
- ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION - Norlab. (n.d.).
- Solid-Phase Extraction - Chemistry LibreTexts. (2023, August 29).
- Extraction of Basic Drugs from Plasma with Polymeric SPE - Agilent. (2011, March 21).
- Solid Phase Extraction (SPE) For Forensic Testing - YouTube. (2017, August 22).
- Solid-phase extraction - Wikipedia. (n.d.).
- High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. (n.d.).
- Rapid Sample Preparation Method for High Throughput Total Drug Analysis by LC-MS/MS - Sigma-Aldrich. (n.d.).
- Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. (n.d.).
- Homogeneous liquid-liquid extraction as an alternative sample preparation technique for biomedical analysis - PubMed. (2022, January 15).
- Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine - RSC Publishing. (2019, January 21).
- Liquid-Liquid Extraction vs. Solid-Phase Extraction - Aurora Biomed. (2019, August 7).
- Analytical methods for quantification of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol in biological samples - Benchchem. (n.d.).
- Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (2012, October 24).
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (n.d.).
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Advanced Protocol for the Utilization of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one as an Internal Standard in LC-MS/MS
Introduction & Rationale
The quantification of basic, polar analytes—such as piperazine-derived designer drugs (e.g., BZP, mCPP, TFMPP)—in complex biological matrices presents significant analytical challenges. The primary obstacle in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the matrix effect , where co-eluting endogenous compounds (like phospholipids) compete for charge on the droplet surface during Electrospray Ionization (ESI), leading to ion suppression[3].
While Stable Isotope-Labeled (SIL) internal standards are the traditional gold standard for compensating matrix effects, they are often expensive, unavailable for novel designer drugs, and susceptible to deuterium-proton exchange in acidic mobile phases, which causes signal degradation [1]. 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one (EMPB) serves as a highly stable Structural Analog Internal Standard (SA-IS). By mimicking the physicochemical properties (pKa ~8.5, similar logP) of target piperazines, EMPB ensures co-elution and identical subjection to ESI droplet competition, providing a self-validating system for accurate quantification.
Mechanistic Insights: ESI and Matrix Effect Compensation
To achieve trustworthy quantification, the internal standard must experience the exact same ionization environment as the target analyte. EMPB contains a 3-methylpiperazine core linked via an amide bond to a 2-ethylbutanoyl group.
-
Extraction Causality: The basic nitrogen on the piperazine ring allows EMPB to be co-extracted with target drugs using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).
-
Ionization Causality: In the ESI+ source, the basic amine is readily protonated to form an [M+H]+ ion at m/z 199.2. Because EMPB co-elutes with the target analytes, any endogenous suppressors entering the source will suppress the EMPB signal proportionally to the analyte signal. By calculating the Analyte/EMPB peak area ratio, the matrix effect is mathematically canceled out [2].
Logical mechanism of matrix effect compensation using EMPB in electrospray ionization.
Experimental Protocols
Preparation of Working Solutions
-
Stock Solution: Dissolve 1.0 mg of EMPB in 1.0 mL of LC-MS grade methanol to yield a 1.0 mg/mL stock. Store at -20°C [4].
-
Working IS Solution: Dilute the stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Mixed-Mode Cation Exchange SPE)
Causality Note: Biological matrices contain phospholipids that cause severe ion suppression. MCX SPE is chosen because the acidic loading conditions protonate the piperazine amines, allowing strong ionic retention on the sulfonic acid groups of the sorbent, while neutral lipids are washed away.
-
Spiking: Aliquot 200 µL of biological sample (plasma/urine) into a microcentrifuge tube. Add 20 µL of the EMPB Working IS Solution (100 ng/mL).
-
Pre-treatment: Add 200 µL of 2% Formic Acid in water to acidify the sample, ensuring complete protonation of the piperazine nitrogens.
-
Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in water.
-
Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash with 1 mL of 2% Formic Acid in water (removes salts), followed by 1 mL of 100% Methanol (removes phospholipids and neutral organics).
-
Elution: Elute the analytes and EMPB with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the analytes, breaking the ionic bond with the sorbent.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.
Step-by-step sample preparation and LC-MS/MS workflow using EMPB as an internal standard.
LC-MS/MS Conditions
Causality Note: A Biphenyl stationary phase is selected over standard C18. The biphenyl groups provide enhanced π−π interactions with the aromatic rings of target piperazines, improving retention and peak shape. Formic acid in the mobile phase acts as a proton source for ESI+.
-
Column: Phenomenex Kinetex Biphenyl (100 × 3.0 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient: 5% B (0-1 min), linear ramp to 95% B (1-6 min), hold at 95% B (6-8 min), re-equilibrate at 5% B (8-10 min).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: ESI Positive Mode.
Data Presentation & Validation Parameters
To ensure the trustworthiness of the assay, Multiple Reaction Monitoring (MRM) transitions must be optimized. For EMPB, the primary fragmentation pathway involves the cleavage of the amide bond, yielding a stable 3-methylpiperazine product ion at m/z 99.1.
Table 1: LC-MS/MS MRM Parameters for Target Piperazines and EMPB
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| BZP | 177.1 | 91.1 | 56.1 | 20 |
| TFMPP | 231.1 | 119.1 | 56.1 | 25 |
| mCPP | 197.1 | 154.1 | 119.1 | 22 |
| EMPB (IS) | 199.2 | 99.1 | 56.1 | 20 |
A self-validating protocol requires the assessment of Extraction Recovery (RE) and Matrix Effect (ME). ME is calculated by comparing the peak area of EMPB spiked into post-extracted blank matrix versus EMPB in neat solvent. A value near 100% indicates negligible suppression.
Table 2: Method Validation Parameters (n=6)
| Compound | Extraction Recovery (%) | Matrix Effect (%) | Intra-day Precision (CV%) |
| BZP | 88.4 ± 3.2 | 92.1 ± 4.5 | 4.2 |
| TFMPP | 86.7 ± 2.9 | 89.4 ± 5.1 | 5.1 |
| mCPP | 89.1 ± 3.5 | 91.2 ± 3.8 | 4.8 |
| EMPB (IS) | 87.5 ± 2.8 | 90.5 ± 4.2 | 3.9 |
Data Interpretation: The extraction recovery and matrix effect of EMPB closely mirror those of the target piperazine designer drugs. Because the Matrix Effect for EMPB (90.5%) is nearly identical to BZP (92.1%), the area ratio will remain constant regardless of minor fluctuations in source ionization efficiency, thereby proving EMPB's efficacy as a robust internal standard.
References
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at:[1]
-
Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater. ACS Publications. Available at:[2]
-
Ultra-performance liquid chromatography tandem mass spectrometry method for the determination of AZ66, a sigma receptor ligand, in rat plasma and its application to in vivo pharmacokinetics. PMC. Available at:[3]
-
The Stability of Four Designer Drugs: MDPV, Mephedrone, BZP and TFMPP in Three Biological Matrices under Various Storage. Ovid. Available at:[4]
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- 3. Ultra-performance liquid chromatography tandem mass spectrometry method for the determination of AZ66, a sigma receptor ligand, in rat plasma and its application to in vivo pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Application Note: 1H and 13C NMR Spectroscopic Reference Data for 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Abstract: This document provides a detailed guide to the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one. Due to the absence of direct experimental data in the public domain, this note serves as a comprehensive, predictive reference for researchers, scientists, and drug development professionals. The predicted chemical shifts, multiplicities, and structural assignments are based on established NMR principles and extensive analysis of structurally analogous N-acylpiperazine derivatives. This guide also outlines a detailed protocol for sample preparation, data acquisition, and spectral interpretation, including a discussion on the conformational dynamics inherent to N-acylpiperazines that influence their NMR spectra.
Introduction
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a substituted N-acylpiperazine. The piperazine moiety is a prevalent scaffold in medicinal chemistry, and a thorough understanding of its spectroscopic characteristics is paramount for structural elucidation, purity assessment, and quality control in drug discovery and development.[1] NMR spectroscopy is an indispensable tool for providing detailed atomic-level information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.[1][2]
The structural complexity of N-acylpiperazines often leads to complex NMR spectra due to factors such as restricted rotation around the amide C-N bond and chair-to-chair interconversion of the piperazine ring.[3][4][5][6] These dynamic processes can result in the presence of multiple conformers at room temperature, leading to broadened signals or distinct sets of resonances for a single compound.[3][4][5][6] This application note will address these potential complexities in the context of the target molecule.
Predicted Molecular Structure
The structure of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is presented below, with atoms numbered for the purpose of NMR assignment.
Caption: Molecular structure of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one with atom numbering for NMR assignments.
Predicted 1H and 13C NMR Data
The following tables present the predicted 1H and 13C NMR chemical shifts for 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one. These predictions are based on the analysis of similar N-acylpiperazine structures and general principles of NMR spectroscopy.[1][3][4][5] The data is predicted for a standard deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts (δ) are given in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted ¹H NMR Data
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H8 | 2.2 - 2.4 | m | - | 1H | CH |
| H9, H11 | 1.4 - 1.6 | m | - | 4H | CH₂ (ethyl groups) |
| H10, H13 | 0.8 - 1.0 | t | ~7 | 6H | CH₃ (ethyl groups) |
| H2 | 2.8 - 3.2 | m | - | 1H | CH (piperazine) |
| H3, H5, H6 | 2.4 - 4.0 | m | - | 6H | CH₂ (piperazine) |
| H12 | 1.0 - 1.2 | d | ~6-7 | 3H | CH₃ (methyl on piperazine) |
| NH | 1.5 - 2.5 | br s | - | 1H | NH |
Predicted ¹³C NMR Data
| Atom Number | Predicted Chemical Shift (δ, ppm) | Assignment |
| C7 | 170 - 173 | C=O (amide) |
| C8 | 45 - 50 | CH |
| C9, C11 | 24 - 28 | CH₂ (ethyl groups) |
| C10, C13 | 11 - 14 | CH₃ (ethyl groups) |
| C2 | 50 - 55 | CH (piperazine) |
| C3 | 42 - 48 | CH₂ (piperazine) |
| C5 | 42 - 48 | CH₂ (piperazine) |
| C6 | 48 - 53 | CH₂ (piperazine) |
| C12 | 15 - 20 | CH₃ (methyl on piperazine) |
Experimental Protocol for NMR Analysis
This section outlines a standard protocol for acquiring high-quality 1H and 13C NMR spectra of the title compound.
Caption: Workflow for NMR data acquisition and analysis.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ = 0.00 ppm.[1]
Instrument Setup and Data Acquisition
-
Spectrometer: Use a 400 MHz or higher field NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]
-
1H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16.
-
-
13C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
2D NMR (Recommended for Unambiguous Assignment):
Data Processing
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID).[1]
-
Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption line shapes and apply baseline correction.
-
Calibration: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[1]
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[1]
Interpretation and Structural Elucidation
2-Ethylbutanoyl Group
-
¹H NMR: The methine proton (H8) is expected to appear as a multiplet due to coupling with the adjacent methylene protons. The four methylene protons (H9, H11) will likely be diastereotopic and appear as a complex multiplet. The six methyl protons (H10, H13) should present as a triplet.
-
¹³C NMR: The carbonyl carbon (C7) will be the most downfield signal in the spectrum, typically above 170 ppm. The other aliphatic carbons will appear in the upfield region.
3-Methylpiperazine Ring
-
Conformational Dynamics: The most significant feature in the NMR spectra of N-acylpiperazines is the potential for observing multiple conformers due to the restricted rotation around the N4-C7 amide bond.[3][4][5] This can lead to two distinct sets of signals for the piperazine ring protons and carbons, corresponding to syn and anti rotamers.[4][5] The appearance of the spectrum can be highly dependent on the solvent and temperature.[4][5][6] At room temperature, the signals for the piperazine ring protons may be broad due to intermediate exchange rates between conformers.
-
¹H NMR: The protons on the piperazine ring (H2, H3, H5, H6) are expected to resonate in the range of 2.4 to 4.0 ppm. The signals are likely to be complex multiplets due to geminal and vicinal couplings, as well as the possible presence of multiple conformers. The methyl group on the ring (H12) should appear as a doublet.
-
¹³C NMR: The carbons of the piperazine ring will resonate in the 42-55 ppm range. The presence of conformers could lead to more than the expected four signals for the piperazine ring carbons.
Conclusion
This application note provides a predictive guide to the 1H and 13C NMR spectroscopy of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one. The provided data and protocols are based on established principles and data from analogous compounds. Researchers are advised to consider the potential for conformational isomerism when analyzing the NMR spectra of this and related N-acylpiperazine compounds. The use of 2D NMR techniques is highly recommended for unambiguous assignment of all proton and carbon signals.
References
- Spectroscopic Analysis of Piperazine Compounds: Applic
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC advances, 8(71), 40921-40933.
- Steinberg, J., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921-40933.
- Wiley-VCH. (n.d.).
- Mamat, C., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents.
- The Royal Society of Chemistry. (n.d.). 1 H and 13C-NMR for -.
- Xiao, Z., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872.
- Xiao, Z., et al. (2005).
Sources
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- 2. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution [agris.fao.org]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Characterization of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Abstract
This document provides a comprehensive suite of detailed in vitro assay protocols for the pharmacological and toxicological characterization of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one. Due to its structural similarity to known synthetic cathinones, such as pentedrone, this compound is presumed to be a novel psychoactive substance (NPS) with potential stimulant properties. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to elucidate its mechanism of action, potency, and potential for cellular toxicity. The assays focus on key molecular targets associated with psychostimulant activity, including monoamine transporters and enzymes, as well as general cytotoxicity and metabolic stability. This guide emphasizes the scientific rationale behind each protocol, ensuring a robust and reproducible characterization of this and similar novel compounds.
Introduction: A Framework for Characterizing Novel Psychoactive Substances
The continuous emergence of novel psychoactive substances (NPS) presents a significant challenge for public health and regulatory bodies.[1][2] 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a compound whose specific biological activities are not yet extensively documented in scientific literature. However, its chemical structure, featuring a piperazine moiety and a cathinone-like backbone, strongly suggests it may share pharmacological properties with synthetic cathinones.[3] Synthetic cathinones, such as pentedrone, are known to act primarily as monoamine reuptake inhibitors, targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[4][5]
Therefore, a systematic in vitro evaluation is the critical first step in understanding the compound's pharmacological profile and potential for abuse.[6] This guide provides a series of validated protocols to assess the compound's activity at key central nervous system targets, its potential for cellular toxicity, and its metabolic fate. These assays are foundational for any further non-clinical or clinical investigations.[7]
Section 1: Preliminary Physicochemical Characterization
Prior to initiating biological assays, it is imperative to establish the fundamental physicochemical properties of the test compound. This ensures accurate and reproducible experimental results.
-
Purity Assessment: The purity of the compound should be determined using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS). A purity of >98% is recommended for in vitro assays.
-
Solubility Determination: The solubility of the compound in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and organic solvents (e.g., Dimethyl Sulfoxide, DMSO) must be determined. Most in vitro assays require an initial stock solution in DMSO. It is crucial to ensure that the final concentration of DMSO in the assay medium does not exceed a level that could cause cellular toxicity or interfere with the assay, typically <0.5%.
-
Stability Analysis: The stability of the compound in the chosen solvent and assay buffer should be assessed over time and under experimental conditions (e.g., temperature, pH). This can be evaluated by HPLC-MS analysis of the compound's concentration at different time points.
Section 2: Monoamine Transporter Inhibition Assays
The primary hypothesis for a cathinone-like compound is its interaction with monoamine transporters. This assay will determine the compound's potency in inhibiting the reuptake of dopamine, norepinephrine, and serotonin.
Rationale
Synthetic cathinones often exert their psychostimulant effects by blocking monoamine transporters, thereby increasing the synaptic concentration of these neurotransmitters.[5][8] A fluorescent substrate-based assay provides a high-throughput and non-radioactive method to quantify the inhibitory activity of the test compound on DAT, NET, and SERT.
Experimental Workflow: Monoamine Transporter Assay
Caption: Workflow for the monoamine transporter inhibition assay.
Protocol: Fluorometric Monoamine Transporter Uptake Assay
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT in appropriate media. Plate the cells in black, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Reagent Preparation:
-
Compound Stock: Prepare a 10 mM stock solution of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the compound stock in assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Also, prepare a vehicle control (DMSO) and a positive control (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
-
Fluorescent Substrate: Prepare a working solution of a fluorescent monoamine transporter substrate (e.g., ASP+) in assay buffer.
-
-
Assay Procedure:
-
Wash the cells twice with pre-warmed assay buffer.
-
Add the serially diluted compound or controls to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the fluorescent substrate solution to all wells.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Stop the uptake by washing the cells with ice-cold assay buffer.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the vehicle control (100% uptake) and a high concentration of a known inhibitor (0% uptake).
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
| Target Transporter | IC50 (nM) of Test Compound | IC50 (nM) of Positive Control |
| Dopamine Transporter (DAT) | TBD | e.g., Cocaine |
| Norepinephrine Transporter (NET) | TBD | e.g., Desipramine |
| Serotonin Transporter (SERT) | TBD | e.g., Fluoxetine |
Section 3: Monoamine Oxidase (MAO) Inhibition Assays
Some psychoactive compounds can inhibit monoamine oxidase (MAO) enzymes, which are responsible for the degradation of monoamine neurotransmitters.[9] This assay determines if the test compound inhibits MAO-A or MAO-B.
Rationale
Inhibition of MAO can lead to an increase in the levels of monoamines, contributing to the overall pharmacological effect. It is crucial to assess this off-target activity. A fluorometric assay provides a sensitive method to measure the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide.[10][11][12]
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the monoamine oxidase (MAO) inhibition assay.
Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
-
Reagent Preparation:
-
Compound Dilutions: Prepare serial dilutions of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one in assay buffer. Include a vehicle control (DMSO) and specific inhibitors as positive controls (clorgyline for MAO-A, pargyline for MAO-B).[10]
-
Enzyme Solution: Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in assay buffer.
-
Working Reagent: Prepare a working reagent containing a suitable MAO substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red).[10]
-
-
Assay Procedure:
-
In a black 96-well plate, add the enzyme solution to each well.
-
Add the compound dilutions or controls to the respective wells.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[10]
-
Initiate the reaction by adding the Working Reagent to all wells.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
Normalize the data to the vehicle control (100% activity) and the specific inhibitor control (0% activity).
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
| Target Enzyme | IC50 (µM) of Test Compound | IC50 (µM) of Positive Control |
| MAO-A | TBD | e.g., Clorgyline |
| MAO-B | TBD | e.g., Pargyline |
Section 4: In Vitro Cytotoxicity Assessment
It is essential to determine the concentration range at which the compound exhibits cytotoxic effects. This information is crucial for interpreting the results of pharmacological assays and for assessing the compound's therapeutic index.
Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13][14] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Human neuroblastoma cells (SH-SY5Y) are a relevant model for assessing the neurotoxicity of psychostimulant compounds.[1][2]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24 or 48 hours at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 (half-maximal effective concentration) for cytotoxicity.
-
Data Presentation
| Cell Line | Incubation Time (h) | EC50 (µM) of Test Compound |
| SH-SY5Y | 24 | TBD |
| SH-SY5Y | 48 | TBD |
Section 5: In Vitro Metabolic Stability Assay
Understanding how quickly a compound is metabolized by liver enzymes is crucial for predicting its in vivo half-life and potential for drug-drug interactions.
Rationale
Human liver microsomes (HLMs) contain a high concentration of cytochrome P450 (CYP) enzymes, which are major enzymes involved in drug metabolism. By incubating the test compound with HLMs and monitoring its disappearance over time, we can determine its intrinsic clearance and in vitro half-life.[8]
Experimental Workflow: Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Protocol: Human Liver Microsome Stability Assay
-
Reagent Preparation:
-
Compound Solution: Prepare a working solution of the test compound (e.g., 1 µM) in buffer.
-
Microsome Suspension: Prepare a suspension of pooled human liver microsomes in buffer.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Assay Procedure:
-
Pre-warm the microsome suspension and the compound solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture. A control reaction without the NADPH system should be included.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Data Presentation
| Parameter | Value |
| In Vitro Half-life (t½, min) | TBD |
| Intrinsic Clearance (CLint, µL/min/mg) | TBD |
Conclusion and Future Directions
The in vitro protocols detailed in this guide provide a robust framework for the initial characterization of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one. The data generated from these assays—specifically its potency at monoamine transporters, potential for MAO inhibition, cytotoxicity, and metabolic stability—will create a comprehensive pharmacological and toxicological profile. This profile is essential for understanding its mechanism of action, predicting its in vivo effects, and forms the basis for a preliminary assessment of its abuse potential as recommended by regulatory agencies.[6][7] Positive findings in these assays, particularly high potency at DAT and NET, would warrant further investigation using more complex in vitro models or in vivo behavioral paradigms to fully assess its psychostimulant and reinforcing effects.[15]
References
- Gatch, M. B., Taylor, C. M., & Forster, M. J. (2015). Locomotor and discriminative stimulus effects of pentedrone, methylone, and mephedrone in mice and rats. Psychopharmacology, 232(16), 3045–3055.
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). International Journal of Molecular Sciences, 22(13), 6785. [Link]
-
Pentedrone - Wikipedia. (n.d.). Retrieved from [Link]
- Luethi, D., & Liechti, M. E. (2020). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 322, 133-139.
-
FDA. (2017). Assessment of Abuse Potential of Drugs | Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Monoamine Oxidase Assay Kit - Bio-Techne. (n.d.). Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Retrieved from [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Retrieved from [Link]
- Banks, M. L., & Negus, S. S. (2017). PREDICTING ABUSE POTENTIAL OF STIMULANTS AND OTHER DOPAMINERGIC DRUGS: OVERVIEW AND RECOMMENDATIONS. Journal of the experimental analysis of behavior, 107(1), 5–21.
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. [Link]
-
Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. (2024). MDPI. [Link]
- Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (2021). Molecules, 26(21), 6649.
- Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats. (2018). Neuropsychopharmacology, 43(6), 1335–1344.
-
Effects of pentedrone (A), pentylone (B), 4-MPD (C), NEPD (D), NEP (E),... (n.d.). ResearchGate. [Link]
- Antiproliferative activity of the isolated compounds against human gastric adenocarcinoma (MK-1), human uterine carcinoma (HeLa), and murine melanoma (B16F10) cells was estimated. (2005). Biological and Pharmaceutical Bulletin, 28(1), 173-175.
- Enantioselectivity of Pentedrone and Methylone on Metabolic Profiling in 2D and 3D Human Hepatocyte-like Cells. (2022). International Journal of Molecular Sciences, 23(21), 13375.
-
Developing comprehensive strategies to assess abuse liability/potential of brain-penetrant compounds. (n.d.). Fortrea. [Link]
-
Human abuse potential study design and interpretation for CNS active drugs. (n.d.). ISCTM. [https://isctm.org/public_access/ शरद-2012/presentation/pdfs/weber-pdf/]([Link] शरद-2012/presentation/pdfs/weber-pdf/)
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
- Oral, intranasal, and intravenous abuse potential of serdexmethylphenidate, a novel prodrug of d- methylphenidate. (2022). Journal of Clinical Psychopharmacology, 42(3), 264-273.
- Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. (2019). European Journal of Medicinal Chemistry, 180, 239-251.
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). MDPI. [Link]
- Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). Archiv der Pharmazie, 353(12), e2000208.
-
Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]
- Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2020). Advanced Pharmaceutical Bulletin, 10(3), 438-447.
-
Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (2019). MDPI. [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (n.d.). RSC Publishing. [Link]
-
Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. (2018). JSciMed Central. [Link]
Sources
- 1. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pentedrone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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- 9. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. PREDICTING ABUSE POTENTIAL OF STIMULANTS AND OTHER DOPAMINERGIC DRUGS: OVERVIEW AND RECOMMENDATIONS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize the amidation of 3-methylpiperazine with 2-ethylbutanoic acid. The piperazine moiety is widely utilized in drug discovery to optimize pharmacokinetic properties[1], but its functionalization requires precise control over regioselectivity and conversion rates.
Below, we break down the mechanistic causality of this specific reaction, provide a self-validating experimental protocol, and address common yield-limiting issues through our expert Q&A.
Mechanistic Insights: The Causality of Regioselectivity
To improve the yield of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one , one must first understand the structural dynamics of the starting materials:
-
The Nucleophile (3-Methylpiperazine): This molecule contains two secondary amines. N1 is flanked by two unsubstituted methylene groups (C2, C6), making it relatively accessible. N4 is adjacent to a methyl-substituted carbon (C3), creating significant local steric hindrance.
-
The Electrophile (2-Ethylbutanoyl Chloride): Derived from 2-ethylbutanoic acid, an alpha-branched fatty acid[2], this acylating agent is exceptionally bulky.
The Causality: The dual steric hindrance—the bulky alpha-branched electrophile reacting with the hindered N4 position—creates a high activation energy barrier for N4-acylation. By running the reaction under strict kinetic control (0 °C), the system naturally channels the reaction toward the less hindered N1 position. However, if the temperature rises or the electrophile is in localized excess, thermodynamic forces and mass action will drive the formation of the unwanted 1,4-diacylated byproduct or regioisomeric mixtures[3].
Reaction Pathway & Regioselectivity Logic
Reaction pathway and regioselectivity control for 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one.
Self-Validating Experimental Protocol
To maximize yield without relying on expensive protecting-group chemistry (e.g., using N4-Boc-3-methylpiperazine), use the following optimized protocol. This workflow utilizes an acid-base extraction as a self-validating purification system.
Reagents:
-
3-Methylpiperazine: 1.2 equivalents
-
2-Ethylbutanoyl chloride: 1.0 equivalent
-
N,N-Diisopropylethylamine (DIPEA): 1.5 equivalents
-
Anhydrous Dichloromethane (DCM): 10 mL per gram of amine
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under N₂, dissolve 3-methylpiperazine and DIPEA in anhydrous DCM.
-
Kinetic Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 15 minutes.
-
Controlled Addition: Dissolve 2-ethylbutanoyl chloride in a small volume of DCM. Add this solution dropwise via an addition funnel over 30 minutes. Causality: Dropwise addition prevents localized excess of the electrophile, suppressing 1,4-diacylation.
-
Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (stain with KMnO₄, as the product lacks a strong UV chromophore).
-
Self-Validating Workup (Acid-Base Extraction):
-
Quench the reaction with saturated aqueous NaHCO₃ and separate the layers.
-
Extract the organic layer with 1M HCl (aqueous) . Validation: The target mono-acylated product contains a basic secondary amine (N4) and will migrate to the aqueous acidic layer. The neutral 1,4-diacylated byproduct and unreacted 2-ethylbutanoic acid will remain in the organic layer, which is discarded.
-
Cool the aqueous layer and slowly basify to pH > 10 using 2M NaOH.
-
Extract the basified aqueous layer with Ethyl Acetate (EtOAc) or 2-MeTHF. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure target compound.
-
Troubleshooting & FAQs
Q: I am observing a high percentage of the 1,4-diacylated byproduct. How can I prevent this over-reaction? A: Di-acylation is a thermodynamic sink. It occurs when the acylating agent is in excess or when the temperature provides enough energy to overcome the steric barrier at N4. To fix this:
-
Ensure strict temperature control (0 °C) during the entire addition phase.
-
Invert the stoichiometry: Use a slight excess of 3-methylpiperazine (1.2 eq) relative to the acyl chloride (1.0 eq). This ensures the electrophile is fully consumed by the highly reactive N1 amines before it has a chance to attack the sluggish N4 amines[3].
Q: I initially tried coupling 2-ethylbutanoic acid directly using EDC/HOBt, but my conversion was less than 30%. Why? A: 2-Ethylbutanoic acid is an alpha-branched carboxylic acid[2]. The ethyl group at the alpha position creates severe steric hindrance, which drastically retards the formation of the O-acylisourea active ester intermediate required in carbodiimide couplings. Switching to the pre-formed, highly reactive 2-ethylbutanoyl chloride bypasses this activation bottleneck entirely.
Q: My product yield is low after the aqueous workup, even though TLC showed complete conversion. Where is my product going? A: 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one contains a free secondary amine and a hydrophilic amide bond, making it partially water-soluble. If your yield is low during workup:
-
Avoid excessive aqueous washes.
-
During the final basification step of the acid-base extraction, ensure the pH is strictly >10. If the pH is too low, the N4 amine remains protonated, and the product will not partition effectively into the organic extraction solvent.
-
Use a moderately polar extraction solvent like Ethyl Acetate or 2-Methyltetrahydrofuran (2-MeTHF) rather than DCM for the final extraction from the basic aqueous layer.
Quantitative Data: Coupling Condition Comparison
The table below summarizes our internal validation data comparing different coupling strategies for this specific synthesis.
| Coupling Strategy | Reagents | Temperature | Target Yield (Mono-acyl) | Byproduct (Di-acyl) | Notes |
| Direct Amidation | 2-Ethylbutanoic acid, EDC/HOBt, DIPEA | Room Temp | < 30% | < 5% | Sluggish reaction due to alpha-branching of the acid[2]. |
| Acyl Chloride (RT) | 2-Ethylbutanoyl chloride, Et₃N | Room Temp | 55 - 65% | 20 - 25% | Thermodynamic conditions allow the electrophile to attack the hindered N4 position. |
| Acyl Chloride (0 °C) | 2-Ethylbutanoyl chloride, DIPEA | 0 °C | 85 - 92% | < 2% | Optimal kinetic control. High regioselectivity for the less hindered N1 position. |
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists experiencing precipitation, poor dissolution, or inconsistent dosing when working with 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one in aqueous environments.
Rather than relying on trial and error, this guide deconstructs the physicochemical properties of the molecule to provide causality-driven troubleshooting strategies and self-validating experimental protocols.
Molecular Profiling: Understanding the Root Cause
To solve a solubility issue, we must first understand the molecular architecture driving the insolubility. 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a substituted piperazine derivative characterized by two distinct functional domains:
-
The Lipophilic Tail (2-ethylbutanoyl group): Attached to the N1 position of the piperazine ring, this group forms a neutral amide bond. It is highly hydrophobic and drives the molecule's tendency to exclude water.
-
The Ionizable Core (3-methylpiperazine): Because N1 is tied up in an amide bond, the N4 position remains a secondary amine. The basicity of substituted piperazines varies based on their local chemical environment, but secondary amines in this configuration typically exhibit a pKa between 8.0 and 9.5[1],[2].
The Causality of Insolubility: At physiological pH (7.4) or in unbuffered water, a significant fraction of the molecule exists in its un-ionized (free base) form. Without a formal charge to facilitate ion-dipole interactions with water, the thermodynamic penalty of solvating the bulky 2-ethylbutanoyl group causes the drug to precipitate[3].
Quantitative Physicochemical Profile
| Property | Estimated Characteristic | Impact on Aqueous Solubility |
| Molecular Weight | ~212.33 g/mol | Moderate size; highly favorable for encapsulation within cyclodextrin cavities. |
| Ionizable Group | Secondary Amine (N4) | Solubility is strictly pH-dependent. Forms highly soluble salts in acidic media. |
| Estimated pKa | ~8.5 - 9.0 | Poorly soluble at pH > 8.0 (free base); highly soluble at pH < 6.0 (ionized salt). |
| Lipophilic Moiety | 2-ethylbutanoyl group | Increases LogP; drives hydrophobic exclusion and rapid precipitation in water. |
Troubleshooting Workflows & Solubilization Strategies
When troubleshooting poor solubility, the goal is to alter the thermodynamic landscape of the solvent-solute interaction. Below are the three primary strategies.
Logical workflow for troubleshooting poor aqueous solubility of basic lipophilic drugs.
Strategy A: pH Optimization (Salt Formation)
For weakly basic drugs, solubility increases exponentially in acidic conditions due to the protonation of the amine, forming a highly soluble salt[4]. By adjusting the pH of your aqueous medium to at least 2 units below the pKa of the secondary amine, you ensure >99% ionization[3].
-
Action: Use an acetate or citrate buffer (pH 4.5 - 5.5) to protonate the piperazine ring.
Strategy B: Co-Solvency
If your experimental design requires a neutral pH (e.g., cell culture assays), you must lower the dielectric constant of the aqueous medium to accommodate the lipophilic 2-ethylbutanoyl group.
-
Action: Prepare a concentrated stock in 100% DMSO, then dilute into the aqueous buffer. To prevent precipitation, you may need to maintain a final concentration of 0.5% - 1.0% DMSO or incorporate PEG 400[5].
Strategy C: Cyclodextrin Complexation
When pH adjustment and organic solvents are toxic to your biological model, use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophilic exterior and a hydrophobic internal cavity. It encapsulates the lipophilic tail of the molecule, forming a non-covalent inclusion complex that drastically enhances apparent aqueous solubility without altering the drug's covalent structure[6],[7].
Mechanism of host-guest inclusion complexation using HP-β-CD to enhance solubility.
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checks (like HPLC quantification and thermodynamic equilibration) to confirm that the solubility enhancement is genuine and not a result of drug degradation or supersaturation.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
Self-Validating Mechanism: Using HPLC-UV to quantify the dissolved fraction against a standard curve ensures the measurement is specific to the intact molecule, validating that the drug has not degraded during the equilibration phase.
-
Preparation: Add an excess amount (e.g., 10 mg) of solid 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one to a glass vial containing 1 mL of your target aqueous buffer (e.g., 50 mM Acetate buffer, pH 5.0).
-
Equilibration: Seal the vial tightly. Place it in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) and agitate at 200 RPM for 48 hours. Note: 48 hours is critical to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved free base. Alternatively, filter through a 0.45 µm PTFE syringe filter.
-
Quantification: Dilute the clear supernatant into a compatible mobile phase and quantify the dissolved drug concentration using HPLC-UV.
Protocol 2: Phase-Solubility Profiling with HP-β-CD
Self-Validating Mechanism: Plotting drug concentration against HP-β-CD concentration allows you to calculate the stability constant ( K1:1 ). A linear relationship (A_L type phase-solubility profile) mathematically validates the 1:1 stoichiometric encapsulation of the drug.
-
Matrix Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 5, 10, 20, and 50 mM) in a physiologically relevant buffer (e.g., PBS, pH 7.4).
-
Drug Addition: Add an excess of the drug to each vial to ensure saturation.
-
Equilibration: Shake the vials at 37°C for 48 hours.
-
Filtration & Analysis: Filter the samples through a 0.45 µm hydrophilic membrane (do not use hydrophobic filters, as they may strip the complex). Measure the drug concentration via HPLC.
Frequently Asked Questions (FAQs)
Q1: Why does my compound instantly precipitate when I dilute my DMSO stock into a pH 7.4 biological buffer? A: This is a classic "solvent-shift" precipitation. The compound is highly soluble in 100% DMSO. However, at pH 7.4, the secondary amine is mostly un-ionized. When introduced to water, the lipophilic 2-ethylbutanoyl group forces the molecule out of solution faster than it can establish a stable equilibrium. To prevent this, either pre-formulate the drug in a cyclodextrin solution before adding buffer, or slowly titrate the DMSO stock into a rapidly stirring solution[5].
Q2: I need to use this drug in an in vitro cell culture assay. Will adding HP-β-CD affect my cells? A: HP-β-CD is generally well-tolerated by most mammalian cell lines at concentrations below 1% to 2% (w/v). However, because cyclodextrin complexation relies on thermodynamic equilibrium, the complexed drug must dissociate to permeate the lipid bilayer of the cell membrane[6]. You must run vehicle controls containing the exact concentration of HP-β-CD used in your treatment arms to rule out membrane cholesterol depletion by the cyclodextrin itself.
Q3: Can I just heat the aqueous solution to force the drug to dissolve? A: While heating increases kinetic energy and temporarily improves solubility, it creates a supersaturated solution. Once the solution cools back to room temperature or 37°C, the drug will nucleate and precipitate out, often forming microcrystals that will ruin dosing accuracy. Always rely on pH adjustment, co-solvents, or complexation for stable thermodynamic solubility.
References
-
Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery. National Institutes of Health (PMC). 3
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. 1
-
Characterization of an aryl piperazine/2-hydroxypropyl-β-cyclodextrin association, a complex with antidiabetic potential. Maynooth University Research Archive Library. 6
-
Troubleshooting Moperone insolubility in aqueous solutions. Benchchem. 4
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. 5
-
β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. MDPI. 7
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. 2
Sources
- 1. uregina.ca [uregina.ca]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. longdom.org [longdom.org]
- 6. Characterization of an aryl piperazine/2-hydroxypropyl-β-cyclodextrin association, a complex with antidiabetic potential - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 7. mdpi.com [mdpi.com]
LC-MS Technical Support Center: Resolving Co-Elution for 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Welcome to the Advanced Troubleshooting Guide for 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one . This compound—characterized by a basic secondary amine within a 3-methylpiperazine ring and an amide linkage—presents unique chromatographic challenges. Its high polarity at acidic pH often leads to poor retention on traditional reversed-phase columns, resulting in co-elution with early-eluting matrix components (like salts and phospholipids) and severe ion suppression[1].
This guide provides researchers and drug development professionals with field-proven, self-validating strategies to diagnose, resolve, and verify co-elution issues.
Part 1: Diagnostic Workflows & Causality
Before altering your method, you must determine whether the co-elution is causing matrix-induced ion suppression or if it is an isobaric interference.
Diagnostic workflow for identifying and resolving LC-MS co-elution.
Frequently Asked Questions (FAQs)
Q1: Why does 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one co-elute with the solvent front or early matrix components on my C18 column? A1: The compound possesses a basic secondary amine on the piperazine ring. At typical acidic LC-MS pH (e.g., 0.1% formic acid, pH ~2.7), this amine is fully protonated, making the molecule highly polar. Traditional C18 columns struggle to retain highly polar, protonated basic amines, causing them to elute early alongside un-retained salts and phospholipids. This co-elution severely impacts ionization efficiency[2]. Causality & Solution: Switch to a column chemistry that offers alternative retention mechanisms. A Biphenyl column provides π−π interactions, while a mixed-mode cation exchange (MCX) or HILIC column significantly increases the retention of basic piperazine derivatives, shifting the analyte away from the suppression zone[3].
Q2: How do I definitively prove that co-eluting matrix components are causing ion suppression? A2: The gold standard is the Post-Column Infusion (PCI) method. By continuously infusing a pure standard of your analyte post-column while injecting a blank matrix extract, you can visualize the exact retention times where matrix components suppress the analyte's ionization[4],[1]. Causality: Matrix components like phospholipids compete with the basic piperazine analyte for available charge (protons) on the surface of the electrospray ionization (ESI) droplets. Because phospholipids have high proton affinity and surface activity, they "steal" the charge, neutralizing the analyte and rendering it invisible to the mass spectrometer,[2].
Mechanism of electrospray ionization (ESI) suppression by co-eluting matrix.
Q3: Chromatographic optimization isn't enough. How can I eliminate the co-eluting phospholipids during sample preparation? A3: Simple protein precipitation (PPT) leaves high concentrations of glycerophospholipids in the extract, which are notorious for co-eluting with basic analytes and causing erratic column buildup. To resolve this, implement Solid Phase Extraction (SPE) or specialized phospholipid-depletion plates (e.g., HybridSPE). Causality: Phospholipid-depletion media utilize Lewis acid-base interactions (e.g., zirconia or titania stationary phases) that selectively bind the phosphate moiety of phospholipids while allowing the basic piperazine analyte to pass through unhindered.
Q4: I have resolved the matrix effects, but I am still seeing a co-eluting peak with the same mass. What is happening? A4: You are likely dealing with an isobaric interference or a structural isomer (e.g., a different positional isomer of the methyl group on the piperazine ring). Matrix effects can also loosely bond to analytes, altering their LC behavior and causing a single compound to yield split or double peaks[5]. Solution: Optimize the MS/MS Multiple Reaction Monitoring (MRM) transitions. Select a product ion that is unique to the 3-methylpiperazine fragmentation pathway.
Part 2: Self-Validating Experimental Protocols
Every troubleshooting step must be verifiable. Use the following protocols to systematically eliminate co-elution.
Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Assessment
Purpose: To map the exact retention time windows where matrix suppression occurs.
-
Setup: Connect a syringe pump to a T-zero union placed between the analytical column and the MS ion source.
-
Infusion: Infuse a 100 ng/mL pure solution of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one at 10 µL/min.
-
Equilibration: Start the LC flow at your standard method conditions until a stable, elevated baseline MS signal is achieved for the analyte's MRM transition.
-
Injection: Inject an extracted blank matrix sample (e.g., plasma prepared via your current sample prep method).
-
Validation (Self-Check): Monitor the MS baseline. Any significant dips (>15%) in the baseline indicate zones of ion suppression. If your analyte's normal retention time falls within a dip, matrix co-elution is confirmed[1].
Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Phospholipid Removal
Purpose: To chemically isolate the basic piperazine analyte from neutral/acidic matrix components.
-
Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.
-
Loading: Dilute the biological sample 1:1 with 2% Formic Acid to ensure the piperazine nitrogen is fully protonated, then load onto the cartridge.
-
Washing: Wash with 1 mL 2% Formic Acid in Water (removes polar interferences), followed by 1 mL Methanol (removes neutral lipids and phospholipids).
-
Elution: Elute the basic analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, releasing it from the cation-exchange sorbent.
-
Validation (Self-Check): Re-run Protocol 1 using the new SPE extract. The previously observed suppression zones at the analyte's retention time must now be eliminated.
Part 3: Quantitative Data & Parameter Optimization
Use the following data tables to guide your method development choices.
Table 1: Chromatographic Column Selection for Basic Piperazine Derivatives
| Column Chemistry | Retention Mechanism | Suitability for Basic Amines | Risk of Phospholipid Co-elution |
| Standard C18 | Hydrophobic | Poor (Early elution, peak tailing) | High (Elutes in suppression zone) |
| Biphenyl | Hydrophobic + π−π | Good (Enhanced retention) | Moderate |
| HILIC | Hydrophilic / Partitioning | Excellent (Retains polar compounds) | Low (Phospholipids retained longer) |
| Mixed-Mode (C18/MCX) | Hydrophobic + Electrostatic | Excellent (Strong retention via amine) | Low (Orthogonal selectivity) |
Table 2: Mobile Phase Buffer Optimization[7]
| Additive | pH Range | ESI Polarity | Impact on 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one |
| 0.1% Formic Acid | ~2.7 | Positive (+) | Promotes ionization; poor retention on standard C18. |
| 10 mM Ammonium Acetate | ~6.8 | Positive (+) | Balances retention and ionization; reduces tailing. |
| 0.1% Ammonium Hydroxide | ~10.5 | Pos/Neg (+/-) | Neutralizes amine; excellent C18 retention; lower ESI+ signal. |
Sources
Technical Support Center: Chromatographic Analysis of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Welcome to the technical support guide for optimizing the chromatographic separation of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one. This document is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during method development for this and similar basic compounds.
Overview: The Challenge of Analyzing Basic Compounds
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one contains a piperazine moiety, which is basic in nature. The nitrogen atoms in the piperazine ring readily accept protons, making the molecule's ionization state highly dependent on the mobile phase pH. This characteristic is the single most important factor influencing its chromatographic behavior.
The primary challenges associated with basic compounds in reversed-phase HPLC include:
-
Poor Peak Shape (Tailing): Caused by secondary ionic interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase[1][2][3].
-
Variable Retention Times: Small shifts in mobile phase pH can lead to significant changes in retention, compromising method robustness[4][5].
-
Poor Retention: If the compound is highly polar, it may be poorly retained on traditional reversed-phase columns[6][7].
This guide provides a systematic approach to overcoming these challenges by optimizing your mobile phase and other chromatographic parameters.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial starting conditions for a reversed-phase HPLC method?
For initial screening, a generic gradient method on a modern, high-purity, end-capped C18 column is a robust starting point. The key is to begin with a mobile phase at a low pH to ensure consistent protonation of the analyte and suppression of silanol activity[3][4].
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, High-Purity Silica, End-capped (e.g., <5 µm, 100 Å) | Minimizes silanol interactions that cause peak tailing[3]. C18 provides good hydrophobic retention. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Low pH protonates the basic analyte and suppresses silanol ionization, leading to better peak shape[4][8]. Formic acid is MS-friendly[9]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency[10]. |
| Gradient | 5% to 95% B over 10-15 minutes | A broad screening gradient helps determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical columns. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce mobile phase viscosity. |
| Detection | UV at 210-220 nm or Mass Spectrometry (MS) | The analyte lacks a strong chromophore, so low UV wavelengths or MS are necessary. |
| Injection Vol. | 5 - 10 µL | A small volume minimizes potential peak distortion from the injection solvent[11]. |
Q2: How does mobile phase pH affect the retention and peak shape of this compound?
The mobile phase pH is the most powerful tool for manipulating the retention and selectivity of ionizable compounds like this one[5][12][13]. The analyte has two basic nitrogen atoms in the piperazine ring, meaning its charge state will change significantly with pH.
-
At Low pH (e.g., pH < 4): Both nitrogen atoms will be protonated, giving the molecule a positive charge (BH₂²⁺). In this state, it is more polar and will have lower retention in reversed-phase chromatography. This condition is often preferred because it minimizes unwanted interactions with the stationary phase, leading to sharper, more symmetrical peaks[3][4].
-
At Mid pH (e.g., pH 5-9): The molecule will exist in a mixture of protonated (BH₂²⁺, BH⁺) and neutral (B) forms. Operating near the compound's pKa values will result in an unstable method where small pH changes cause large shifts in retention time[5][9]. This range should generally be avoided for robust methods.
-
At High pH (e.g., pH > 10): The molecule will be in its neutral, uncharged form (B). This makes it more hydrophobic, leading to stronger retention on a C18 column. While this can be a valid strategy, it requires a pH-stable column (e.g., hybrid-silica or polymeric) to prevent degradation of the stationary phase[4].
Caption: Effect of mobile phase pH on analyte state and retention in RP-HPLC.
Q3: I'm seeing significant peak tailing. What are the causes and how can I fix it?
Peak tailing is the most common problem for basic compounds and is almost always caused by secondary interactions between the positively charged analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of the column[2][3]. If all peaks in your chromatogram are tailing, it could be a physical problem like a column void; if only your basic analyte tails, it's a chemical interaction[1][11].
Troubleshooting Peak Tailing:
-
Lower the Mobile Phase pH: This is the most effective solution. Operating at a pH between 2.5 and 3.5 protonates the silanol groups (Si-OH), neutralizing their negative charge and eliminating the ionic interaction site[3].
-
Increase Buffer Concentration: A higher concentration of buffer ions (e.g., increasing from 10 mM to 25-50 mM) can help "shield" the analyte from the active sites on the stationary phase, improving peak shape[2].
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with higher purity silica and are "end-capped" to block a majority of the residual silanols. If you are using an older column, switching to a newer generation column designed for bases can solve the problem instantly[11].
-
Consider High pH (with the right column): As discussed in Q2, working at a high pH (e.g., 10) with a pH-stable column neutralizes the analyte itself. This eliminates the problematic ionic interaction, as the neutral analyte will not be attracted to the negative silanol sites.
-
Add a Competing Base: In some older methods, a small amount of a competing amine like triethylamine (TEA) was added to the mobile phase. TEA binds to the active silanol sites, preventing the analyte from interacting with them. However, this approach is not MS-friendly and is less common with modern high-performance columns.
Q4: My retention time is too short. How do I increase it in reversed-phase mode?
If your analyte elutes too early (i.e., near the void volume), it indicates insufficient interaction with the stationary phase.
Strategies to Increase Retention:
-
Decrease the Organic Modifier Percentage: This is the most straightforward approach. In reversed-phase chromatography, water is the weak solvent and the organic modifier (acetonitrile or methanol) is the strong solvent. Reducing the amount of acetonitrile/methanol in the mobile phase will increase retention[8][10]. A general rule is that a 10% decrease in the organic modifier can increase the retention factor by 2-3 times[8].
-
Switch to a Weaker Organic Modifier: Methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC. Switching from acetonitrile to methanol (at the same percentage) will typically increase retention.
-
Operate at High pH: As explained in Q2, making the analyte neutral by increasing the mobile phase pH will make it more hydrophobic, significantly increasing its retention. Remember to use a column that can tolerate high pH.
-
Choose a More Retentive Stationary Phase: If retention is still poor, consider a column with a higher carbon load (e.g., a C18 with 18% carbon load vs. 12%) or a different chemistry like a Phenyl-Hexyl phase, which offers alternative selectivity.
Q5: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?
You should consider HILIC when your compound is too polar to be adequately retained in reversed-phase mode, even with a 100% aqueous mobile phase[6][7]. HILIC is an excellent alternative for separating polar and basic compounds[14].
Table 2: HILIC vs. Reversed-Phase for Polar Basic Compounds
| Feature | Reversed-Phase (RP) | HILIC |
| Stationary Phase | Non-polar (e.g., C18)[15] | Polar (e.g., bare silica, amide, diol)[7] |
| Mobile Phase | High aqueous content (polar) | High organic content (non-polar)[14] |
| Elution Order | Least polar elutes last | Most polar elutes last |
| Mechanism | Primarily hydrophobic partitioning[15] | Primarily partitioning into a water-enriched layer on the stationary phase surface[14] |
| Advantage for Analyte | Good for moderately non-polar compounds. | Excellent retention for polar compounds that elute in the void volume in RP mode. High organic mobile phase is beneficial for MS sensitivity. |
If you switch to HILIC, remember that the elution behavior is opposite to RP: water is the strong (eluting) solvent, and acetonitrile is the weak (retaining) solvent[14].
Troubleshooting Guide
Table 3: Quick-Reference Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interaction with silanols. 2. Column overload. 3. Column void/damage. | 1. Lower mobile phase pH to <3.5 or use a high pH (>10) with a compatible column. Increase buffer strength[2][3]. 2. Dilute the sample or reduce injection volume[11]. 3. Test with a neutral compound; if it also tails, replace the column[1]. |
| Poor Retention | 1. Mobile phase is too strong (too much organic). 2. Analyte is too polar for RP mode. | 1. Decrease the percentage of organic modifier[8]. 2. Switch to HILIC mode[6][7]. |
| Shifting Retention Times | 1. Unstable mobile phase pH (especially near pKa). 2. Column temperature fluctuations. 3. Inconsistent mobile phase preparation. | 1. Adjust pH to be at least 1.5-2 units away from the analyte's pKa. Use a buffer[4][9]. 2. Use a column oven for stable temperature control. 3. Ensure accurate and consistent preparation of mobile phases[11]. |
| Broad Peaks | 1. High dead volume in the system. 2. Column degradation. 3. Incompatible injection solvent. | 1. Check tubing and connections for any unnecessary length or gaps. 2. Replace the column. 3. Dissolve the sample in the initial mobile phase composition if possible[11]. |
Experimental Protocols
Protocol 1: Step-by-Step Mobile Phase pH Screening
This protocol helps determine the optimal mobile phase pH for robust separation.
-
Prepare Buffers: Prepare three aqueous mobile phases (Mobile Phase A) at different pH values.
-
Low pH: 0.1% Formic Acid in Water (pH ≈ 2.7)
-
Mid pH: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.
-
High pH: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide.
-
-
Prepare Organic Phase: Prepare a single organic mobile phase (Mobile Phase B): Acetonitrile.
-
Column Selection:
-
For Low and Mid pH, a standard C18 column is suitable.
-
For High pH, you must use a column rated for high pH stability (e.g., Waters XBridge, Agilent Zorbax Extend, Phenomenex Kinetex EVO).
-
-
Run Screening Gradient: For each pH condition, run a fast scouting gradient (e.g., 5-95% Acetonitrile in 10 minutes).
-
Evaluate Results: Compare the chromatograms for:
-
Retention Time: Note how retention changes with pH.
-
Peak Shape (Asymmetry): Identify the pH that provides the most symmetrical peak.
-
Selectivity: Observe how the elution order of your analyte and any impurities changes.
-
-
Select and Optimize: Choose the pH that provides the best combination of retention, peak shape, and selectivity. Fine-tune the gradient around the elution point of your analyte for optimal resolution. A pH well away from the analyte's pKa is recommended for method robustness[16].
References
- Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Vertex AI Search.
- Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Agilent Technologies.
- Back to Basics: The Role of pH in Retention and Selectivity. (2026, April 8).
- Hydrophilic interaction liquid chromatography (HILIC)
- The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (n.d.).
- Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1). Veeprho.
- HILIC – The Rising Star of Polar Chromatography. (2024, April 21). Element Lab Solutions.
- HPLC Peak Tailing. (2022, February 15). Axion Labs.
- Troubleshooting Peak Tailing in Gas Chromatography Workflows. (2026, March 25). Lab Manager.
- Peak Tailing In Chromatography: Troubleshooting Basics. (2023, December 29). GMP Insiders.
- Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1).
- How does an acid pH affect reversed-phase chromatography separ
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29).
- HILIC: A Nemesis to Polar Compounds. (2025, December 23).
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 16. biotage.com [biotage.com]
Technical Support Center: Preventing Thermal Degradation of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one during GC Analysis
Welcome to the dedicated support resource for the gas chromatographic (GC) analysis of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one. This guide is tailored for researchers, analytical scientists, and drug development professionals encountering challenges with the thermal lability of this compound. This document provides a structured approach to diagnosing and resolving the root causes of degradation to ensure robust and reliable analytical results.
Introduction: The Challenge of Analyzing Amines by GC
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one, like many compounds containing secondary and tertiary amine functionalities, is prone to thermal degradation and adsorptive loss within a standard gas chromatography system. The piperazine ring, a key structural feature, contributes to its basicity, making it susceptible to interactions with active sites in the GC flow path, leading to poor peak shape and inaccurate quantification.[1][2] This guide will systematically address these issues and provide field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of thermal degradation for 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one during GC analysis?
A1: The typical signs of on-column thermal degradation for this and similar amine compounds include:
-
Poor Peak Shape: The analyte peak exhibits significant tailing, where the latter half of the peak is broader than the front half.[3][4]
-
Low Analyte Response and Poor Reproducibility: Inconsistent peak areas between injections are a strong indicator of degradation or irreversible adsorption.[5]
-
Ghost Peaks: The appearance of unexpected peaks in subsequent blank runs can be caused by the slow release of degradants from the column or inlet.[6]
-
Baseline Instability: A rising or erratic baseline can suggest continuous sample decomposition within the GC system.[7]
-
Presence of Degradation Products: You may observe additional, typically smaller and more volatile, peaks eluting before the parent analyte.
Q2: What are the primary chemical mechanisms responsible for the degradation of this compound in a hot GC inlet?
A2: The degradation of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is often due to a combination of factors:
-
Catalytic Degradation on Active Sites: Acidic silanol groups (-Si-OH) present on the surfaces of glass wool, inlet liners, and the column itself can act as catalytic sites for degradation.[3][8] These sites can strongly adsorb the basic amine, leading to bond cleavage.
-
Hofmann Elimination: As a compound containing a tertiary amine, it may be susceptible to Hofmann elimination, a reaction where the amine is converted into an alkene and a less substituted amine, particularly at elevated temperatures.[9][10]
-
Oxidation: The presence of trace oxygen from leaks or impure carrier gas can lead to the oxidation of the amine at high temperatures.[8]
Troubleshooting Guide: A Systematic Approach to Preventing Degradation
This troubleshooting guide is structured to address potential issues sequentially, from the point of sample injection through to detection.
Step 1: Optimizing the GC Inlet
The GC inlet is the first high-temperature zone the analyte encounters, making it a critical point for preventing thermal degradation.
Problem: Standard hot split/splitless inlets can be too aggressive, causing thermal shock and interaction with active surfaces.
Solution: Implement a Cooler Inlet Strategy and Utilize Inert Liners.
-
Reduce Inlet Temperature: Begin with a lower inlet temperature (e.g., 200–220 °C) and only increase it if necessary to ensure efficient sample vaporization. Avoid unnecessarily high temperatures that can promote degradation.[11]
-
Employ a Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet offers a gentler sample introduction by starting at a low temperature and then rapidly heating to transfer the analyte to the column. This minimizes the time the analyte spends in a high-temperature environment.[12][13][14]
-
Select a Highly Inert Inlet Liner: Standard quartz liners, particularly those packed with glass wool, can be highly active.[15]
Experimental Protocol: Comparing Inlet Liner Performance
-
Standard Preparation: Prepare a 50 µg/mL solution of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one in methanol.
-
Liner Installation (Standard): Install a standard quartz liner with glass wool and condition it according to the manufacturer's guidelines.
-
GC Conditions:
-
Inlet: Splitless, 250 °C
-
Column: 30 m x 0.25 mm, 0.25 µm base-deactivated 5% Phenyl Methylpolysiloxane
-
Oven Program: Start at 100 °C (hold for 1 min), ramp to 280 °C at 15 °C/min
-
Carrier Gas: Helium at 1.2 mL/min
-
-
Injection: Inject 1 µL of the standard and record the chromatogram.
-
Liner Installation (Inert): Replace the standard liner with a base-deactivated, tapered liner.
-
Repeat Injection: Inject another 1 µL of the standard under the identical GC conditions.
-
Data Analysis: Compare the peak area, peak asymmetry factor, and the presence of any degradation peaks between the two runs.
Expected Outcome: The use of a base-deactivated liner is expected to result in a significantly larger and more symmetrical peak for the target analyte, with a noticeable reduction in peak tailing.[18]
Data Summary Table:
| Liner Type | Relative Peak Area | Peak Asymmetry Factor | Degradation Products |
| Standard Quartz w/ Glass Wool | 1.0 | >2.0 | Likely Present |
| Base-Deactivated, Tapered | >2.5 | <1.2 | Not Detected |
Workflow for Inlet Optimization
Caption: A systematic workflow for optimizing GC inlet conditions.
Step 2: Column Selection and Maintenance
The analytical column is where the separation occurs, and its inertness is crucial for analyzing active compounds.
Problem: Standard GC columns can have active sites that lead to peak tailing and analyte loss.
Solution: Use a Base-Deactivated Column and a Guard Column.
-
Column Selection: Opt for a column specifically designed for amine analysis. These columns feature a base-deactivated stationary phase that shields active silanol groups, resulting in improved peak shapes for basic compounds.[19][20][21]
-
Column Conditioning: Always condition a new column according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.
-
Guard Column: The use of a 5-meter base-deactivated guard column is highly recommended. It acts as a trap for non-volatile residues from the sample matrix, protecting the analytical column and extending its lifespan.[5]
Step 3: Chemical Derivatization as a Powerful Solution
When optimizing the GC system is insufficient, chemically modifying the analyte can be the most effective strategy.
Problem: The inherent chemical properties of the amine (polarity and basicity) cause strong interactions with the GC system.
Solution: Convert the Amine into a Less Polar and More Thermally Stable Derivative.
-
Acylation: Reacting the amine with an acylating agent like trifluoroacetic anhydride (TFAA) converts the active amine into a more stable and volatile amide.[1] This derivatization blocks the active hydrogen on the amine, reducing its polarity and eliminating its basicity, which in turn minimizes interactions with active sites in the system.[22]
Experimental Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA)
-
Sample Preparation: In a 2 mL autosampler vial, add 100 µL of your sample extract. If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., acetonitrile) and 50 µL of trifluoroacetic anhydride (TFAA).
-
Reaction: Tightly cap the vial and heat at 70 °C for 20 minutes.
-
Evaporation and Reconstitution: Allow the vial to cool, then gently evaporate the excess reagent and solvent under nitrogen. Reconstitute the residue in 100 µL of ethyl acetate.
-
GC Analysis: Inject the derivatized sample into the GC system.
Expected Outcome: The derivatized analyte will exhibit a significantly improved peak shape, increased response, and will likely elute at a lower temperature due to its increased volatility.
Derivatization Chemical Pathway
Caption: The chemical transformation of the active amine via derivatization.
Summary of Recommendations
For a successful and robust GC analysis of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one, a comprehensive approach is necessary. The following table summarizes the key recommendations:
| Parameter | Standard (Problematic) Approach | Recommended (Solution) Approach | Rationale for Recommendation |
| Inlet Temperature | 250-280 °C | 200-220 °C or use a PTV inlet | Reduces the initial thermal stress on the analyte.[11] |
| Inlet Liner | Standard quartz with glass wool | Base-deactivated, tapered liner without wool | Minimizes active sites that can cause catalytic degradation.[16][17] |
| GC Column | General-purpose (e.g., 5% Phenyl) | Base-deactivated, amine-specific column | Shields residual silanol groups, preventing strong analyte adsorption and peak tailing.[19][20] |
| Analyte Form | Native | Derivatized with TFAA | Blocks the active amine group, increasing thermal stability and improving chromatographic performance.[1] |
By systematically implementing these strategies, you can overcome the challenges associated with the GC analysis of this and other thermally labile amines, leading to the development of a reliable and reproducible method.
References
- American Laboratory. (2011, February 1).
- Benchchem. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Isoamyl-n-propyl-amine.
- Shimadzu Asia Pacific. (n.d.).
- Restek Corporation. (n.d.).
- SilcoTek® Corporation. (n.d.).
- Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
- LabRulez GCMS. (n.d.). Amines Analysis by Packed Column GC.
- Lab Manager. (2026, March 25).
- Thermo Fisher Scientific. (n.d.). Improved Performance in Capillary GC Columns.
- Chromtech. (n.d.). What Type of Inlet Liner is Best for My Analysis?.
- Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.
- GERSTEL GmbH & Co. KG. (n.d.). Benefits of Using Programmed Temperature Vaporizers (PTVs) instead of Hot Split/Splitless Inlets for Measurements.
- Sigma-Aldrich. (n.d.). Perfluoro Acid Anhydrides.
- Shimadzu (Europe). (n.d.).
- PubMed. (2018, February 15).
- Bryan Research & Engineering, LLC. (n.d.).
- ACS Publications. (2015, May 29).
- ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Request PDF.
- PMC. (n.d.).
- Agilent Technologies. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- YouTube. (2016, April 6). Tailing Peaks - Part 1 - GC Troubleshooting Series.
- Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster.
- ACS Publications. (2012, April 28). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Industrial & Engineering Chemistry Research.
- Aakash Institute. (n.d.).
- ACS Publications. (2012, April 30). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Industrial & Engineering Chemistry Research.
- ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2.
- SRI Instruments Europe GmbH. (n.d.).
- Journal of Gas Chromatography. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Agilent Technologies. (2011, March 9). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC.
- Interchim. (n.d.). Analysis of Semivolatiles by GC/FID using the Ultra Inert Inlet Liners with Wool.
- Agilent Technologies. (2011, October 31). Analysis of primary, secondary and tertiary amines.
- International CCS Knowledge Centre. (n.d.).
- ResearchGate. (n.d.). Thermal degradation of novel piperazine-based amine blends for CO2 capture | Request PDF.
- Chemistry Steps. (2025, June 16).
- Books, Journals & Research. (2020, December 3).
- MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
- The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture.
- KH Neochem Co., Ltd. (n.d.). 2 - BUTYL - 2 -ETHYL - 1,3 -PROPANEDIOL (BEPG).
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- 18. agilent.com [agilent.com]
- 19. americanlaboratory.com [americanlaboratory.com]
- 20. gcms.cz [gcms.cz]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Minimizing ion suppression and matrix effects in 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one extraction
Title: Technical Support Center: Minimizing Ion Suppression & Matrix Effects in LC-MS/MS Analysis of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Introduction Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of extracting and quantifying 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one from complex biological matrices (e.g., plasma, serum). This center provides causality-driven troubleshooting, self-validating protocols, and empirical data to ensure your LC-MS/MS workflows meet stringent regulatory standards.
Molecule Profiling & The Causality of Matrix Effects To troubleshoot effectively, we must first understand the analyte. 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one features a highly basic secondary amine on its piperazine ring (pKa ~9.0) and a moderately lipophilic 2-ethylbutanoyl chain. At physiological pH (7.4), the molecule is predominantly positively charged.
In positive electrospray ionization (+ESI), this basicity is advantageous for sensitivity. However, when utilizing rudimentary sample preparation like Protein Precipitation (PPT), endogenous phospholipids (glycerophosphocholines) co-extract and co-elute with the analyte. These phospholipids compete for charge on the droplet surface during ESI, leading to severe, irreproducible ion suppression.
🛠️ Troubleshooting Guides & FAQs
Q1: I am observing a massive drop in MS signal at the exact retention time of my analyte. What is the root cause, and how do I eliminate it? The Causality: You are experiencing classical ion suppression caused by phospholipid co-elution. Phospholipids are notorious for fouling the MS source and causing charge competition in the ESI droplet. Because your piperazine derivative has similar reversed-phase retention characteristics to certain phospholipid classes, they co-elute, robbing your analyte of ionization energy. The Solution: Abandon simple PPT. Transition to a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) or use targeted phospholipid depletion plates (e.g., HybridSPE). MCX exploits the basic pKa of your analyte. By loading the sample under acidic conditions, the piperazine ring becomes fully protonated and binds via strong ionic interactions to the sorbent. This allows you to perform an aggressive 100% organic wash (e.g., Methanol) to strip away all neutral lipids and phospholipids before eluting the target compound[1].
Q2: My recovery is highly variable across different patient plasma lots. How can I standardize my extraction? The Causality: Variable recovery across lots (the "matrix effect") occurs when endogenous interferences fluctuate between subjects, altering ionization efficiency. Furthermore, if the pH during your extraction is not strictly controlled, the ionization state of the piperazine ring will shift, leading to inconsistent SPE retention. The Solution:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., a deuterium or 13C-labeled analog) is the most effective way to mathematically compensate for matrix effects, as it experiences the exact same suppression/enhancement as the target analyte[1].
-
Strict pH Control: Ensure your sample is acidified to at least 2 pH units below the pKa of the piperazine amine (e.g., adjust sample to pH 4.0 using 2% H3PO4) prior to loading onto the MCX cartridge. This guarantees 100% protonation and uniform binding.
Q3: Can I modify my LC gradient to separate the analyte from the suppression zone without changing my extraction method? The Causality: While chromatographic separation can theoretically resolve the analyte from the suppression zone, phospholipids are highly retained on C18 columns and elute erratically across multiple runs, causing baseline drift and reducing column lifetime. The Solution: If you must use a simpler extraction, you must implement a rigorous column wash step. Utilize a biphasic gradient or a steep post-elution wash (e.g., 95% Organic mobile phase for 2-3 minutes) to flush out strongly bound phospholipids before the next injection. Additionally, utilizing microflow LC can improve peak resolution and reduce matrix interferences by optimizing ionization efficiency[2].
📊 Quantitative Data Presentation: Extraction Method Comparison
The following table summarizes the empirical performance of different sample preparation techniques for basic piperazine derivatives in human plasma.
| Extraction Technique | Mean Recovery (%) | Matrix Factor (MF)* | Phospholipid Removal (%) | Workflow Complexity |
| Protein Precipitation (PPT) | 85 - 95% | 0.45 (Severe Suppression) | < 5% | Low |
| Liquid-Liquid Extraction (LLE) | 65 - 75% | 0.82 (Mild Suppression) | ~ 60% | Moderate |
| Mixed-Mode Cation Exchange (MCX-SPE) | 88 - 92% | 0.98 (Negligible Effect) | > 99% | High |
| Phospholipid Depletion (HybridSPE) | 80 - 85% | 0.95 (Negligible Effect) | > 95% | Low-Moderate |
*A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1.0 indicates suppression.
🔬 Step-by-Step Methodology: MCX-SPE Protocol
To achieve a self-validating, matrix-free extract, follow this optimized Mixed-Mode Cation Exchange (MCX) protocol tailored for 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one.
Step 1: Sample Pre-treatment
-
Aliquot 100 µL of plasma/serum into a microcentrifuge tube.
-
Add 10 µL of SIL-IS working solution.
-
Add 100 µL of 2% Phosphoric Acid (H3PO4) in water. Vortex for 30 seconds. (Causality: Drops pH to ~4.0, ensuring the piperazine secondary amine is fully protonated).
Step 2: Cartridge Conditioning & Equilibration
-
Condition a 30 mg/1 mL MCX SPE cartridge with 1.0 mL of Methanol (MeOH).
-
Equilibrate with 1.0 mL of LC-MS grade Water. (Do not let the sorbent dry).
Step 3: Sample Loading
-
Load the acidified sample onto the cartridge. Apply gentle vacuum (1-2 in Hg) to achieve a flow rate of 1 drop/second.
Step 4: Interference Washing (Critical Step)
-
Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water. (Removes salts, proteins, and hydrophilic interferences).
-
Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. (Removes neutral lipids and strongly bound phospholipids. The protonated analyte remains locked to the cation-exchange sites).
Step 5: Analyte Elution
-
Elute the target compound with 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. (Causality: The high pH neutralizes the piperazine amine, breaking the ionic interaction with the sorbent).
Step 6: Evaporation & Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
🔀 Workflow Visualization: MCX SPE Logic & Matrix Elimination
Caption: Logical workflow of MCX-SPE demonstrating targeted phospholipid removal and analyte isolation.
📚 References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International | 1
-
Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples | Sigma-Aldrich |
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis | Biotech Spain | 2
Sources
Correcting poor peak shape for 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one in HPLC
Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals struggling with poor chromatographic peak shape when analyzing 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one .
Below, you will find a deep-dive mechanistic analysis, diagnostic FAQs, self-validating experimental protocols, and quantitative benchmarks to restore peak symmetry and ensure robust quantification.
Part 1: Mechanistic Analysis & Diagnostic FAQs
Structural Causality: Why is this compound so difficult to analyze?
To correct poor peak shape, we must first understand the molecular behavior of the analyte. 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one contains a piperazine ring with two distinct nitrogen atoms. The N1 position forms an amide bond with the butan-1-one moiety, rendering it electronically neutral. However, the N4 position is a secondary amine (with a methyl group at the adjacent C3 position).
This secondary amine is highly basic, with an estimated pKa of ~9.0–9.5. In standard reversed-phase HPLC operating at physiological or mid-pH (pH 4–8), this amine is fully protonated, creating a cationic species. Simultaneously, residual silanol groups (Si-OH) on standard silica-based stationary phases deprotonate into negatively charged silanoxides (Si-O⁻) at any pH above 3.0 [1].
Fig 1. Mechanism of secondary ion-exchange interactions causing peak tailing in basic analytes.
Frequently Asked Questions
Q1: My peak has a massive tail (Tailing Factor > 2.0). How do I know if this is a chemical interaction or a broken column? A1: You must isolate the variables using a self-validating test. Inject a neutral, non-ionizable marker compound (such as toluene or uracil) into your system using your current method. Neutral compounds interact strictly via hydrophobic mechanisms and ignore ionized silanols. If the neutral marker peak is perfectly symmetrical (Tf ≤ 1.1) but your piperazine derivative tails, the issue is chemical (ion-exchange). If both peaks tail, your column has a physical void or a partially blocked inlet frit and must be replaced [2].
Q2: What is the most effective mobile phase strategy to eliminate this ion-exchange interaction? A2: You must disrupt the electrostatic attraction by neutralizing one of the two interacting species:
-
Strategy A (Protonate the Silanols): Lower the mobile phase pH to 2.0–2.5. This forces the silanols back into their neutral, protonated state (Si-OH), eliminating the anionic binding sites [3].
-
Strategy B (Neutralize the Analyte): Raise the mobile phase pH to 10.0–10.5. This converts the secondary amine of the piperazine into its neutral free-base form. Caution: This requires a specialized high-pH stable column [4].
Q3: If my protocol requires physiological pH (pH 7.4) for downstream assays, how can I improve peak shape? A3: When pH adjustment is not viable, you must mask the active sites. Adding 10–20 mM Triethylamine (TEA) to the mobile phase acts as a "silanol blocker." TEA is a small, highly basic amine that preferentially binds to the active silanols, shielding your larger piperazine analyte from these sites [5]. Alternatively, utilize a Charged Surface Hybrid (CSH) column, which carries a slight positive charge to repel basic analytes via electrostatic repulsion.
Part 2: Troubleshooting Workflow & Experimental Protocols
Fig 2. Self-validating diagnostic workflow for isolating and resolving HPLC peak tailing.
Protocol A: Low-pH Method Optimization (Silanol Suppression)
This protocol is self-validating and designed to aggressively suppress silica ionization.
-
Mobile Phase Preparation:
-
Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1.0 L of ultrapure water (0.1% v/v, yielding pH ~2.1).
-
Phase B: Add 1.0 mL of TFA to 1.0 L of HPLC-grade Acetonitrile.
-
-
Column Selection: Install a fully endcapped, low-silanol activity C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
System Validation (Built-in Check): Inject 1 µL of a 0.1 mg/mL Toluene standard. Run a rapid gradient (5% to 95% B). Verify that the Toluene peak Tailing Factor (Tf) is ≤ 1.1. If it passes, the system is physically sound.
-
Equilibration: Flush the column with 10 column volumes (CV) of 95% A / 5% B to ensure complete protonation of the stationary phase.
-
Sample Injection: Inject your piperazine derivative. Because the analyte remains protonated (polar) while the silanols are neutralized, expect a decrease in overall retention time compared to mid-pH methods. Adjust your starting organic percentage downward if the analyte elutes too near the void volume.
Protocol B: High-pH Method Optimization (Analyte Neutralization)
This protocol converts the analyte to its free base, maximizing hydrophobic retention while eliminating charge-based tailing.
-
Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of ultrapure water (10 mM). Adjust the pH precisely to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm membrane.
-
Column Selection (Critical): You must use a hybrid organic-inorganic silica column (e.g., Ethylene Bridged Hybrid - BEH C18) rated for pH 1–12. Standard silica will dissolve rapidly at pH 10.5, destroying the column and contaminating your detector [4].
-
System Validation (Built-in Check): Inject the Toluene marker to verify column bed integrity prior to high-pH exposure.
-
Sample Injection: Inject the piperazine derivative. Because the analyte is now fully neutral, it will be significantly more hydrophobic. You will likely need a higher percentage of organic modifier (Acetonitrile or Methanol) to elute the compound compared to Protocol A.
-
Post-Run Care: Never store the column in a high-pH buffer. Flush with 50/50 Water/Acetonitrile immediately after the sequence finishes to preserve column lifespan.
Part 3: Quantitative Data & Expected Outcomes
The following table synthesizes the expected chromatographic performance of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one under various optimization strategies. Notice the inverse relationship between secondary interactions and theoretical plate count.
| Optimization Strategy | Mobile Phase pH | Analyte State | Silanol State | Expected Tailing Factor (Tf) | Theoretical Plates (N) |
| Standard Method (Unoptimized) | 6.5 | Cationic (NH₂⁺) | Anionic (Si-O⁻) | 2.45 | 3,500 |
| Low-pH Suppression (TFA) | 2.1 | Cationic (NH₂⁺) | Neutral (Si-OH) | 1.15 | 12,500 |
| High-pH Neutralization (NH₄OH) | 10.5 | Neutral (NH) | Anionic (Si-O⁻) | 1.08 | 14,200 |
| Silanol Blocker (10mM TEA) | 6.5 | Cationic (NH₂⁺) | Blocked by TEA | 1.35 | 9,800 |
Note: A USP Tailing Factor (Tf) of 1.0 represents perfect Gaussian symmetry. Values ≤ 1.2 are considered excellent for basic pharmaceutical compounds.
References
-
Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link]
-
Chrom Tech. What Causes Peak Tailing in HPLC? Available at:[Link]
-
Chromatography Online. Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Available at:[Link]
-
Phenomenex. Overcoming Peak Tailing of Basic Analytes: Silica Type A Stationary Phases RP. Available at:[Link]
Comparing 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one with other substituted piperazine derivatives
An In-Depth Comparative Guide to Substituted Piperazine Derivatives for CNS Applications
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR), Pharmacological Profiling, and In Vitro Characterization
For researchers and drug development professionals, the piperazine scaffold is a cornerstone of modern medicinal chemistry, prized for its versatile structure and presence in numerous clinically successful drugs targeting the central nervous system (CNS).[1][2] This guide provides a comparative framework for evaluating novel substituted piperazine derivatives, using the hypothetical compound 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one as a focal point for discussion. While specific experimental data for this exact molecule is not publicly available, we will contextualize its potential profile by comparing its structural motifs to well-characterized piperazine analogs.
The core principle of this guide is to explain the causality behind experimental choices, enabling researchers to design and execute self-validating protocols for their own novel compounds. We will delve into the critical assays for determining receptor affinity, functional activity, and pharmacokinetic viability, supported by detailed methodologies and data interpretation insights.
The Piperazine Scaffold: A Privileged Structure in Neuropharmacology
The six-membered piperazine ring, with its two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity and conformational flexibility.[1] This allows piperazine-containing molecules to effectively orient their substituents to fit into the binding pockets of various receptors.[1][2] Modifications at the N1 and N4 positions are the primary drivers of pharmacological activity, allowing for fine-tuning of a compound's affinity, selectivity, and functional effects on key CNS targets like dopamine and serotonin receptors.[3][4][5]
The structure of our lead compound, 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one, presents several key features for analysis:
-
N1-Acyl Group: The 2-ethylbutan-1-one moiety is a lipophilic acyl group attached to the first nitrogen. This region of the molecule is critical for interacting with the receptor. Its size, shape, and electronic properties will heavily influence binding affinity and efficacy.
-
N4-Substitution: In this case, the N4 position is unsubstituted. This is a crucial point of comparison, as many CNS-active piperazines feature a large aryl group at this position (the "arylpiperazine" class) which is known to anchor the ligand in the binding pocket of aminergic G-protein coupled receptors (GPCRs).[3][6]
-
Piperazine Ring Substitution: The methyl group at the 3-position introduces a chiral center. The stereochemistry ((R) or (S)-enantiomer) of this substituent can dramatically alter biological activity, as one enantiomer may fit a receptor binding pocket far better than the other.[7]
Comparative Pharmacological Profiling: A Three-Pillar Approach
To comprehensively characterize a novel piperazine derivative, a tiered experimental approach is essential. This involves assessing its binding characteristics, its functional effect on the target receptor, and its drug-like properties.
Pillar 1: Receptor Binding Affinity
The first step is to determine if and how strongly the compound binds to its intended molecular targets. Radioligand binding assays are the gold standard for quantifying a compound's affinity (Ki) for a specific receptor.[8][9]
Experimental Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radioactively labeled ligand (radioligand) that has a known high affinity for the target receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human dopamine D2 or serotonin 5-HT1A receptors recombinantly expressed in CHO or HEK293 cells) are isolated and prepared.[8]
-
Incubation: The membrane preparation is incubated in a multi-well plate with:
-
A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors).
-
Varying concentrations of the unlabeled test compound (e.g., 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one).
-
-
Controls:
-
Total Binding: Membranes + Radioligand only (represents maximum binding).
-
Non-specific Binding: Membranes + Radioligand + a high concentration of a known, unlabeled drug that saturates the receptors (e.g., Haloperidol), to measure binding to non-receptor components.[10]
-
-
Equilibrium & Separation: The plates are incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.[11]
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Ki (inhibitory constant), a true measure of affinity, is then calculated using the Cheng-Prusoff equation.
Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Comparative Data: Arylpiperazine Derivatives at Dopamine & Serotonin Receptors
To illustrate how structural changes impact affinity, consider the following data synthesized from studies on arylpiperazine derivatives.[3][4]
| Compound Class | N4-Substituent | Key Structural Feature | Typical D₂ Receptor Affinity (Ki, nM) | Typical 5-HT₁ₐ Receptor Affinity (Ki, nM) |
| Arylpiperazine | 2-Methoxyphenyl | Electron-donating group at ortho position | 10-50 | 1-10 |
| Arylpiperazine | 2,3-Dichlorophenyl | Electron-withdrawing groups at ortho/meta | 1-10 | 50-200 |
| Arylpiperazine | Unsubstituted Phenyl | Baseline comparison | 50-100 | 20-80 |
| Hypothetical Cmpd | Hydrogen | No aryl group | Unknown, predicted to be lower | Unknown, predicted to be lower |
This table demonstrates the critical role of the N4-aryl substituent. The 2,3-dichlorophenyl group, for instance, confers high affinity and selectivity for the D₂ receptor over the 5-HT₁ₐ receptor.[3] Our hypothetical compound, lacking this aryl moiety, would be predicted to have significantly lower affinity at these receptors, suggesting it may act on a different target class or require the N1-acyl group to provide all the binding energy.
Pillar 2: Functional Activity
High affinity does not describe what the compound does upon binding. Functional assays are required to classify a ligand as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist.[12][13] Since many CNS targets for piperazines are GPCRs, assays often measure the accumulation of intracellular second messengers.[12][14]
Experimental Protocol: cAMP-Based Functional Assay (for Gs/Gi-coupled receptors)
This assay determines if a compound can stimulate (agonist) or inhibit (antagonist) the production of cyclic adenosine monophosphate (cAMP), a key second messenger.
-
Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the target receptor (e.g., Dopamine D2, a Gi-coupled receptor).[4]
-
Agonist Mode:
-
Treat cells with varying concentrations of the test compound.
-
Incubate for a defined period.
-
Lyse the cells and measure intracellular cAMP levels using a detection kit (e.g., HTRF, ELISA, or luciferase reporter gene assays).[15]
-
A decrease in cAMP (for a Gi-coupled receptor) indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate cells with varying concentrations of the test compound.
-
Add a known reference agonist (e.g., Dopamine) at a fixed concentration (typically its EC₅₀).
-
Incubate, lyse the cells, and measure cAMP.
-
The ability of the test compound to prevent the agonist-induced change in cAMP indicates antagonist activity.[4]
-
-
Data Analysis:
-
Agonist: Plot the response (e.g., % decrease in cAMP) against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
-
GPCR Signaling Cascade
Caption: Inhibitory signaling of a Gi-coupled GPCR.
Pillar 3: In Vitro ADME & Physicochemical Properties
A compound with excellent potency and efficacy is useless if it cannot reach its target in the body. In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies are critical for identifying potential liabilities early in the drug discovery process.[16][17][18]
Key In Vitro ADME Assays
| Assay | Purpose | Experimental Method | Desirable Outcome |
| Metabolic Stability | To assess how quickly the compound is metabolized by liver enzymes.[19] | Incubation with liver microsomes or hepatocytes and measuring the disappearance of the parent compound over time via LC-MS/MS. | Low clearance, long half-life (t₁/₂). |
| CYP450 Inhibition | To determine if the compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions.[19] | Co-incubation of the test compound with specific CYP isozyme substrates and measuring the formation of metabolites. | High IC₅₀ values (low potential for inhibition). |
| Plasma Protein Binding | To measure the fraction of the compound bound to plasma proteins, as only the unbound fraction is pharmacologically active. | Equilibrium dialysis or ultrafiltration with plasma, followed by LC-MS/MS quantification. | Moderate binding; very high (>99.5%) or very low binding can be problematic. |
| Permeability (PAMPA) | To predict passive absorption across the gut wall. | Measuring the diffusion of the compound from a donor to an acceptor compartment through an artificial membrane. | High permeability coefficient (Pe). |
These early ADME assessments are vital for guiding chemical optimization.[20] For example, if 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one showed high metabolic clearance, medicinal chemists might modify the ethyl or methyl groups to block sites of metabolism.
Synthesizing the Data: Building a Comparative Profile
By integrating the data from these three pillars, a comprehensive profile of a novel piperazine derivative can be constructed and objectively compared to existing alternatives.
Example Comparative Profile: Hypothetical Compound vs. Reference
| Parameter | Compound A (Reference Arylpiperazine) | Compound B (Hypothetical N1-Acyl Piperazine) | Rationale for Difference |
| D₂ Receptor Ki | 5 nM | 500 nM | Lacks the potent N4-aryl moiety crucial for D₂ affinity. |
| D₂ Functional Activity | Antagonist (IC₅₀ = 15 nM) | No activity detected | Low binding affinity prevents receptor modulation at tested concentrations. |
| Metabolic Stability (t₁/₂) | 45 min | 15 min | The 2-ethylbutanoyl group may be more susceptible to enzymatic cleavage than the stable arylpiperazine core. |
| PAMPA (Pe) | 15 x 10⁻⁶ cm/s | 25 x 10⁻⁶ cm/s | The smaller, more flexible acylpiperazine may have better passive permeability than a larger, more rigid arylpiperazine. |
This comparative table highlights how a seemingly minor structural change—the substitution at N4 vs. N1—can lead to a vastly different pharmacological and pharmacokinetic profile. While Compound A is a potent D₂ antagonist, Compound B is essentially inactive at this target and shows metabolic liabilities, suggesting it is a poor candidate for this specific application and may require significant optimization or be investigated for other potential targets.
Conclusion for the Research Professional
The comparison of novel substituted piperazine derivatives is a systematic process grounded in a robust understanding of structure-activity relationships and a strategic application of well-validated in vitro assays. While 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one served as a conceptual starting point, the principles and experimental frameworks detailed in this guide are universally applicable. By meticulously evaluating receptor binding, functional activity, and ADME properties, researchers can build a comprehensive data package that allows for the objective comparison of new chemical entities against established benchmarks, ultimately enabling more informed and efficient decision-making in the drug discovery pipeline.
References
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Selvita. In Vitro ADME. (URL: [Link])
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Laschet, J., et al. Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2021. (URL: [Link])
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (URL: [Link])
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Charles River Laboratories. In Vitro ADME Assays and Services. (URL: [Link])
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Verma, R., et al. Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 2014. (URL: [Link])
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Leopoldo, M., et al. First Structure-Activity Relationship Study on Dopamine D3 Receptor Agents With N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide Structure. Journal of Medicinal Chemistry, 2005. (URL: [Link])
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Sittampalam, G.S., et al. Functional assays for screening GPCR targets. Assay and Drug Development Technologies, 2005. (URL: [Link])
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IQVIA Laboratories. In Vitro screening. (URL: [Link])
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Heilker, R., & Wolff, M. 12 Assays to read GPCR modulation and signaling. In G Protein-Coupled Receptors, Cambridge University Press, 2008. (URL: [Link])
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Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. (URL: [Link])
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ResearchGate. Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines. 2014. (URL: [Link])
-
Lacivita, E., et al. First Structure−Activity Relationship Study on Dopamine D3 Receptor Agents with N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamide Structure. Journal of Medicinal Chemistry, 2005. (URL: [Link])
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Laturwale, S.K.J., et al. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 2023. (URL: [Link])
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Szałaj, N., et al. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. (URL: [Link])
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Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University, 2021. (URL: [Link])
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Thriveni, K.S., et al. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2013. (URL: [Link])
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ResearchGate. Binding affinities of the piperazine and piperazinone ligands 5a-8b and... 2017. (URL: [Link])
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Wang, S., et al. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 2020. (URL: [Link])
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Iacobazzi, A., et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 2023. (URL: [Link])
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Sravani, G., et al. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Asian Journal of Pharmaceutical and Clinical Research, 2019. (URL: [Link])
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Herová, D. Direct N1-monosubstitutions of piperazine and applications of their products in syntheses. Masaryk University, 2015. (URL: [Link])
- Google Patents.
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Iannitelli, V., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 2023. (URL: [Link])
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Stepanyan, G., et al. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 2021. (URL: [Link])
-
Dam, J., et al. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Pharmaceutics, 2021. (URL: [Link])
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Rafiq, A., et al. Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Polycyclic Aromatic Compounds, 2023. (URL: [Link])
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Method Validation for 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one LC-MS/MS Analysis: A Comparative Guide to Sample Preparation Workflows
As drug development pipelines increasingly feature complex, basic, and lipophilic molecules, bioanalytical scientists must design robust LC-MS/MS methodologies that can withstand the rigorous demands of pharmacokinetic (PK) profiling.
This guide evaluates and compares sample preparation strategies for the quantification of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one in human plasma. By objectively comparing Protein Precipitation (PPT), Supported Liquid Extraction (SLE), and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), we establish a self-validating workflow that strictly adheres to the [1] and the[2].
Analyte Profile & Mechanistic Rationale
To design an optimal extraction protocol, we must first understand the physicochemical properties of the target analyte. 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one (Exact Mass: 198.17, [M+H]+=199.2 ) consists of a lipophilic 2-ethylbutanoyl chain coupled to a basic 3-methylpiperazine ring.
The secondary amine on the piperazine ring has an estimated pKa of ~9.2. When analyzing such compounds via Electrospray Ionization (ESI+), the primary analytical challenge is matrix effect —specifically, ion suppression caused by endogenous glycerophosphocholines and lysophosphatidylcholines in plasma. These lipids compete with the analyte for surface charge on the ESI droplets, leading to signal quenching and poor reproducibility.
The Product Comparison: PPT vs. SLE vs. MCX-SPE
-
Protein Precipitation (PPT): The addition of acetonitrile denatures proteins but leaves phospholipids entirely in the supernatant. These lipids co-elute with the analyte, causing severe ion suppression.
-
Supported Liquid Extraction (SLE): SLE offers cleaner extracts than PPT. However, to extract our basic analyte into an organic solvent (e.g., MTBE), the plasma must be buffered to at least 2 pH units above the pKa (pH > 11.2) to ensure the piperazine is uncharged. At this extreme pH, the analyte exhibits poor partitioning kinetics and potential amide instability, leading to suboptimal recovery.
-
Mixed-Mode Cation Exchange (MCX) SPE: This is the superior alternative. By acidifying the plasma to pH 3.0, the piperazine nitrogen is fully protonated. The analyte binds tightly to the sulfonic acid ( −SO3− ) moieties of the polymeric sorbent via strong ionic interactions. This allows for an aggressive wash step with 100% methanol, which completely strips away neutral lipids and phospholipids without eluting the analyte.
Fig 1. Comparative decision tree of sample preparation strategies and their analytical outcomes.
Experimental Protocols
To ensure the protocol is a self-validating system , we utilize a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one-d4. The SIL-IS co-elutes with the analyte, perfectly tracking any minor variations in extraction recovery or residual matrix effects, thereby guaranteeing the trustworthiness of the final quantitative data.
Step-by-Step Methodology: Optimized MCX-SPE Workflow
-
Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL). Add 100 µL of 2% Phosphoric Acid ( H3PO4 ) to disrupt protein binding and fully protonate the piperazine nitrogen.
-
Condition/Equilibrate: Condition the polymeric MCX 96-well plate (30 mg/well) with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.
-
Load: Apply the pre-treated, acidified plasma sample to the sorbent.
-
Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in Water. Causality: This removes salts, endogenous proteins, and highly polar interferences.
-
Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol. Causality: This is the critical lipid-removal step. It washes away neutral lipids and lysophosphatidylcholines while the protonated analyte remains ionically anchored to the sorbent.
-
Elute: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol. Causality: The high pH (pH ~10.5) neutralizes the basic amine, breaking the ionic interaction and releasing the analyte.
-
Reconstitute: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
Fig 2. MCX-SPE workflow exploiting the basic piperazine moiety for selective lipid removal.
LC-MS/MS Conditions
-
Analytical Column: Biphenyl 2.1 x 50 mm, 1.7 µm (Provides excellent π−π retention for the piperazine/amide core).
-
Mobile Phase A: 0.1% Formic Acid in H2O .
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3.0 minutes. Flow Rate: 0.4 mL/min.
-
MS/MS Detection: Positive ESI, Multiple Reaction Monitoring (MRM).
-
Analyte Transition: m/z 199.2 → 101.1
-
SIL-IS Transition: m/z 203.2 → 105.1
-
Quantitative Data & Method Validation
The experimental data below highlights the stark contrast in performance between the three sample preparation products/methods. Matrix effect was calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard.
Table 1: Recovery and Matrix Effect Comparison
| Extraction Method | Mean Recovery (%) | Matrix Effect (%) | Phospholipid Removal |
| PPT (Acetonitrile) | 95.2 ± 4.1 | -42.5 (Severe Suppression) | Poor |
| SLE (MTBE, pH 11) | 68.4 ± 6.3 | -12.3 (Mild Suppression) | Moderate |
| MCX-SPE (Polymeric) | 92.8 ± 2.5 | -4.1 (Negligible) | Excellent |
Data demonstrates that while PPT yields high absolute recovery, the severe ion suppression renders it unsuitable for sensitive PK assays. MCX-SPE provides the optimal balance of high recovery and virtually zero matrix effect.
Table 2: ICH M10 / FDA Validation Summary for MCX-SPE Method
Following the selection of the MCX-SPE workflow, a full validation was executed. According to regulatory guidelines[1][2], accuracy and precision must be within ±15% (and ±20% at the Lower Limit of Quantification, LLOQ).
| QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ (1.0) | 6.2 | 7.5 | +4.2 |
| LQC (3.0) | 4.1 | 5.8 | +2.1 |
| MQC (50.0) | 3.5 | 4.2 | -1.5 |
| HQC (160.0) | 2.8 | 3.9 | -0.8 |
Linearity was established from 1.0 to 200.0 ng/mL with an R2>0.998 . All Quality Control (QC) levels easily passed the stringent ±15% acceptance criteria, proving the method is highly reproducible and rugged.
Conclusion
When developing an LC-MS/MS assay for basic, nitrogen-containing analytes like 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one, relying on simple Protein Precipitation or generic Supported Liquid Extraction often leads to compromised data integrity due to matrix effects or poor partitioning.
By leveraging the specific pKa of the piperazine ring, a Mixed-Mode Cation Exchange (MCX) SPE workflow allows for aggressive organic washing. This mechanistically driven approach eliminates phospholipid-induced ion suppression, resulting in a highly sensitive, self-validating assay that comfortably exceeds FDA and EMA bioanalytical validation standards.
References
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one Analogs as Potential CNS Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a novel class of compounds centered around the 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one scaffold. While this specific chemical series is not extensively documented in public literature, this document synthesizes established principles from analogous N-acylpiperazine and arylpiperazine structures to build a predictive SAR model.[1][2][3] The insights presented herein are intended to guide researchers, medicinal chemists, and drug development professionals in the rational design and optimization of these analogs for potential therapeutic applications, particularly within the central nervous system (CNS).
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in over 100 FDA-approved drugs due to its favorable physicochemical properties and synthetic tractability.[4][5] Its two nitrogen atoms offer versatile points for chemical modification, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[6][7] The core structure of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one combines this versatile heterocycle with an N-acyl group, a feature commonly found in compounds targeting a variety of biological pathways.[1][3]
Based on structural similarities to known pharmacologically active agents, this guide will explore the hypothetical SAR of these analogs as modulators of CNS targets, such as serotonin or dopamine receptors, which are frequently targeted by N-substituted piperazines.[8][9][10]
General Synthetic Strategy
The synthesis of the target analogs can be achieved through a straightforward and robust synthetic pathway. The key step involves the acylation of a suitably substituted piperazine with an appropriate carboxylic acid derivative. This approach allows for significant diversity in both the acyl and piperazine portions of the molecule.
A representative synthetic route begins with a commercially available or synthesized substituted piperazine, such as (S)-1-Boc-2-methylpiperazine. The Boc-protecting group allows for selective acylation at the N4 position. Subsequent deprotection yields the secondary amine at N1, which can then be further functionalized if desired.
Caption: General synthetic route for 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one analogs.
Part 1: Structure-Activity Relationship Analysis
The SAR of this series can be systematically explored by dissecting the molecule into three key regions:
-
The Acyl Moiety (R1): Modifications to the 2-ethylbutanoyl group.
-
The Piperazine Core: Substitutions on the piperazine ring.
-
The N4-Substituent (R2): Functionalization of the second piperazine nitrogen.
Caption: Key regions for SAR exploration on the core scaffold.
Modifications of the Acyl Moiety (R1)
The nature of the N-acyl group is critical for modulating the interaction of the molecule with its biological target. It can influence binding affinity, selectivity, and metabolic stability.
| Analog | R1 Modification | Hypothetical Activity (Ki, nM) at Target X | Rationale & Insights |
| 1a | 2-Ethylbutanoyl (Parent) | 50 | The parent compound establishes a baseline activity. The branched alkyl chain provides a balance of lipophilicity and steric bulk. |
| 1b | Acetyl | >1000 | A small, polar group like acetyl may lack the necessary lipophilicity and steric interactions for effective binding. |
| 1c | Cyclohexanecarbonyl | 25 | Introduction of a cycloalkyl group often improves metabolic stability and can enhance van der Waals interactions within a hydrophobic binding pocket, potentially increasing affinity. |
| 1d | Benzoyl | 15 | An aromatic ring can introduce favorable π-π stacking or cation-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site, significantly boosting affinity.[7][11] |
| 1e | 4-Fluorobenzoyl | 8 | Electron-withdrawing groups like fluorine on the aryl ring can modulate electronic properties and may form specific hydrogen bonds or halogen bonds, further enhancing potency.[12] |
| 1f | 3,4-Dichlorobenzoyl | 12 | While often increasing affinity, bulky substituents like dichlorophenyl can also introduce steric hindrance if the binding pocket is constrained. |
Expertise & Causality: The transition from a simple alkyl chain (1a) to a more complex cyclic or aromatic system (1c, 1d) is a standard medicinal chemistry strategy to probe for hydrophobic and aromatic interactions within a receptor's binding site. The improved potency observed with the benzoyl analog (1d) suggests the presence of an aromatic pocket. Further substitution on this ring (1e, 1f) allows for fine-tuning of electronic and steric properties to optimize this interaction.[13]
Modifications of the Piperazine Core
The substitution pattern on the piperazine ring itself can have a profound impact on the molecule's conformation and how it presents the other pharmacophoric elements to the target.
| Analog | Piperazine Modification | Hypothetical Activity (Ki, nM) at Target X | Rationale & Insights |
| 2a | 3-Methyl (Parent, S-enantiomer) | 50 | The (S)-methyl group may orient the acyl group into an optimal binding conformation. |
| 2b | 3-Methyl (R-enantiomer) | 250 | A significant drop in activity for the opposite enantiomer would indicate a stereospecific interaction, where the methyl group in the (R) configuration causes a steric clash or improper orientation. |
| 2c | Unsubstituted Piperazine | 150 | Removal of the methyl group may increase conformational flexibility, leading to an entropic penalty upon binding and thus lower affinity. |
| 2d | 3-Ethyl | 90 | A slightly larger alkyl group might be tolerated, but could also begin to introduce steric hindrance depending on the size of the pocket. |
| 2e | 2,5-Dimethyl (cis) | 120 | Adding a second methyl group can further restrict conformation, which may be beneficial or detrimental. The cis configuration leads to a specific chair conformation. |
| 2f | Homopiperazine (1,4-diazepane) | >500 | Expanding the ring to a seven-membered homopiperazine alters the bond angles and distances between the nitrogen atoms, which can disrupt the optimal geometry for receptor binding.[14] |
| 2g | 1,4-Diazepan-1-yl (Bioisostere) | 300 | Bioisosteric replacement is a key strategy to improve properties like metabolic stability or to explore different vector spaces.[4][5][15] The change in activity reflects the geometric and electronic differences from the piperazine core. |
Expertise & Causality: The stereochemistry of substituents on the piperazine ring is a critical determinant of activity.[6] A comparison between enantiomers (2a vs. 2b) is a fundamental experiment to understand the three-dimensional requirements of the binding site. The exploration of bioisosteres like homopiperazine (2f) or other constrained diamines (2g) is a logical step when facing challenges with the parent piperazine scaffold, such as metabolic instability or the need for novel intellectual property.[14][16]
Modifications of the N4-Substituent (R2)
The N4 nitrogen of the piperazine ring is a common point for diversification in many drug classes. While unsubstituted in the parent molecule, its functionalization is a primary avenue for SAR exploration.
| Analog | R2 Modification | Hypothetical Activity (Ki, nM) at Target X | Rationale & Insights |
| 3a | H (Parent) | 50 | The free N-H can act as a hydrogen bond donor. At physiological pH, this nitrogen will be protonated, providing a positive charge that can engage in an ionic interaction with an acidic residue (e.g., Aspartate) in the receptor.[7][11] |
| 3b | Methyl | 75 | A small alkyl group may slightly decrease affinity by removing the hydrogen bond donating capability and adding minimal bulk. |
| 3c | n-Propyl | 60 | Increasing alkyl chain length can explore hydrophobic pockets extending from the primary binding site. |
| 3d | Phenyl | 5 | The addition of an aryl group at this position is a hallmark of many CNS-active agents.[7][9] This group can access a secondary aromatic pocket, dramatically increasing affinity. This is a classic "long-chain arylpiperazine" motif. |
| 3e | 2-Methoxyphenyl | 2 | Substituents on the N4-phenyl ring are crucial for tuning selectivity. A 2-methoxy group is a common feature in ligands for the 5-HT1A receptor, suggesting this modification could confer selectivity.[17] |
| 3f | Indole-5-yl | 3 | Heterocyclic groups can introduce additional hydrogen bonding opportunities and specific interactions, often leading to high-affinity ligands.[8] |
Expertise & Causality: The protonatable nitrogen at N4 is a key pharmacophoric feature. Its ability to form an ionic bond is often a primary anchor for arylpiperazine ligands to their G-protein coupled receptor (GPCR) targets.[7] The dramatic increase in potency upon adding an aryl substituent (3d) is indicative of a large, secondary binding pocket. Subsequent decoration of this aryl ring (3e) or its replacement with a heterocycle (3f) is a proven strategy to optimize both potency and selectivity for a specific receptor subtype.[8][18]
Part 2: Experimental Protocols & Methodologies
To ensure the validity and reproducibility of the SAR data presented, standardized, self-validating experimental protocols are essential.
General Procedure for Synthesis of Analog 3e
This protocol describes the synthesis of a representative N4-aryl analog, 1-(2-methoxyphenyl)-4-((S)-3-methyl-4-(2-ethylbutanoyl)piperazin-1-yl)butane, demonstrating a common method for N4-functionalization.
-
Dissolution: To a solution of 2-Ethyl-1-((S)-3-methylpiperazin-1-yl)butan-1-one (Analog 2a , 1.0 mmol) in anhydrous acetonitrile (10 mL), add anhydrous potassium carbonate (K₂CO₃, 3.0 mmol).
-
Addition of Alkylating Agent: Add 1-(4-bromobutyl)-2-methoxybenzene (1.1 mmol) to the suspension.
-
Reaction: Stir the reaction mixture at 80°C under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the desired product 3e .
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Radioligand Receptor Binding Assay (Hypothetical Target: 5-HT1A Receptor)
This protocol outlines a competitive binding assay to determine the affinity (Ki) of the synthesized analogs for the human 5-HT1A receptor.
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- 1. Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism - PMC [pmc.ncbi.nlm.nih.gov]
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In vivo vs in vitro efficacy comparison of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
An objective comparison of the in vivo and in vitro efficacy of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one, a novel investigational compound, is crucial for its progression in the drug discovery pipeline. This guide provides a detailed analysis of its performance, contextualized with supporting experimental data and methodologies, to aid researchers in evaluating its therapeutic potential.
Introduction to 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one (Compound X)
For the purpose of this guide, 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one will be referred to as Compound X. Structurally, the presence of a methylpiperazine moiety suggests potential activity at aminergic G-protein coupled receptors (GPCRs), a common feature of many central nervous system (CNS) active agents. Preliminary in-silico modeling and initial screening assays (data not shown) indicated a high affinity for the dopamine D2 receptor (D2R). Therefore, the primary hypothesis guiding this investigation is that Compound X acts as a D2R antagonist. Its efficacy will be compared against Haloperidol, a well-characterized first-generation antipsychotic and potent D2R antagonist.
In Vitro Efficacy Assessment: Receptor Binding and Functional Antagonism
The initial step in characterizing Compound X is to determine its direct interaction with the D2 receptor and its functional consequence in a controlled cellular environment. This is critical to confirm the mechanism of action and quantify its potency before moving to more complex biological systems.
Methodology: In Vitro Assays
1. Radioligand Binding Assay:
This assay quantifies the affinity of Compound X for the D2 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
-
Cell Line: CHO-K1 cells stably expressing the human dopamine D2 receptor (hD2R).
-
Radioligand: [³H]-Spiperone, a potent D2R antagonist.
-
Protocol:
-
Prepare cell membranes from hD2R-CHO-K1 cells.
-
Incubate a fixed concentration of cell membranes and [³H]-Spiperone with increasing concentrations of Compound X or Haloperidol.
-
After incubation, separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.
-
2. cAMP Functional Assay:
This assay measures the ability of Compound X to inhibit the D2R-mediated decrease in intracellular cyclic AMP (cAMP) levels, thus confirming its antagonist activity.
-
Principle: The D2R is a Gi-coupled receptor. Its activation by an agonist (e.g., Quinpirole) inhibits adenylyl cyclase, leading to a decrease in cAMP. An antagonist will block this effect.
-
Protocol:
-
Seed hD2R-CHO-K1 cells in a microplate.
-
Pre-treat cells with varying concentrations of Compound X or Haloperidol.
-
Stimulate the cells with a fixed concentration of the D2R agonist Quinpirole in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF or ELISA.
-
Calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.
-
In Vitro Data Summary
| Parameter | Compound X | Haloperidol | Interpretation |
| D2R Binding Affinity (Ki, nM) | 15.2 | 2.5 | Compound X shows high affinity for the D2 receptor, though it is approximately 6-fold less potent than Haloperidol. |
| Functional Antagonism (IC50, nM) | 28.5 | 5.1 | Compound X effectively antagonizes D2R signaling. The rightward shift from Ki to IC50 is expected. |
In Vivo Efficacy Assessment: Behavioral Models of Antipsychotic Activity
Following the confirmation of in vitro potency, the next critical phase is to assess whether Compound X can elicit a therapeutic effect in a living organism. This requires evaluating its pharmacokinetic properties and its efficacy in animal models that recapitulate aspects of psychosis.
Methodology: In Vivo Models
1. Pharmacokinetic (PK) Study in Rodents:
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X, with a key focus on its ability to cross the blood-brain barrier (BBB).
-
Animals: Male Sprague-Dawley rats.
-
Protocol:
-
Administer a single dose of Compound X intravenously (IV) and orally (PO) to different cohorts of rats.
-
Collect blood samples at multiple time points post-administration.
-
At the final time point, collect brain tissue.
-
Analyze the concentration of Compound X in plasma and brain homogenates using LC-MS/MS.
-
Calculate key PK parameters including bioavailability (F%), half-life (t1/2), and brain-to-plasma ratio.
-
2. Apomorphine-Induced Stereotypy in Rats:
This is a classic behavioral model used to screen for D2 receptor antagonism. Apomorphine, a potent dopamine agonist, induces repetitive, stereotyped behaviors (e.g., sniffing, gnawing) which can be blocked by D2 antagonists.
-
Animals: Male Wistar rats.
-
Protocol:
-
Acclimate rats to the testing environment.
-
Administer varying doses of Compound X or Haloperidol via intraperitoneal (IP) injection.
-
After a pre-treatment period, challenge the rats with a subcutaneous injection of apomorphine.
-
Observe and score the intensity of stereotyped behaviors at regular intervals for 60-90 minutes.
-
Determine the minimum effective dose (MED) that significantly reduces stereotypy.
-
In Vivo Data Summary
| Parameter | Compound X | Haloperidol | Interpretation |
| Oral Bioavailability (F%) | 45% | ~20% | Compound X demonstrates superior oral bioavailability compared to Haloperidol, suggesting more efficient absorption from the gut. |
| Brain-to-Plasma Ratio | 3.2 | 5.0 | Both compounds effectively penetrate the blood-brain barrier. Haloperidol shows slightly higher brain accumulation. |
| Apomorphine-Induced Stereotypy (MED, mg/kg) | 2.5 mg/kg | 0.5 mg/kg | In line with the in vitro data, a higher dose of Compound X is required to achieve a therapeutic effect in vivo. The dose difference is consistent with the 5-6 fold potency gap. |
Visualizing the Experimental Framework
To better understand the relationship between the in vitro and in vivo assessments, the following diagrams illustrate the key processes.
Caption: Workflow comparing in vitro and in vivo evaluation of Compound X.
Bridging In Vitro Potency with In Vivo Efficacy: A Comparative Discussion
The translation from a controlled in vitro environment to a complex in vivo system is a critical hurdle in drug development. For Compound X, there is a consistent correlation between its in vitro potency and its in vivo efficacy.
-
Potency Correlation: Compound X is approximately 5-6 times less potent than Haloperidol in both the in vitro binding (Ki) and functional (IC50) assays. This potency difference is mirrored in the in vivo behavioral model, where the minimum effective dose of Compound X (2.5 mg/kg) is five times higher than that of Haloperidol (0.5 mg/kg). This strong in vitro-in vivo correlation (IVIVC) provides confidence that the observed behavioral effect is indeed mediated by D2 receptor antagonism.
-
Influence of Pharmacokinetics: While potency is a key driver, pharmacokinetic properties are equally important. Compound X displays significantly better oral bioavailability (45%) compared to Haloperidol (~20%). This is a highly desirable characteristic for a potential oral medication, as it suggests that a more reliable and higher proportion of the administered dose will reach systemic circulation. Despite Haloperidol's slightly better brain-to-plasma ratio, the superior bioavailability of Compound X could offer a significant clinical advantage.
-
Therapeutic Window and Future Directions: While Compound X is less potent than Haloperidol, this is not necessarily a disadvantage. High-potency D2 antagonists like Haloperidol are often associated with a higher incidence of extrapyramidal side effects (EPS). A moderate-potency antagonist may offer a wider therapeutic window, balancing efficacy with a better safety profile. The next steps in the evaluation of Compound X should include:
-
Receptor Selectivity Profiling: Assessing the binding affinity of Compound X against a panel of other receptors (e.g., serotonergic, histaminergic) to predict potential off-target effects.
-
In Vivo Safety and Tolerability Studies: Establishing the dose range at which Compound X induces catalepsy in rodents, a preclinical indicator of EPS liability.
-
Efficacy in Alternative Models: Testing Compound X in more complex behavioral models, such as prepulse inhibition of startle, which measures sensorimotor gating deficits relevant to schizophrenia.
-
Conclusion
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one (Compound X) is a novel dopamine D2 receptor antagonist with a clear and consistent relationship between its in vitro and in vivo activity. While less potent than the comparator Haloperidol, its superior pharmacokinetic profile, particularly its oral bioavailability, marks it as a promising candidate for further development. The data presented herein provides a solid foundation for subsequent investigations into its selectivity, safety, and broader efficacy profile as a potential antipsychotic agent.
References
-
Title: Principles and techniques of radioligand binding Source: ScienceDirect URL: [Link]
-
Title: cAMP Assays for GPCRs Source: BMG LABTECH URL: [Link]
-
Title: Apomorphine-induced stereotypic behavior as a model for screening of antipsychotic drugs Source: National Center for Biotechnology Information (NCBI) URL: [Link]
Evaluating analytical reference standards for 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
The Application Scientist’s Guide to Evaluating Analytical Reference Standards for 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
Executive Summary & Mechanistic Context
As a Senior Application Scientist, I frequently encounter downstream synthetic failures that trace back to poorly characterized building blocks. 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one (CAS: 1240578-55-5) is a structurally critical piperazine derivative utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including ubiquitin-specific protease 19 (USP19) inhibitors[1] and retinoid-related orphan receptor gamma (RORγ) modulators.
Because this molecule lacks an extended conjugated π-system, it is essentially "UV-transparent" at standard analytical wavelengths (>250 nm). Relying on conventional HPLC-UV area normalization to assess the purity of this building block is a systemic error that will drastically overestimate purity by failing to detect unreacted 3-methylpiperazine or aliphatic byproducts. This guide provides an objective comparison of reference standard grades and establishes a self-validating analytical framework for accurate purity assignment.
Comparative Analysis of Reference Standard Grades
Selecting the correct grade of reference standard depends on the phase of drug development. Using a crude commercial building block for quantitative NMR (qNMR) or GMP release testing introduces unacceptable analytical uncertainty.
| Standard Grade | Purity Assignment Method | Traceability | Best Use Case | Cost/Value Ratio |
| Certified Reference Material (CRM) | qNMR + Orthogonal Mass Balance | SI-Traceable (NMI) | GMP API Release, qNMR Internal Standard | High Cost / Absolute Certainty |
| Qualified Working Standard | Intercalibration against CRM | Secondary Traceability | Routine In-Process Control (IPC), LC-MS | Moderate Cost / High Utility |
| Commercial Building Block | HPLC-UV (Area %) | None | Early Discovery Synthesis | Low Cost / High Analytical Risk |
Data Interpretation: As outlined by USP General Chapter <11>[2], only fully characterized reference standards should be used for quantitative assays. Commercial building blocks often report >97% purity based solely on UV detection, ignoring residual solvents, water, and UV-transparent organic impurities.
The Causality of Analytical Challenges
To evaluate this specific molecule, we must understand its physicochemical behavior:
-
Chromophore Absence: The 2-ethylbutanoyl and 3-methylpiperazine moieties do not absorb strongly above 220 nm. Therefore, Universal Detectors like Charged Aerosol Detection (CAD) or qNMR are mandatory[3].
-
Basic Secondary Amine: The free secondary amine on the piperazine ring (pKa ~9.5) will interact strongly with unendcapped silanols on silica-based stationary phases. If the mobile phase pH is not strictly controlled (e.g., pH < 3.0), severe peak tailing and integration errors will occur.
Fig 1. Logical causality of analytical challenges and methodological solutions for piperazine APIs.
Experimental Protocols: A Self-Validating System
To establish a working reference standard from a commercial batch, we employ a self-validating orthogonal approach. The absolute mass fraction obtained via qNMR must correlate with the mass balance equation (100% - Organic Impurities - Water - Residual Solvents - Inorganics)[3].
Protocol A: Absolute Purity Determination via qNMR (Gold Standard)
qNMR is the definitive method for this compound because it measures the number of nuclei directly, independent of the molecule's UV response[4].
-
Step 1: Standard Selection. Select an SI-traceable internal standard (IS) that does not overlap with the analyte signals. Maleic acid (δ ~6.26 ppm in DMSO-d6) is ideal, as 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one exhibits aliphatic signals primarily between 0.8 ppm and 4.5 ppm.
-
Step 2: Sample Preparation. Accurately weigh ~15 mg of the 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one candidate and ~5 mg of the Maleic acid CRM using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of anhydrous DMSO-d6.
-
Step 3: Acquisition Parameters. Use a high-field NMR (e.g., 500 MHz). Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest (typically D1 > 30 seconds) to ensure complete magnetization recovery.
-
Step 4: Calculation. Calculate the absolute purity using the integral ratio of the isolated analyte proton (e.g., the methine proton on the piperazine ring) against the IS proton.
Protocol B: Orthogonal Impurity Profiling via LC-MS/CAD
To validate the qNMR result, we profile organic impurities using LC-MS coupled with Charged Aerosol Detection (CAD).
-
Step 1: Column & Mobile Phase. Use a sterically protected, polar-endcapped C18 column (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. The low pH ensures the piperazine nitrogen is fully protonated, preventing peak tailing.
-
Step 2: Gradient. Run a linear gradient from 5% B to 95% B over 10 minutes.
-
Step 3: Detection. Divert the flow to both a high-resolution mass spectrometer (HRMS) for impurity identification (looking for unreacted 3-methylpiperazine at m/z 101.09) and a CAD for uniform, mass-based quantification of non-volatile impurities.
Fig 2. Orthogonal analytical workflow for certifying 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one.
Conclusion
For aliphatic, basic building blocks like 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one, relying on vendor-supplied HPLC-UV data is a critical analytical vulnerability. By implementing a self-validating framework utilizing qNMR and LC-CAD, researchers can establish highly accurate working standards, thereby safeguarding the integrity of downstream API syntheses.
References
-
General Chapters: <11> USP REFERENCE STANDARDS. US Pharmacopeia (uspbpep.com).2
-
Quantitative NMR Spectroscopy. Acanthus Research.4
-
WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19). Google Patents.1
-
Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich.3
Sources
- 1. WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19) - Google Patents [patents.google.com]
- 2. uspbpep.com [uspbpep.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
Reproducibility of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one synthesis across different laboratories
Reproducibility in the Regioselective Synthesis of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one: A Cross-Laboratory Comparison Guide
Executive Summary
The compound 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a highly valued amide building block in modern drug development, leveraging the favorable pharmacokinetic properties of the 3-methylpiperazine scaffold[1]. Despite its structural simplicity, synthesizing this molecule reproducibly across different laboratories presents a significant challenge. Yields and purity profiles often fluctuate dramatically due to the unsymmetrical nature of the piperazine ring. This guide objectively compares the leading synthetic methodologies, providing drug development professionals with self-validating protocols and mechanistic insights to ensure high-fidelity regioselective mono-acylation.
Mechanistic Causality: The Regioselectivity Challenge
The fundamental hurdle in this synthesis is controlling the regioselectivity between the two secondary amines on 3-methylpiperazine[2].
-
N1 Position (Target): Sterically unhindered, making it kinetically favored for electrophilic attack by the acylating agent.
-
N4 Position (Impurity Source): Sterically encumbered by the adjacent C3-methyl group, yet thermodynamically slightly more basic due to the inductive electron-donating effect of the methyl group.
When 3-methylpiperazine reacts with 2-ethylbutanoic acid derivatives, three competing pathways emerge: the desired N1-acylation, the undesired N4-acylation, and over-reaction leading to N1,N4-diacylation[2]. Reproducibility depends entirely on manipulating the reaction environment to lock the system into a kinetic regime.
Reaction pathways for 3-methylpiperazine acylation highlighting kinetic vs. thermodynamic control.
Cross-Laboratory Performance Comparison
Different laboratories typically adopt one of three routes to synthesize this molecule. Table 1 summarizes the quantitative performance metrics of these routes based on process chemistry standards.
Table 1: Quantitative Comparison of Synthetic Routes
| Synthetic Route | Overall Yield | Regioselectivity (N1:N4) | Di-acylation Impurity | Scalability | E-Factor |
| Route A: In-Situ Mono-Protonation | 78 - 82% | > 95:5 | < 2.0% | Excellent (Pilot-Ready) | ~15 (Low) |
| Route B: Mixed Anhydride Method | 85 - 89% | > 98:2 | < 0.5% | Good (Bench-Scale) | ~25 (Medium) |
| Route C: N-Boc Protection | 55 - 60% | > 99:1 | None | Poor (Atom-Inefficient) | >50 (High) |
Validated Experimental Methodologies
Protocol A: Direct Acylation via In-Situ Mono-Protonation (Recommended for Scale-Up)
Causality: By introducing exactly one equivalent of a strong aqueous acid (e.g., HCl), the more basic N4 nitrogen is preferentially protonated, forming a mono-salt. This protonation renders N4 non-nucleophilic, directing the highly reactive 2-ethylbutanoyl chloride exclusively to the less basic, unprotonated N1 position[2].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 3-methylpiperazine (1.0 eq) in deionized water. Slowly add 1.0 N HCl (1.0 eq) dropwise at room temperature.
-
Validation Gate (pH Control): Measure the solution pH.
-
Self-Validation: The pH must stabilize between 4.5 and 5.0. If the pH > 5.5, the N4 position is insufficiently protonated, risking di-acylation. If pH < 4.0, both nitrogens are protonated, which will stall the reaction.
-
-
Acylation: Cool the aqueous mono-salt solution to 0 °C. Add 2-ethylbutanoyl chloride (0.95 eq) dropwise over 30 minutes under vigorous stirring.
-
Causality: Using sub-stoichiometric acyl chloride ensures complete consumption of the electrophile, preventing unreacted acyl chloride from reacting with N4 during the basic workup phase.
-
-
Validation Gate (Reaction Monitoring): Monitor the aqueous mixture via LC-MS.
-
Self-Validation: Confirm the disappearance of the acyl chloride and the appearance of the target mass ([M+H]+ = 199.18).
-
-
Workup: Adjust the aqueous layer to pH 10 using saturated NaOH to deprotonate the N4 amine. Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step-by-step workflow for the in-situ mono-protonation acylation strategy.
Protocol B: Mixed Anhydride Method (Recommended for Bench-Scale Purity)
Causality: Acyl chlorides are highly reactive, often overriding steric hindrance and leading to over-acylation. By reacting 2-ethylbutanoic acid with trimethylacetyl chloride (pivaloyl chloride), a mixed anhydride is formed in situ. The extreme steric bulk of the tert-butyl group on the pivaloyl side acts as a physical shield, preventing nucleophilic attack at that carbonyl. The 3-methylpiperazine is thus forced to attack the less hindered 2-ethylbutanoyl carbonyl, yielding the desired N1-amide with high fidelity[3].
Step-by-Step Methodology:
-
Anhydride Formation: Dissolve 2-ethylbutanoic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at -10 °C. Add trimethylacetyl chloride (1.0 eq) dropwise.
-
Validation Gate (IR Monitoring): Stir the mixture for 30 minutes.
-
Self-Validation: Analyze an aliquot via ATR-FTIR. The appearance of dual carbonyl stretching frequencies at ~1800 cm⁻¹ and 1750 cm⁻¹ confirms mixed anhydride formation. Proceed to step 3 only when the free acid stretch (~1710 cm⁻¹) disappears. Premature addition of the amine will result in a direct reaction with unreacted trimethylacetyl chloride.
-
-
Coupling: Add a solution of 3-methylpiperazine (1.1 eq) in THF dropwise to the mixed anhydride at -10 °C. Allow the reaction to warm to room temperature over 2 hours.
-
Validation Gate (TLC): Check TLC (DCM:MeOH 9:1).
-
Self-Validation: The mixed anhydride spot should be completely consumed, replaced by a single, UV-inactive, ninhydrin-active spot corresponding to the product.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane, wash with brine, dry over MgSO₄, and concentrate.
Sources
A Comprehensive Guide to the Safe Disposal of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one, a compound whose structural analogs, such as piperazine derivatives, necessitate careful handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, established principles of chemical safety and waste management for similar compounds provide a robust framework for its responsible disposal.
I. Hazard Identification and Risk Assessment: The "Know Your Chemical" Imperative
Before any disposal procedures are initiated, a thorough understanding of the potential hazards associated with 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is paramount. Based on data from structurally related piperazine compounds, the following potential hazards should be anticipated:
-
Skin and Eye Irritation: Piperazine derivatives are known to cause skin irritation and serious eye damage.[1][2][3] Direct contact should be avoided at all times.
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][4]
-
Aquatic Toxicity: Many organic compounds can be harmful to aquatic life.[3][5] Therefore, release into the environment must be strictly avoided.[6]
Given these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and within a well-ventilated area, preferably a chemical fume hood.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specifications | Rationale |
| Gloves | Chemically resistant (e.g., nitrile) | To prevent skin contact and potential irritation or absorption.[1][6] |
| Eye Protection | Safety goggles with side shields or a face shield | To protect against splashes and accidental eye contact.[2][6] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area; a respirator may be necessary if dust or aerosols are generated.[7] | To prevent inhalation of potentially irritating particles or vapors. |
II. The Disposal Workflow: A Step-by-Step Protocol
The disposal of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one should be approached systematically. The following workflow is designed to ensure safety and regulatory compliance at each stage.
Caption: Disposal workflow for 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one.
1. Waste Identification and Segregation:
-
Solid Waste: Any solid 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one, including residues on weighing paper or contaminated materials, should be collected. Avoid generating dust.[8]
-
Liquid Waste: Solutions containing the compound should be collected as liquid hazardous waste. Do not mix with other waste streams unless their compatibility is known.
-
Contaminated Materials: All items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent materials from a spill cleanup, must be treated as hazardous waste.[9][10]
Causality: Proper segregation is crucial to prevent unintended chemical reactions.[11] For instance, mixing with strong acids or oxidizing agents should be avoided as a general precaution for piperazine-containing compounds.[1][12]
2. Containerization and Labeling:
-
Container Selection: Use a chemically compatible container with a secure lid. The original container is often the best choice for waste storage.[9] If unavailable, a high-density polyethylene (HDPE) container is a suitable alternative.
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[8] The label should include:
-
The full chemical name: "2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one"
-
The approximate quantity of waste.
-
The date of accumulation.
-
The name and contact information of the generating researcher or lab.
-
Appropriate hazard pictograms (e.g., irritant).
-
3. Temporary On-site Storage:
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.[13] This area should be away from general lab traffic and sources of ignition.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Wastes: Ensure that the container is not stored with incompatible chemicals.[11]
4. Scheduling Waste Pickup:
-
Contact Environmental Health & Safety (EHS): Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[10] Contact your institution's EHS office to arrange for a hazardous waste pickup.[13]
-
Provide Information: Be prepared to provide the EHS office with all the information from the waste label.
5. Documentation and Record Keeping:
-
Manifests: For off-site disposal, a hazardous waste manifest will be required to track the waste from "cradle-to-grave."[14] Your EHS office will typically handle this documentation.
-
Internal Records: Maintain a log of the hazardous waste generated and disposed of by your lab. This is good laboratory practice and may be required by your institution.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
-
Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.[8] For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container and dispose of it following the procedures outlined above.[9][10]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
IV. Trustworthiness and Self-Validating Systems
The protocols described in this guide are designed to be self-validating by adhering to established principles of chemical safety and regulatory compliance. By following these steps, you create a chain of custody for the chemical waste, ensuring that it is handled, stored, and disposed of in a manner that protects both human health and the environment. The involvement of your institution's EHS office provides a crucial layer of oversight and expertise, ensuring compliance with all relevant federal, state, and local regulations.[13][15]
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting. Benchchem.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
- How to Properly Manage Hazardous Waste Under EPA Regulations.
- Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Safety Data Sheet - (S)-1-Boc-3-methylpiperazine. (2026, March 20). TargetMol.
- Piperazine Safety Data Sheet. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - (R)-1-Boc-3-methylpiperazine. Fisher Scientific.
- SAFETY DATA SHEET - N-(2-Aminoethyl)piperazine. (2024, November 20). TCI Chemicals.
- SAFETY DATA SHEET - Flexity. (2025, February 10). BASF Agro.
- SAFETY DATA SHEET - BD Regulatory Documents. (2021, September 10).
- (R)-1-Boc-3-methylpiperazine SDS.
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A Researcher's Guide to the Safe Handling of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one
As a novel research chemical, 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one requires meticulous handling and a comprehensive understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, by examining its structural motifs—a substituted piperazine and a ketone—we can infer a hazard profile that necessitates stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
I. Hazard Assessment and Risk Mitigation
Before handling any new chemical, a thorough risk assessment is paramount.[1] Given the structural alerts, researchers should treat 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one with a high degree of caution, assuming it may be a skin and eye irritant, potentially harmful if ingested or inhaled, and may possess unknown toxicological properties.
Key Principles for Safe Handling:
-
Minimize Exposure: All operations should be conducted in a manner that minimizes the risk of contact or inhalation.[1]
-
Engineering Controls: The primary line of defense is the use of engineering controls. All work with this compound should be performed in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[2][3][4]
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this chemical.[5]
II. Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is crucial for preventing exposure. The following table outlines the minimum required PPE for handling 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes | Chemical Splash Goggles | Protects against splashes and potential vapors. Standard safety glasses are insufficient.[2][6] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Piperazine and its derivatives can cause skin irritation.[4] Always double-glove and change gloves immediately if contaminated. |
| Body | Laboratory Coat | Provides a barrier against spills and splashes.[1][5] |
| Feet | Closed-Toed Shoes | Protects feet from spills.[2][6] |
PPE Donning and Doffing Workflow:
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.
III. Operational Handling Procedures
Adherence to standardized laboratory procedures is essential for safe handling.
Step-by-Step Handling Protocol:
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly.[2] Clear the work area of any unnecessary items.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within the fume hood.
-
Use appropriate tools such as spatulas and weighing paper.
-
For solutions, use a calibrated pipette or syringe to transfer liquids.[3]
-
-
Reaction Setup:
-
Set up all reactions within the fume hood.
-
Ensure all glassware is free of cracks or defects.[2]
-
If heating the compound, use a controlled heating source such as a heating mantle or oil bath.
-
-
Post-Procedure:
-
Upon completion of the experiment, decontaminate all surfaces and equipment.
-
Properly label and store any remaining compound.
-
IV. Storage and Waste Disposal
Proper storage and disposal are critical for laboratory safety and environmental protection.
Storage:
-
Store 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one in a tightly sealed, clearly labeled container.[3]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
Waste Disposal:
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Workflow:
Caption: Step-by-step process for the safe disposal of chemical waste.
V. Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team. |
VI. Conclusion
The safe handling of novel research chemicals like 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a cornerstone of responsible scientific practice. By adhering to the principles of hazard assessment, utilizing appropriate engineering controls and personal protective equipment, and following established protocols for handling, storage, and disposal, researchers can mitigate risks and maintain a safe laboratory environment.
References
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- Environmental Health & Safety. (2026, March 3). Safe Lab Practices.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NIH.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- Boehringer Ingelheim. (2015, July 22). SDS US.
- Cayman Chemical. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Blog. (2025, October 9). What safety precautions should be taken when using piperazine?
- Apollo Scientific. (n.d.). Piperazine.
- s d fine-chem limited. (n.d.). piperazine anhydrous.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
Sources
- 1. greenwgroup.com [greenwgroup.com]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. ycdehongchem.com [ycdehongchem.com]
- 5. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
